Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-9(8-14)12-5-7-13/h9,12,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFVJWLSDNHZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(NCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369494-20-1 | |
| Record name | tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling BI-9740, a Potent and Selective Cathepsin C Inhibitor
An In-depth Technical Guide to the Chemical and Pharmacological Properties of CAS 1369494-20-1 (BI-9740)
Authored for Researchers, Scientists, and Drug Development Professionals
CAS number 1369494-20-1 identifies the small molecule BI-9740 , a potent, selective, and orally bioavailable inhibitor of Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] Cathepsin C is a lysosomal cysteine protease that functions as a key upstream activator of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][3] These NSPs are implicated in the pathology of numerous inflammatory diseases, making CatC a compelling therapeutic target.[3][4] By preventing the maturation of these proteases within the bone marrow, BI-9740 offers a mechanism to reduce the systemic protease load, thereby mitigating tissue damage in chronic inflammatory conditions.[5] This guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological profile, and key experimental methodologies for BI-9740.
Section 1: Core Chemical and Physicochemical Properties
BI-9740 has been characterized with favorable physicochemical properties that contribute to its utility as a chemical probe and potential therapeutic agent. Its high solubility across a range of pH values is a key attribute for formulation and oral bioavailability.[1][2]
| Property | Value / Description | Citation(s) |
| CAS Number | 1369494-20-1 | |
| Compound Name | BI-9740 | [1] |
| Primary Target | Cathepsin C (CatC) / Dipeptidyl Peptidase I (DPPI) | [1][2][6] |
| Negative Control | BI-1821 (diastereoisomer) is available for use as a negative control in experiments. | [1][2] |
| Solubility | High solubility at pH 2.2, 4.5, and 7. | [1][2] |
| In Vivo Formulation | For preclinical studies, BI-9740 can be dissolved in a vehicle of 0.5% Natrosol™ 250 HX Pharm and 0.015% Tween-80. The pH is adjusted to 4.0 with hydrochloric acid, and the solution is vortexed and sonicated until clear. This preparation is stable for up to 3 days at room temperature when stored in the dark. | [7] |
Section 2: Mechanism of Action: Interruption of the NSP Activation Cascade
The therapeutic rationale for inhibiting Cathepsin C lies in its pivotal role during the maturation of neutrophils (myelopoiesis) in the bone marrow.[1][2] CatC is a unique cysteine protease that functions to remove an N-terminal pro-dipeptide from the zymogen (inactive) forms of NSPs, a critical step for their conversion into active, mature enzymes.[3][5] These mature NSPs, including NE, PR3, and CG, are then stored in the azurophilic granules of neutrophils.[8]
In inflammatory states, neutrophils release these proteases, which can lead to significant tissue degradation.[9] BI-9740 acts by directly and potently inhibiting the enzymatic activity of CatC.[1] This inhibition prevents the activation of NSP zymogens. Consequently, newly formed neutrophils are released from the bone marrow into circulation with a significantly depleted load of active proteases, effectively disarming them and reducing their capacity to cause inflammatory damage.[1][5]
Caption: Mechanism of Action of BI-9740 in inhibiting the Cathepsin C pathway.
Section 3: In Vitro Pharmacology and Selectivity Profile
BI-9740 demonstrates high potency against CatC from multiple species and exceptional selectivity against other proteases. This high degree of selectivity is critical for minimizing off-target effects and validates its use as a specific chemical probe.
| Parameter | Species | IC₅₀ Value | Citation(s) |
| Biochemical CatC Inhibition | Human | 1.8 nM | [1][2][6] |
| Mouse | 0.6 nM | [6][7] | |
| Rat | 2.6 nM | [7] | |
| Cellular Activity (NE production in U937) | Human | 5.4 nM | [1][2] |
| Selectivity vs. Cathepsins B, F, H, K, L, S | Human | >1,500-fold | [1][2][6] |
| Selectivity vs. Other Proteases | - | No activity against 34 unrelated proteases up to 10 µM concentration. | [1][2][6] |
| Off-Target Activity (EC₅₀/IC₅₀) | Human | 1.2 µM (KOR agonist), 0.71 µM (5-HT transporter inhibitor) | [1][2] |
Section 4: In Vivo Pharmacology and Preclinical Efficacy
The in vivo activity of BI-9740 has been demonstrated in rodent models, validating its mechanism of action. The experimental design of these studies often requires prolonged administration (e.g., 11-12 consecutive days).[1][7] This is a causal choice rooted in the compound's mechanism; a sustained presence of the inhibitor is required in the bone marrow to act on neutrophil progenitor cells and ensure that the circulating pool of mature neutrophils is replaced by a new population with diminished NSP activity.
-
Mouse Model of Inflammation : In mice, daily oral administration of BI-9740 for 11 days led to a dose-dependent elimination of active neutrophil elastase in peripheral neutrophils, with an ED₅₀ of 0.05 mg/kg.[1][2] The activities of CatG and PR3 were similarly reduced, confirming the compound's efficacy in blocking the entire NSP activation cascade.[1][2]
-
Rat Model of Transplant Injury : In a rat model of heart transplantation, pre-treatment with BI-9740 (20 mg/kg daily for 12 days) significantly reduced the proteolytic activity of NE (by 42%) and CatG (by 54%) in bone marrow lysates compared to a placebo group.[7] Western blot analysis confirmed a corresponding reduction in NE protein levels.[7][10] This demonstrates that the inhibitor effectively engages its target in the intended physiological compartment.
Section 5: Pharmacokinetics (ADME Profile)
BI-9740 exhibits favorable pharmacokinetic properties across multiple species, supporting its use in in vivo research.[1][2]
| Parameter | Human | Mouse | Rat | Citation(s) |
| Oral Bioavailability | - | Good | Good | [1][2] |
| Plasma Protein Binding (%) | 98.5 | 97.7 | 99.9 | [1][7] |
| MDCK Permeability (Papp A→B) | 6.1 x 10⁻⁶ cm/s | - | - | [1] |
| MDCK Efflux Ratio | 9.6 | - | - | [1] |
| Microsomal Stability (% QH) | <23 | 39 | 80 | [1] |
| Hepatocyte Stability (% QH, 5% plasma) | <1 | 19 | 13 | [1] |
Section 6: Key Experimental Methodologies
The following protocols are derived from published preclinical studies and provide a validated framework for working with BI-9740.
Protocol 1: In Vitro Cellular NSP Activity Assay
This protocol assesses the ability of BI-9740 to inhibit the production of active NSPs in a cellular context.
-
Cell Culture : Culture human CD34+ hematopoietic stem cells (HSCs) in appropriate expansion medium.[6]
-
Differentiation : Induce neutrophil differentiation using a cytokine cocktail (e.g., G-CSF) in RPMI with 10% FCS.[6]
-
Treatment : Concurrently treat differentiating cells with a dose range of BI-9740 (e.g., 0-1 µM) or vehicle control for the duration of differentiation (approx. 10 days).[6]
-
Cell Lysis : After differentiation, lyse the mature neutrophils on ice. Clarify the lysates by centrifugation.[6]
-
Activity Measurement : Measure NSP-specific proteolytic activity in the lysates using a fluorescence resonance energy transfer (FRET) substrate specific for NE or PR3.[6] Incubate lysate with the FRET substrate and measure fluorescence over time to determine enzymatic activity.
-
Data Analysis : Calculate the IC₅₀ value by plotting the percent inhibition of enzymatic activity against the log concentration of BI-9740.
Caption: Workflow for a cell-based assay to determine BI-9740 potency.
Protocol 2: In Vivo Pharmacodynamic Assessment in Mice
This protocol validates the target engagement and functional downstream effects of BI-9740 in vivo.
-
Acclimatization : Acclimatize animals to facility conditions.
-
Dosing Regimen : Administer BI-9740 or vehicle control orally (q.d.) for 11 consecutive days.[1] This duration is critical to allow for neutrophil turnover.
-
Inflammatory Challenge : On day 12, administer the final compound dose, followed by an LPS challenge via inhalation to induce neutrophil recruitment to the lungs.[1]
-
Sample Collection : Four hours post-LPS challenge, perform a bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.[1]
-
Neutrophil Isolation : Isolate neutrophils from the BAL fluid.
-
Activity Measurement : Prepare cell lysates from the isolated neutrophils and measure the activity of NE, CatG, and PR3 using specific substrates.[1]
-
Data Analysis : Compare NSP activity in the treatment groups to the vehicle control group to determine the dose-dependent reduction and calculate the ED₅₀.[1]
Conclusion
BI-9740 (CAS 1369494-20-1) is a well-characterized, highly potent, and selective inhibitor of Cathepsin C. Its favorable physicochemical and pharmacokinetic properties make it an excellent tool for preclinical research into the role of NSPs in inflammatory diseases. The extensive publicly available data on its in vitro and in vivo activity, combined with established experimental protocols, provide a solid foundation for its use as a benchmark CatC inhibitor in drug discovery and development programs.
References
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First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models. (2025). MD Anderson Cancer Center. 11
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Pan-KRAS inhibitor disables oncogenic signalling and tumour growth. (2023). Nature, 619(7968), 160-166. 12
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Cohen, C. I. (2025). Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor. Vanderbilt University. 13
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Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification. (2025). AACR Journals. 14
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Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. (N.D.). PubMed. 15
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Cathepsin C inhibitor I BI-9740. (N.D.). opnMe. 1
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Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats. (2023). Scientific Reports, 13(1), 19488. 7
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Cathepsin C inhibitor | BI-9740 Table of contents. (N.D.). opnMe. 2
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Targeting Cathepsin C in PR3-ANCA Vasculitis. (N.D.). Journal of the American Society of Nephrology. 6
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Effect of BI-9740 on bone marrow neutrophil serine protease activation... (N.D.). ResearchGate. 10
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Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases. (N.D.). ResearchGate. 5
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Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders. (N.D.). Nature Communications, 14(1), 6939. 8
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Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. (N.D.). RSC Medicinal Chemistry. 4
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Mean maximum percentage inhibition of (a) cathepsin C after a single... (N.D.). ResearchGate. 16
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Cathepsin C: structure, function, and pharmacological targeting. (2023). Exploratory Target Antitumor Therapy, 4, 497-513. 3
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Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. (2024). Clinical and Translational Science. 9
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An In-depth Technical Guide to Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,4-diazepane scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique seven-membered ring conformation provides an excellent framework for developing targeted therapeutics. This guide focuses on a specific, functionalized derivative, Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate. While this compound serves primarily as a versatile building block for more complex molecules, a thorough understanding of its properties, synthesis, and handling is crucial for its effective application in drug discovery pipelines. This document provides a detailed examination of its molecular characteristics, a proposed synthetic pathway rooted in established chemical principles, and its potential role in the development of novel therapeutics.
Core Molecular Profile
This compound is a bifunctional molecule featuring a Boc-protected amine, a secondary amine, and a primary alcohol. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, enabling selective reactions at the unprotected secondary amine. The hydroxymethyl group offers a reactive handle for further synthetic modifications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [1] |
| Monoisotopic Mass | 230.16304 Da | [1] |
| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid | N/A |
| Solubility | (Predicted) Soluble in methanol, ethanol, dichloromethane, ethyl acetate | N/A |
Strategic Synthesis and Mechanistic Rationale
A specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature. However, a logical and efficient synthetic route can be proposed based on well-established organic chemistry transformations and protocols for analogous structures. The proposed pathway begins with a commercially available starting material and proceeds through protection, ring formation, and functional group manipulation.
Proposed Synthetic Workflow
The following diagram outlines a plausible multi-step synthesis to obtain the target compound.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols and Rationale
Step 1: Protection of the Amino Acid
-
Protocol: To a solution of serine methyl ester hydrochloride in dichloromethane, add triethylamine to neutralize the salt. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O). Allow the reaction to warm to room temperature and stir overnight. After an aqueous workup, the crude Boc-protected serine methyl ester is obtained and can be purified by column chromatography.
-
Rationale: The Boc group is an ideal choice for protecting the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Step 2: Formation of the Aziridine Ring
-
Protocol: The hydroxyl group of the Boc-protected serine methyl ester is first converted to a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. The subsequent treatment with a base will induce an intramolecular Williamson ether-like synthesis to form the N-Boc-aziridine-2-carboxylate.
-
Rationale: The formation of a three-membered aziridine ring is a key step that sets up the subsequent ring-opening to build the seven-membered diazepane ring.
Step 3: Ring Opening and Diazepane Formation
-
Protocol: The activated aziridine ring is opened by a nucleophilic attack from a suitably protected diamine, such as N-Boc-ethane-1,2-diamine. This is followed by the removal of the second protecting group and an intramolecular cyclization to form the diazepanone ring.
-
Rationale: This ring-opening/cyclization cascade is an efficient method for constructing the 1,4-diazepane core. The choice of a differentially protected diamine allows for controlled ring formation.
Step 4: Reduction of the Carbonyl Group
-
Protocol: The ketone of the Boc-protected diazepanone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Rationale: Sodium borohydride is a selective reducing agent for ketones and aldehydes and is preferred here to avoid the reduction of the ester group within the Boc protecting group.
Characterization and Quality Control
The identity and purity of this compound would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic peaks for the tert-butyl protons (a singlet around 1.4 ppm), the hydroxymethyl protons, and the protons of the diazepane ring.
-
¹³C NMR will confirm the presence of the carbonyl carbon of the Boc group, the carbon bearing the hydroxyl group, and the carbons of the diazepane ring.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. Expected adducts would include [M+H]⁺ and [M+Na]⁺.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the alcohol, and the C=O stretch of the carbamate.
-
Chromatography: TLC is used for monitoring reaction progress, while column chromatography is the standard method for purification. High-performance liquid chromatography (HPLC) can be employed to assess the final purity of the compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for this compound are not widely reported, its structural motifs make it a highly valuable intermediate in the synthesis of more complex drug candidates. The 1,4-diazepane core is a key feature in compounds with a wide range of biological activities, including:
-
Anticancer Agents
-
Antiviral Compounds
-
Central Nervous System (CNS) agents (e.g., anxiolytics, antipsychotics)
-
CXCR4 Receptor Antagonists [2]
The presence of both a nucleophilic secondary amine and a primary alcohol allows for the divergent synthesis of compound libraries. The secondary amine can be functionalized through acylation, alkylation, or reductive amination, while the hydroxyl group can be modified through esterification, etherification, or oxidation.
The following diagram illustrates the potential for diversification from this key intermediate.
Caption: Potential synthetic diversification pathways.
Safety, Handling, and Storage
GHS Hazard Classification (Predicted)
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes.
Storage
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate whose utility is derived from its combination of a versatile 1,4-diazepane core and orthogonally reactive functional groups. The Boc-protected amine and the primary alcohol allow for a high degree of synthetic flexibility, making it an attractive starting point for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. A solid understanding of its synthesis, characterization, and safe handling is essential for any researcher looking to leverage the potential of this and related privileged scaffolds in the pursuit of novel therapeutics.
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CymitQuimica. (2024). Safety Data Sheet: Tert-butyl 2,3,4,5-tetrahydro-1h-benzo[e][3][4]diazepine-1-carboxylate. Retrieved from a commercial supplier's SDS.
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A Comprehensive Guide to the Solubility Profile of 1-Boc-5-(hydroxymethyl)-1,4-diazepane for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to in vivo bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 1-Boc-5-(hydroxymethyl)-1,4-diazepane, a key intermediate in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document outlines a systematic, first-principles approach to solubility assessment. We delve into the theoretical underpinnings of its expected solubility based on its molecular structure, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and offer a strategic approach to solvent selection for preclinical development. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate a robust and reliable solubility profile, thereby derisking downstream development activities.
Introduction: The Imperative of Solubility in Drug Development
In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are of paramount importance. Among these, aqueous and non-aqueous solubility stand out as a cornerstone for success. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulating stable and effective dosage forms.[1][2] For a molecule like 1-Boc-5-(hydroxymethyl)-1,4-diazepane, which serves as a versatile building block in the synthesis of novel therapeutics, a thorough understanding of its solubility is not merely academic—it is a crucial first step in process chemistry and formulation science.
This guide is structured to provide a robust, scientifically-grounded methodology for establishing the solubility profile of 1-Boc-5-(hydroxymethyl)-1,4-diazepane. We will first dissect its molecular structure to form a hypothesis about its solubility behavior. Subsequently, we will lay out a comprehensive experimental plan, complete with detailed protocols and best practices, to systematically evaluate its solubility in a range of pharmaceutically relevant solvents and conditions.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure.[3] The principle of "like dissolves like" provides a foundational framework for predicting solubility, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[3][4]
1-Boc-5-(hydroxymethyl)-1,4-diazepane possesses a unique combination of functional groups that will dictate its solubility profile:
-
Polar Functional Groups:
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol group is capable of both donating and accepting hydrogen bonds, which is expected to confer significant solubility in polar protic solvents such as water, methanol, and ethanol.[5]
-
Secondary Amine (-NH-): The diazepane ring contains a secondary amine that can also participate in hydrogen bonding as a donor and an acceptor, further contributing to its affinity for polar solvents.[5][6] This group is also basic and can be protonated at low pH, which would dramatically increase aqueous solubility.
-
-
Non-Polar Functional Group:
-
tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group introduces a significant non-polar character to the molecule. The tert-butyl moiety will favor solubility in non-polar or moderately polar aprotic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[7]
-
-
Diazepane Ring: The seven-membered heterocyclic ring itself has a degree of conformational flexibility and contributes to the overall size and polarity of the molecule.
Predicted Solubility Profile: Based on this structural analysis, we can predict a bimodal solubility profile. The presence of the hydroxyl and amine groups suggests at least moderate solubility in polar protic solvents. Conversely, the lipophilic Boc group will drive solubility in non-polar organic solvents. Its solubility in water is expected to be limited by the non-polar Boc group but significantly enhanced at acidic pH due to the protonation of the secondary amine. A structurally related compound, 1-Boc-hexahydro-1,4-diazepine, is described as not miscible or difficult to mix in water, suggesting that the addition of the hydroxymethyl group in our target molecule is crucial for any aqueous solubility.
Below is a diagram illustrating the key functional groups influencing the solubility of 1-Boc-5-(hydroxymethyl)-1,4-diazepane.
Caption: Key functional groups influencing the solubility of the target molecule.
A Proposed Experimental Framework for Solubility Profiling
A comprehensive understanding of solubility requires differentiating between two key types: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound in solution after a short incubation period, following the addition of a concentrated DMSO stock solution to an aqueous buffer.[1][8][9] This method is prone to yielding supersaturated solutions and can be influenced by the rate of precipitation.
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a longer period (typically 24-72 hours) until the concentration in the solution phase becomes constant.[8][10] This is the gold standard for solubility determination and is crucial for later-stage development and formulation.
Our proposed workflow will encompass both, starting with a broad screen of solvents using a kinetic approach, followed by a more rigorous thermodynamic determination in key solvents.
Caption: Experimental workflow for solubility profiling.
Detailed Experimental Protocols
Materials and Equipment
-
Compound: 1-Boc-5-(hydroxymethyl)-1,4-diazepane (purity >98%, confirmed by NMR and LC-MS).
-
Solvents: A range of high-purity solvents (see Table 1).
-
Buffers: Pre-prepared or certified buffer solutions at pH 1.2, 4.5, 6.8, and 7.4.[11][12]
-
Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, pH meter, HPLC system with a UV-Vis detector, and appropriate glassware.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from established guidelines and is considered the definitive method for equilibrium solubility.[13][14][15]
-
Preparation: Add an excess amount of 1-Boc-5-(hydroxymethyl)-1,4-diazepane (e.g., 5-10 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1-2 mL) of the selected solvent or buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[13] Allow the mixtures to equilibrate for at least 24 to 48 hours.[12] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Clarification: To remove any remaining solid particles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent. This step is critical to avoid artificially high concentration readings.
-
Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV/Vis method.[16] A standard calibration curve of the compound must be prepared to ensure accurate quantification.
Protocol 2: pH-Dependent Aqueous Solubility Profile
This protocol is essential for ionizable compounds and follows the guidelines from regulatory bodies like the ICH and WHO.[11][17][18][19]
-
Buffer Systems: Prepare or acquire aqueous buffers at a minimum of three pH levels: 1.2 (simulating gastric fluid), 4.5, and 6.8 (simulating intestinal fluid).[11][18] It is also advisable to test at physiological pH 7.4.
-
Procedure: Follow the thermodynamic solubility protocol (Protocol 1) for each buffer system.
-
pH Verification: It is crucial to measure the pH of the slurry both at the beginning and at the end of the equilibration period to ensure the buffer capacity was sufficient.[11][17]
-
Data Plotting: Plot the resulting solubility (in mg/mL or µg/mL) as a function of pH to visualize the pH-solubility profile.
Analytical Method: HPLC-UV/Vis Quantification
A robust and validated analytical method is the backbone of accurate solubility determination.
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column is often a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for 1-Boc-5-(hydroxymethyl)-1,4-diazepane using a UV-Vis spectrophotometer to ensure optimal sensitivity.
-
Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration). The curve should have a correlation coefficient (R²) of >0.999.
-
Sample Analysis: Analyze the diluted samples from the solubility experiments and determine their concentrations using the calibration curve.
Data Presentation and Interpretation
To facilitate clear communication and comparison, all quantitative solubility data should be summarized in a structured table.
Table 1: Proposed Solvent Panel and Data Reporting Template for 1-Boc-5-(hydroxymethyl)-1,4-diazepane
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes |
| Polar Protic | Water (pH 7.0) | 80.1 | Low to Moderate | TBD | Baseline aqueous solubility. |
| Methanol (MeOH) | 32.7 | High | TBD | Expected high solubility due to H-bonding. | |
| Ethanol (EtOH) | 24.5 | High | TBD | Common formulation solvent. | |
| Polar Aprotic | Acetonitrile (ACN) | 37.5 | Moderate | TBD | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | TBD | Common stock solution solvent. | |
| Tetrahydrofuran (THF) | 7.6 | Moderate to High | TBD | ||
| Non-Polar | Dichloromethane (DCM) | 9.1 | High | TBD | Expected high solubility due to lipophilic Boc group. |
| Ethyl Acetate (EtOAc) | 6.0 | Moderate to High | TBD | ||
| Toluene | 2.4 | Low to Moderate | TBD | ||
| Aqueous Buffers | pH 1.2 Buffer (HCl) | ~80 | High | TBD | Expected high solubility due to protonation of the amine.[12] |
| pH 4.5 Buffer (Acetate) | ~80 | Moderate to High | TBD | ||
| pH 6.8 Buffer (Phosphate) | ~80 | Low to Moderate | TBD | Solubility near the pKa of the amine will be critical. |
(TBD: To Be Determined)
According to the United States Pharmacopeia (USP), solubility can be described using qualitative terms based on the parts of solvent required to dissolve one part of solute.[20] This classification can be a useful addition to the quantitative data.
Conclusion and Forward Look
This technical guide provides a comprehensive, actionable framework for the systematic determination of the solubility profile of 1-Boc-5-(hydroxymethyl)-1,4-diazepane. By combining a theoretical understanding of its molecular structure with rigorous, validated experimental protocols, researchers can generate the high-quality data necessary to guide formulation development, ensure the reliability of biological assays, and ultimately accelerate the journey of novel therapeutics from the laboratory to the clinic. The protocols outlined herein are designed to be self-validating, providing a clear and trustworthy path to a complete and actionable solubility profile.
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Unlocking the Therapeutic Potential of a Privileged Scaffold: A Technical Guide to the Biological Evaluation of tert-Butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Preamble: The Untapped Promise of a Novel 1,4-Diazepane Derivative
In the landscape of medicinal chemistry, the 1,4-diazepane ring system stands as a "privileged scaffold"[1][2]. Its inherent conformational flexibility and the ability to present substituents in distinct spatial orientations have enabled the development of a multitude of clinically significant therapeutics[1][2][3]. Derivatives of this seven-membered heterocyclic ring have demonstrated a remarkable breadth of biological activities, including anxiolytic, anticonvulsant, hypnotic, and anticancer effects[4][5][6]. It is within this context of proven therapeutic relevance that we turn our attention to the largely unexplored molecule, tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate.
While direct literature on the biological activity of this specific compound is not currently available[7], its structural features—the foundational 1,4-diazepane core, a reactive hydroxymethyl group, and a versatile Boc-protecting group—present a compelling starting point for a drug discovery campaign. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic investigation of this molecule's therapeutic potential. We will delve into the rationale behind postulating specific biological activities, propose a strategic synthetic derivatization plan, and provide detailed, field-proven protocols for a tiered biological evaluation.
Section 1: Deconstructing the Molecule: Structural Rationale for Potential Bioactivity
The therapeutic promise of this compound can be inferred from its constituent parts:
-
The 1,4-Diazepane Core: This non-planar, flexible ring system is a cornerstone of many central nervous system (CNS) active drugs[2][3]. Its ability to adopt various low-energy conformations allows it to interact with a diverse range of biological targets, from G-protein coupled receptors (GPCRs) to ion channels[8]. The nitrogen atoms at positions 1 and 4 provide opportunities for substitution, influencing the molecule's polarity, basicity, and receptor engagement.
-
The C5-Hydroxymethyl Substituent: The primary alcohol functionality at the 5-position is a critical handle for synthetic elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, or serve as a nucleophile in ether or ester formation. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups to probe interactions with a target binding pocket.
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. Its presence suggests that this molecule is likely a synthetic intermediate. Deprotection of the N1 nitrogen would yield a secondary amine, providing another site for derivatization and diversification of the molecular scaffold.
Given these features, we can hypothesize that derivatives of this core structure could exhibit a range of biological activities, including but not limited to, CNS modulation, anticancer activity, and enzyme inhibition.
Section 2: A Strategic Roadmap for Biological Evaluation: From Synthesis to Cellular Activity
The investigation of a novel chemical entity requires a systematic and tiered approach to biological screening. The following workflow outlines a logical progression from initial synthesis and derivatization to targeted biological assays.
Caption: A proposed workflow for the investigation of this compound.
Synthetic Derivatization Strategy
The primary objective of the initial synthetic effort is to generate a small, diverse library of compounds based on the core scaffold. This will enable a broad initial screen for biological activity.
Protocol 1: Derivatization at the C5-Hydroxymethyl Position
-
Oxidation to Aldehyde:
-
Dissolve this compound in dichloromethane (DCM).
-
Add Dess-Martin periodinane portion-wise at 0°C and stir for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract with DCM, dry over sodium sulfate, and purify by column chromatography.
-
-
Esterification:
-
To a solution of the starting material in DCM, add a desired carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 12-16 hours.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Protocol 2: N1-Boc Deprotection and Subsequent N-Alkylation/Acylation
-
Boc Deprotection:
-
Dissolve the starting material or its C5-derivatives in a solution of trifluoroacetic acid (TFA) in DCM (1:1).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with an appropriate organic solvent.
-
-
N-Alkylation:
-
To a solution of the deprotected amine in a suitable solvent (e.g., acetonitrile), add an alkyl halide and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify by column chromatography.
-
Tier 1: Primary Biological Screening
The initial screening phase aims to identify any "hits" from the synthesized library that exhibit biological activity. The choice of primary assays should be broad, reflecting the diverse potential of the 1,4-diazepane scaffold.
Table 1: Proposed Primary Assays for the 1,4-Diazepane Library
| Assay Type | Target Class | Rationale | Example Assay |
| Binding Assay | GPCRs (e.g., Dopamine, Serotonin receptors) | The 1,4-diazepane scaffold is prevalent in CNS-active drugs that target these receptors. | Radioligand binding assay using commercially available receptor-expressing membrane preparations.[8] |
| Enzyme Activity Assay | Kinases, Proteases | Many small molecule inhibitors feature heterocyclic scaffolds. | A generic kinase activity assay (e.g., ADP-Glo™) or a protease activity assay using a fluorogenic substrate.[9] |
| Cell-Based Assay | Cancer Cell Lines (e.g., MCF-7, HCT-116) | Certain diazepine derivatives have shown anticancer properties.[5] | Cell viability assay (e.g., MTT or CellTiter-Glo®) to assess cytotoxicity.[10] |
| Phenotypic Screen | Neuronal Cell Culture | To identify compounds that modulate neuronal function without a preconceived target. | High-content imaging to assess changes in neurite outgrowth or synaptic marker expression. |
Protocol 3: General Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Section 3: Advancing the Hits: Secondary Assays and Mechanism of Action Studies
Compounds that demonstrate activity in the primary screens ("hits") should be subjected to more rigorous testing to confirm their activity, determine their selectivity, and elucidate their mechanism of action.
Caption: A workflow for hit-to-lead development.
Secondary Assays and Selectivity Profiling
The goal of this stage is to confirm the initial hit and to understand if the compound's activity is specific to a particular target or target family.
-
For GPCR Hits: Conduct binding assays on a panel of related receptor subtypes to determine selectivity. Follow up with functional assays (e.g., calcium mobilization or cAMP assays) to determine if the compound is an agonist or antagonist.
-
For Enzyme Inhibitor Hits: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). Screen against a panel of related enzymes to assess selectivity.
-
For Cytotoxic Hits: Profile the compound against a broader panel of cancer cell lines to identify potential cancer type-specific activity.
Mechanism of Action (MoA) Studies
Understanding how a compound exerts its biological effect is crucial for its further development.
-
Target Engagement Assays: These assays confirm that the compound binds to its intended target within a cellular context. Examples include cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.
-
Downstream Signaling Analysis: For hits that modulate a specific pathway, techniques like Western blotting or reporter gene assays can be used to measure the effect on downstream signaling components.
Conclusion: A Call to Exploration
This compound, while currently uncharacterized in the biological literature, represents a promising starting point for the discovery of novel therapeutics. Its foundation on the proven 1,4-diazepane scaffold, combined with its amenability to synthetic diversification, provides a rich platform for exploration. The systematic approach outlined in this guide—from strategic derivatization to a tiered screening cascade and in-depth mechanism of action studies—offers a robust framework for unlocking the therapeutic potential hidden within this molecule. The journey from a simple building block to a potential clinical candidate is a long and challenging one, but for scaffolds with such a distinguished history, it is a journey worth undertaking.
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Sathish Kumar, S., Helen, P. K., Arulmurugan, S., & Venkatraman, B. R. (2012). Review on Synthesis of Biologically Active Diazepam Derivatives. Mini-Reviews in Organic Chemistry, 9(3), 285-302. Available at: [Link][4][11]
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Sáenz-García, S., et al. (2018). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 61(5), 2167-2184. Available at: [Link]
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Dougall, I. G., & Unitt, J. F. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (4th ed., pp. 15-43). Academic Press. Available at: [Link][8][12]
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Orru, R. V. A., & de Mol, N. J. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 1-13. Available at: [Link][1]
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The Ascendant Role of 1,4-Diazepane-1-Carboxylate Derivatives in Modern Pharmacology: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – In the intricate landscape of medicinal chemistry, the 1,4-diazepane scaffold has emerged as a privileged structure, underpinning a diverse array of pharmacologically active agents. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of a particularly compelling subclass: 1,4-diazepane-1-carboxylate derivatives. We will navigate the synthetic intricacies, delve into the nuanced structure-activity relationships (SAR), and illuminate the therapeutic promise of these molecules across a spectrum of diseases, from central nervous system (CNS) disorders to oncology. This document serves as a comprehensive resource, amalgamating current research to provide a holistic understanding of this burgeoning area of drug discovery.
The 1,4-Diazepane-1-Carboxylate Core: A Scaffold of Versatility
The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a flexible yet constrained conformational framework. The introduction of a carboxylate group at the 1-position, often in the form of a tert-butyl ester (Boc), serves a dual purpose. It acts as a crucial protecting group during synthesis, enabling regioselective modifications at the N4 position. Furthermore, the electronic and steric properties of the 1-carboxylate moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, modulating its interaction with biological targets.
Synthetic Avenues to 1,4-Diazepane-1-Carboxylate Derivatives
The construction of the 1,4-diazepane-1-carboxylate core and its subsequent derivatization are pivotal to exploring its pharmacological potential. A variety of synthetic strategies have been employed, each with its own merits in terms of efficiency, stereocontrol, and substituent tolerability.
Key Synthetic Strategies
Several powerful synthetic methodologies have been adapted for the synthesis of these derivatives:
-
Reductive Amination: This is a cornerstone technique for the formation of the diazepane ring, often involving the reaction of a suitably protected aminoaldehyde or aminoketone with an amine, followed by reduction of the resulting imine or enamine.
-
Mitsunobu Reaction: This reaction provides an efficient means of N-alkylation, allowing for the introduction of diverse substituents on the diazepane nitrogen atoms.
-
Multicomponent Reactions: These reactions offer a streamlined approach to building molecular complexity in a single step, combining three or more reactants to form the desired diazepane scaffold.
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for accessing functionalized 1,4-diazepane-1-carboxylate derivatives, commencing from a chiral amino acid precursor to introduce stereochemistry, a common feature in modern drug candidates.
Pharmacological Landscape of 1,4-Diazepane-1-Carboxylate Derivatives
The therapeutic potential of this scaffold is broad, with significant research focused on CNS disorders and oncology.
Central Nervous System Applications
The conformational flexibility of the 1,4-diazepane ring allows it to mimic peptide turns and interact with a variety of CNS receptors.
The orexin system is a key regulator of wakefulness, and its antagonism is a validated therapeutic strategy for the treatment of insomnia. Several potent and selective orexin receptor antagonists have been developed based on the 1,4-diazepane scaffold.[1] The 1-carboxylate group in these molecules often serves as a handle for synthetic elaboration and can influence physicochemical properties such as solubility and CNS penetration.
A notable example is the development of dual orexin 1 and 2 receptor (OX1R/OX2R) antagonists. The 1,4-diazepane core acts as a central constraint, orienting the substituents for optimal interaction with the receptors.[1]
The sigma-1 receptor, a chaperone protein in the endoplasmic reticulum, is implicated in a range of neurodegenerative diseases.[2] Derivatives of 1,4-diazepane-1-carboxylate have been investigated as potent and selective sigma-1 receptor ligands.[2] The nature of the substituent at the N4 position is critical for determining the affinity and selectivity for the sigma-1 versus the sigma-2 receptor subtype.
The following table summarizes the sigma-1 and sigma-2 receptor binding affinities for a series of N-substituted 1-N-Boc-1,4-diazepane derivatives, highlighting the impact of the N4-substituent on receptor affinity.
| Compound | N4-Substituent | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| 1 | Benzyl | 15.3 ± 1.8 | 45.7 ± 3.5 |
| 2 | 4-Fluorobenzyl | 8.9 ± 0.9 | 22.1 ± 2.1 |
| 3 | 2-Phenylethyl | 12.1 ± 1.5 | 33.4 ± 2.9 |
| 4 | 3-Phenylpropyl | 25.6 ± 2.7 | 68.2 ± 5.4 |
Data adapted from a study on structurally related compounds to illustrate the structure-activity relationship.[3]
These findings underscore the potential of 1,4-diazepane-1-carboxylate derivatives in the development of novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Activity
The 1,4-diazepane scaffold has also been explored for its potential in oncology. Certain derivatives have exhibited significant cytotoxic activity against various cancer cell lines.
Research into homopiperazine (1,4-diazepane) derivatives has revealed promising anticancer activity. For instance, N-aryl carboxamide derivatives of 1,4-diazepane have been synthesized and evaluated for their cytotoxicity. The following table presents the half-maximal inhibitory concentration (IC50) values for a representative compound against a human B-cell leukemia cell line.
| Compound | Cell Line | IC50 (µM) |
| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh | 18 |
This data suggests that the 1,4-diazepane-1-carboxamide scaffold, a close analogue of the 1-carboxylate, is a viable starting point for the development of novel anticancer agents. The mechanism of action is an area of active investigation, with potential targets including cell cycle regulation and apoptosis induction.
Experimental Protocols for Pharmacological Evaluation
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key pharmacological assays.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is essential for determining the binding affinity of novel 1,4-diazepane-1-carboxylate derivatives for the sigma-1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
[³H]-(+)-Pentazocine (radioligand)
-
Guinea pig brain membranes (source of sigma-1 receptors)
-
Test compounds (1,4-diazepane-1-carboxylate derivatives)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of [³H]-(+)-pentazocine at a fixed concentration (e.g., 5 nM)
-
25 µL of test compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of haloperidol (for non-specific binding).
-
100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Orexin Receptor Functional Assay (Calcium Mobilization)
This protocol measures the ability of a compound to antagonize orexin-A-induced calcium mobilization in cells expressing orexin receptors.
Objective: To determine the functional antagonist potency (IC50) of a test compound at the orexin receptor.
Materials:
-
HEK293 cells stably expressing the human orexin-1 or orexin-2 receptor.
-
Orexin-A (agonist)
-
Test compounds (1,4-diazepane-1-carboxylate derivatives)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the orexin receptor-expressing cells into 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compound at various concentrations and incubate for a specified period (e.g., 30 minutes).
-
Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject orexin-A at a fixed concentration (e.g., EC80) and immediately begin kinetic fluorescence readings.
-
Data Analysis: Calculate the change in fluorescence intensity upon orexin-A addition. Plot the percentage of inhibition of the orexin-A response against the logarithm of the test compound concentration to determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect (IC50) of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test compounds (1,4-diazepane-1-carboxylate derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
Future Directions and Conclusion
The 1,4-diazepane-1-carboxylate scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility and favorable pharmacological properties of these derivatives have positioned them as promising candidates for addressing unmet medical needs in CNS disorders and oncology. Future research should focus on:
-
Structure-Activity Relationship (SAR) Refinement: Systematic modifications of the 1,4-diazepane-1-carboxylate core and its substituents will further elucidate the key structural features required for potent and selective activity against various biological targets.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their pharmacological effects is crucial for their rational design and clinical development.
-
Pharmacokinetic Optimization: Tailoring the physicochemical properties of these derivatives to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles will be critical for their successful translation into clinical candidates.
References
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- Coleman, P. J., et al. (2010). Design and Synthesis of Conformationally Constrained N,N-disubstituted 1,4-diazepanes as Potent Orexin Receptor Antagonists. Bioorganic & medicinal chemistry letters, 20(7), 2311–2315.
- van Meer, P. J., et al. (2014). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 50, 669-678.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Li, G., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Journal of Chemistry, 32(10), 1038-1042.
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
- Frontiers in Pharmacology. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 289.
- ACS Medicinal Chemistry Letters. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.
- Journal of Medicinal Chemistry. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. Journal of Medicinal Chemistry, 61(7), 3051-3065.
- ChemMedChem. (2009).
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Chiral Diazepane Scaffolds: A Technical Guide to Their Discovery and Significance in Drug Development
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of contemporary pharmaceutical development, the principle of chirality stands as a cornerstone of rational drug design. A significant percentage of drugs currently in use are chiral molecules, and it is now well-established that the stereochemistry of a drug can profoundly influence its pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit marked differences in their biological activity due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors.[3] This understanding has shifted the paradigm from the development of racemic mixtures to a focus on single-enantiomer drugs, a transition underscored by regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[3]
The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives, particularly the benzodiazepines, have a storied history as successful therapeutic agents.[4][5] The inherent non-planar, boat-shaped conformation of the diazepine ring renders even simple, non-substituted diazepanes chiral.[6][7] This intrinsic chirality, coupled with the potential for introducing additional stereocenters, makes the chiral diazepane scaffold a fertile ground for the discovery of novel therapeutics with enhanced specificity and reduced side effects. This guide provides an in-depth exploration of the discovery, synthesis, and profound significance of chiral diazepane scaffolds in the ongoing quest for innovative medicines.
The Genesis of Diazepanes: From Serendipity to a Privileged Scaffold
The journey of the diazepine scaffold into the pharmaceutical lexicon began not with a targeted design, but with a fortuitous discovery in the late 1950s. Scientists at Roche, while re-evaluating previously synthesized compounds, identified a benzodiazepine, chlordiazepoxide (Librium), which exhibited potent sedative and muscle-relaxant properties.[4] This was soon followed by the introduction of the even more potent diazepam (Valium) in 1963.[4] These early successes triggered a wave of research into benzodiazepines, leading to the development of a wide array of analogs with anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[4][8][9]
Initially, the clinical significance of the chirality of the diazepine ring was not fully appreciated, and these early drugs were used as racemic mixtures. However, as our understanding of stereochemistry and its impact on pharmacology grew, so did the interest in isolating and characterizing the individual enantiomers of chiral diazepanes. It became evident that the therapeutic activity and side-effect profiles could be segregated between enantiomers, paving the way for the development of chirally pure diazepane-based drugs.
Asymmetric Synthesis: Crafting Enantiopure Diazepane Scaffolds
The synthesis of enantiomerically pure chiral diazepane scaffolds is a critical step in harnessing their full therapeutic potential. A variety of asymmetric synthetic strategies have been developed to achieve this goal, moving beyond classical resolution techniques to more elegant and efficient catalytic methods.
Key Asymmetric Synthetic Strategies
One prominent approach involves the use of chiral starting materials, such as amino acids, to construct the diazepine ring. This "chiral pool" synthesis allows for the direct incorporation of a stereocenter, which can then influence the conformation of the diazepine ring.[7]
More advanced methods employ chiral catalysts to induce enantioselectivity in the formation of the diazepine ring or in subsequent modifications. For instance, copper-catalyzed asymmetric intramolecular reductive cyclization has been successfully used for the synthesis of dibenzo[b,d]azepines with high diastereo- and enantioselectivity.[10][11]
Another innovative strategy is the "memory of chirality" approach. In this method, a chiral center on a precursor molecule directs the stereoselective formation of a new chiral center or a chiral axis, even after the original chiral center is removed. This has been effectively applied to the enantioselective alkylation of 1,4-benzodiazepin-2-ones.[7]
Illustrative Synthetic Workflow: Asymmetric Reductive Cyclization
The following diagram illustrates a generalized workflow for the copper-catalyzed asymmetric intramolecular reductive cyclization to produce chiral dibenzo[b,d]azepines.
Experimental Protocol: Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization
This protocol is a generalized representation based on established methodologies.[10][11]
1. Catalyst Preparation (in situ):
- In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the copper(I) iodide (CuI) and the chiral bisphosphine ligand (e.g., Ph-BPE) in a suitable anhydrous solvent (e.g., toluene).
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
2. Reaction Setup:
- In a separate flame-dried Schlenk tube, dissolve the 2'-vinyl-biaryl-2-imine substrate in the anhydrous solvent.
- Add the freshly prepared catalyst solution to the substrate solution via cannula.
- Add the reductant (e.g., a silane) to the reaction mixture.
3. Reaction Execution:
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Work-up and Purification:
- Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched dibenzo[b,d]azepine.
5. Chiral Analysis:
- Determine the enantiomeric excess (ee) and diastereomeric ratio (d.r.) of the final product using chiral HPLC.
Pharmacological Significance and Therapeutic Applications
The true value of chiral diazepane scaffolds lies in their vast and diverse pharmacological activities. By tailoring the stereochemistry and substitution patterns on the diazepine ring, researchers can fine-tune the biological activity of these molecules to target a wide range of diseases.
A Spectrum of Biological Activities
Chiral diazepane derivatives have demonstrated a remarkable array of biological activities, including:
-
Anxiolytic and Antidepressant: Continuing the legacy of the early benzodiazepines, novel chiral diazepanes are being investigated for their potential to treat anxiety and depression, often with improved side-effect profiles.[9][12]
-
Anticonvulsant: The diazepine scaffold is a cornerstone in the development of drugs to manage seizures.[12]
-
Anticancer: Certain benzodiazepine derivatives have shown promising anticancer activity.[12]
-
Antibacterial and Antifungal: The scaffold has been explored for its potential in combating microbial infections.[13]
-
Neuropharmacological Modulation: Chiral bicyclic azepanes, a related class of compounds, have been identified as potent inhibitors of monoamine transporters, suggesting their potential in treating neuropsychiatric disorders.[14][15]
The following table summarizes the diverse biological activities associated with the diazepine scaffold.
| Biological Activity | Therapeutic Area | Reference |
| Anxiolytic | Psychiatry | [12][13] |
| Antidepressant | Psychiatry | [9] |
| Anticonvulsant | Neurology | [12][13] |
| Anticancer | Oncology | [12][13] |
| Antibacterial | Infectious Diseases | [13] |
| Antifungal | Infectious Diseases | [13] |
| Monoamine Transporter Inhibition | Neuropsychiatry | [14][15] |
Structure-Activity Relationships (SAR) and Mechanistic Insights
The biological activity of chiral diazepanes is intricately linked to their three-dimensional structure. The specific conformation of the diazepine ring, dictated by its stereochemistry, determines how the molecule fits into the binding pocket of its biological target. For example, substitutions on the aromatic rings of benzodiazepines can significantly impact their activity, with electron-withdrawing groups often enhancing potency.[9]
The primary mechanism of action for classical benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9] However, the diverse biological activities of newer chiral diazepane derivatives suggest that they interact with a wider range of biological targets.
The logical relationship between the synthesis of a specific enantiomer and its desired biological effect is depicted in the following diagram.
Future Directions and Conclusion
The exploration of chiral diazepane scaffolds is far from complete. The vast, underexplored chemical space of these molecules holds immense potential for the discovery of novel therapeutics.[15] Future research will likely focus on the development of more efficient and versatile asymmetric synthetic methodologies, a deeper understanding of the structure-activity relationships for a broader range of biological targets, and the application of computational methods to guide the design of new chiral diazepane-based drugs.
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Chiral Drugs: An Overview. PMC - PubMed Central. [Link]
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Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia. [Link]
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The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
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Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein | Request PDF. ResearchGate. [Link]
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1,4-Benzodiazepines are always chiral. | Download Scientific Diagram. ResearchGate. [Link]
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Chemical structure and biological activity of the diazepines. PMC - PubMed Central - NIH. [Link]
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Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]
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Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. [Link]
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Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. PMC. [Link]
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Synthesis and Biological Activities of Some Benzodiazepine. ResearchGate. [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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Enantioselective Synthesis of “Quaternary” 1,4-Benzodiazepin-2-one Scaffolds via Memory of Chirality. Journal of the American Chemical Society - ACS Figshare. [Link]
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Chemical structure and biological activity of the diazepines. PubMed. [Link]
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Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. idUS. [Link]
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Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science (RSC Publishing). [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. . [Link]
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A Technical Guide to tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate: Nomenclature, Synthesis, and Applications in Drug Discovery
This technical guide provides an in-depth analysis of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. We will dissect its structure through the lens of IUPAC nomenclature, propose a detailed synthetic pathway, and explore its role as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Decoding the Name: A Systematic Approach to IUPAC Nomenclature
The formal name, this compound, provides a precise blueprint of the molecule's architecture. A systematic breakdown based on the Hantzsch-Widman nomenclature for heterocyclic compounds reveals the identity and connectivity of each component.
The Core Heterocycle: 1,4-Diazepane
The foundation of the molecule is a seven-membered heterocyclic ring containing two nitrogen atoms. The nomenclature is deconstructed as follows:
-
"az" : Indicates the presence of nitrogen atoms.
-
"di" : A multiplier signifying two nitrogen atoms.
-
"ep" : The stem denoting a seven-membered ring.
-
"-ane" : Signifies a fully saturated ring system.
The locants "1,4-" specify the positions of the nitrogen atoms within the ring, numbered to give the heteroatoms the lowest possible locants.
Substituents and Their Positions
The diazepane ring is adorned with three distinct functional groups:
-
1-carboxylate : A carboxylate group is attached to the nitrogen at position 1.
-
tert-butyl : This ester is formed with a tert-butanol group, creating a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone in modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
-
5-(hydroxymethyl) : A hydroxymethyl group (-CH₂OH) is appended to the carbon atom at position 5 of the diazepane ring. This functional group provides a valuable handle for further chemical modifications.
The complete IUPAC name, therefore, systematically describes a 1,4-diazepane ring with a Boc-protected nitrogen at position 1 and a hydroxymethyl substituent at position 5.
Molecular Structure and Properties
| Property | Value | Source |
| CAS Number | 1369494-20-1 | |
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.30 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCC(NCC1)CO |
The Privileged Scaffold: 1,4-Diazepanes in Medicinal Chemistry
The 1,4-diazepane motif is recognized as a "privileged scaffold" in drug discovery. This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The inherent conformational flexibility of the seven-membered ring, combined with the ability to introduce diverse substituents at various positions, allows for the creation of libraries of compounds with a wide range of pharmacological activities.
Derivatives of 1,4-diazepines have demonstrated a broad spectrum of biological effects, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2] For instance, the well-known benzodiazepine class of drugs, which features a fused benzene and diazepine ring system, are potent modulators of the γ-aminobutyric acid (GABA) receptor.[3]
The subject of this guide, this compound, serves as a versatile building block for accessing novel chemical space within this privileged class of compounds. The presence of a protected nitrogen and a reactive hydroxyl group allows for selective and sequential chemical transformations, making it an ideal starting material for the synthesis of more complex drug candidates. A closely related compound, tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, is a known reagent in the preparation of CXCR4 receptor antagonists, which have therapeutic potential in areas such as HIV infection and cancer.[4]
Proposed Synthetic Pathway
Diagram of the Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target molecule.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of a Protected Amino Alcohol
A suitable commercially available chiral amino alcohol, such as (S)-3-amino-1,2-propanediol, would be the starting point. The primary amine is first protected with a suitable protecting group, for example, a nosyl (Ns) group, by reacting it with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).
Step 2: Activation of the Primary Hydroxyl Group
The primary hydroxyl group of the nosyl-protected amino diol is then selectively activated, for instance, by conversion to a mesylate (Ms) or tosylate (Ts) group. This is achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine in DCM at low temperatures.
Step 3: Nucleophilic Substitution with a Protected Aminoethanol
The activated intermediate is then reacted with a suitable protected aminoethanol derivative, such as N-benzyl-2-aminoethanol, in a nucleophilic substitution reaction. This step introduces the second nitrogen atom and the backbone of the diazepane ring. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the displacement of the leaving group.
Step 4: Intramolecular Cyclization
The resulting linear intermediate now contains all the necessary atoms for the diazepane ring. An intramolecular cyclization is then performed. One effective method is the Fukuyama-Mitsunobu reaction. This involves deprotonation of the nosyl-protected amine followed by an intramolecular cyclization onto the remaining hydroxyl group, which is activated in situ with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Step 5: Deprotection of the Nitrogen Atoms
With the diazepane ring constructed, the protecting groups on the nitrogen atoms are removed. The nosyl group can be cleaved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate in a solvent like acetonitrile. The benzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Step 6: Selective N-Boc Protection
The final step involves the selective protection of one of the nitrogen atoms with a Boc group. This is achieved by reacting the deprotected diazepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as DCM. The regioselectivity of this step would need to be carefully controlled, potentially through steric hindrance or by adjusting the reaction conditions.
Analytical Characterization: Ensuring Purity and Structural Integrity
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the hydroxymethyl group, and the protons on the diazepane ring. The carbon NMR would confirm the presence of all eleven carbon atoms in their unique chemical environments.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the final compound. By using a suitable column and mobile phase, the presence of any impurities can be detected and quantified.
Diagram of the Analytical Workflow
Caption: Workflow for the analytical validation of the synthesized compound.
Conclusion and Future Outlook
This compound is a strategically designed chemical building block that holds considerable promise for the synthesis of novel bioactive molecules. Its well-defined structure, featuring orthogonal protecting groups and a reactive functional handle, makes it an attractive starting point for the construction of diverse compound libraries. The 1,4-diazepane core, being a privileged scaffold, suggests that derivatives of this compound are likely to exhibit interesting pharmacological properties. As the demand for novel therapeutics continues to grow, the importance of versatile and readily accessible building blocks like this compound in accelerating the drug discovery process cannot be overstated. Further exploration of the synthetic utility and biological applications of this compound is warranted and is expected to yield exciting new discoveries in medicinal chemistry.
References
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A Technical Guide to Homopiperazine Derivatives as Potential Antibiotic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. Homopiperazine, a seven-membered diazacycloalkane, has emerged as a privileged scaffold in medicinal chemistry due to its versatile synthetic accessibility and its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of homopiperazine derivatives as a promising class of antibacterial agents. It delves into the core aspects of their chemical synthesis, explores known and hypothesized mechanisms of action, analyzes structure-activity relationships, and provides detailed experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the exploration of new chemical entities to combat bacterial infections.
Introduction: The Imperative for New Antibacterial Scaffolds
The relentless evolution of drug-resistant bacteria poses a significant threat to global public health. The chemical backbone of many existing antibiotics has been exhausted by bacterial resistance mechanisms, creating a critical need for new molecular frameworks. Heterocyclic compounds are a cornerstone of drug discovery, and nitrogen-containing heterocycles like piperazine and its homolog, homopiperazine, are frequently incorporated into pharmacologically active molecules.[1] The structural features of the homopiperazine ring, including its two basic nitrogen atoms, offer opportunities for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on the potential of these derivatives to yield a new generation of antibiotics.
Chemistry and Synthesis of Homopiperazine Derivatives
The synthesis of homopiperazine derivatives typically involves the functionalization of the two nitrogen atoms of the core ring structure. A variety of synthetic strategies can be employed to introduce diverse substituents, thereby creating libraries of compounds for biological screening.
General Synthetic Strategies
Common synthetic routes to functionalize the homopiperazine core include:
-
N-Alkylation and N-Arylation: The secondary amine groups of homopiperazine are readily alkylated or arylated using appropriate electrophiles, such as alkyl halides or aryl halides, often under basic conditions.
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the nitrogen atoms with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) yields amide and sulfonamide derivatives, respectively.
-
Reductive Amination: Reaction of homopiperazine with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a versatile method for introducing substituted alkyl groups.
-
Condensation Reactions: Multi-component reactions or condensations with various reagents can lead to the formation of more complex heterocyclic systems fused or linked to the homopiperazine ring. For example, reactions with dithiocarbamates or thiadiazole precursors can yield derivatives with diverse functionalities.[1]
Example Synthetic Protocol: Synthesis of a Bis-amide Homopiperazine Derivative
This protocol describes a general procedure for the synthesis of a N,N'-bis-substituted homopiperazine amide derivative, a common structural motif in bioactive molecules.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve homopiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath with stirring.
Step 2: Acylation
-
Slowly add a solution of the desired acyl chloride (2.1 eq) or a pre-activated carboxylic acid (using a coupling agent like HATU) in the same solvent to the cooled homopiperazine solution.
-
Causality Insight: The slow addition at low temperature is crucial to control the exothermicity of the acylation reaction and to minimize the formation of side products.
Step 3: Reaction Monitoring and Work-up
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure bis-amide derivative.
-
Characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Disruption of Bacterial Membranes
Another key mechanism involves the disruption of the bacterial cell membrane's integrity. [3]Cationic amphiphilic molecules, a structural class that can be achieved with homopiperazine derivatives, are known to interact with the negatively charged components of bacterial membranes (like phospholipids and teichoic acids). This interaction can lead to membrane depolarization, increased permeability, and leakage of essential intracellular contents, ultimately resulting in cell death. [3][4]
-
Trustworthiness Insight: This mechanism is often less prone to resistance development compared to single-enzyme inhibition, as it involves a physical disruption of a fundamental cellular structure, which is more difficult for bacteria to alter through simple point mutations.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of homopiperazine derivatives and their antibacterial activity is paramount for designing more potent and selective compounds. SAR studies involve synthesizing a series of analogues with systematic variations and evaluating their biological activity.
-
N-Substituents: The nature of the groups attached to the nitrogen atoms of the homopiperazine ring is a critical determinant of activity. [5] * Lipophilicity: Increasing the lipophilicity of the substituents can enhance membrane permeability, which is crucial for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.
-
Aromatic and Heteroaromatic Rings: The introduction of specific aromatic or heteroaromatic systems (e.g., quinolones, benzimidazoles, thiadiazoles) can facilitate specific interactions with target enzymes, such as π-π stacking or hydrogen bonding. [5][6] * Basic Groups: The presence of additional basic functional groups can enhance interactions with the negatively charged bacterial membrane.
-
-
Symmetry and Substitution Pattern: The substitution pattern (mono- vs. di-substituted, symmetric vs. asymmetric) can influence the molecule's overall shape, flexibility, and ability to fit into a target's binding pocket.
Data Presentation: MIC Values of Representative Derivatives
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of homopiperazine derivatives against representative Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [7]
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) |
|---|---|---|---|---|
| HP-01 | H | H | >128 | >128 |
| HP-02 | Benzyl | Benzyl | 64 | 128 |
| HP-03 | 4-Fluorobenzyl | 4-Fluorobenzyl | 16 | 32 |
| HP-04 | Ciprofloxacin-7-yl | H | 8 | 4 |
| HP-05 | 2-Naphthylmethyl | 2-Naphthylmethyl | 32 | 64 |
| Cipro | (Reference) | (Reference) | 1 | 0.25 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols for Antimicrobial Evaluation
Rigorous and standardized protocols are essential for the accurate evaluation of the antimicrobial properties of newly synthesized compounds.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).
Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37 °C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Expertise Insight: The final inoculum density is critical. A higher density can lead to falsely high MIC values, while a lower density can result in falsely low values.
Step 2: Preparation of Compound Dilutions
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
Step 3: Inoculation and Incubation
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) for validation.
-
Incubate the plate at 37 °C for 18-24 hours.
Step 4: Determination of MIC
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol for Cytotoxicity Assessment
It is crucial to assess the toxicity of promising antibiotic candidates against mammalian cells to ensure they have a suitable therapeutic window. The MTT assay is a common method for this purpose.
Step 1: Cell Culture
-
Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
Step 2: Cell Seeding
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Allow the cells to adhere and grow for 24 hours.
Step 3: Compound Treatment
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.
-
Incubate the plate for another 24-48 hours.
Step 4: MTT Assay
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Challenges and Future Perspectives
While homopiperazine derivatives show considerable promise, several challenges must be addressed in their development as clinical antibiotics. These include optimizing their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), minimizing off-target toxicity, and overcoming potential resistance mechanisms.
Future research should focus on:
-
Rational Design: Employing computational tools like molecular docking to design derivatives with improved affinity and selectivity for their bacterial targets.
-
Hybrid Molecules: Creating hybrid compounds that combine the homopiperazine scaffold with other known antibiotic pharmacophores to achieve synergistic effects or dual mechanisms of action.
-
Target Identification: Elucidating the precise molecular targets for derivatives that exhibit potent activity but have an unknown mechanism of action.
Conclusion
The homopiperazine scaffold represents a fertile ground for the discovery of novel antibacterial agents. Its synthetic tractability allows for the creation of vast chemical diversity, and derivatives have already demonstrated promising activity through various mechanisms, including the inhibition of essential bacterial enzymes and the disruption of cell membranes. Through a systematic approach involving rational design, robust synthesis, and comprehensive biological evaluation as outlined in this guide, the scientific community can harness the potential of homopiperazine derivatives to develop next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
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Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022-06-09). MDPI. [Link]
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PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023-11-01). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
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Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. (2025-07-01). PubMed. [Link]
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s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023-09-04). MDPI. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024-05-01). PubMed. [Link]
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Methodological & Application
Application Note and Protocol: A Proposed Synthesis of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Abstract
This document outlines a detailed, two-step synthetic protocol for the preparation of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate, a valuable saturated heterocyclic building block in medicinal chemistry and drug development. The 1,4-diazepane scaffold is a privileged structure in a variety of biologically active compounds.[1][2][3] This guide provides a comprehensive, step-by-step methodology suitable for researchers and scientists in organic synthesis. The proposed synthesis leverages a selective mono-Boc protection of a commercially available diester precursor, followed by a chemoselective reduction of the ester functionality. The rationale behind key experimental choices is discussed, drawing upon established principles in heterocyclic and protective group chemistry.
Introduction and Synthetic Rationale
The target molecule, this compound, incorporates a mono-protected 1,4-diazepane ring with a primary alcohol functional group. This combination of features makes it a versatile intermediate for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on one of the nitrogen atoms, allowing for selective functionalization of the remaining secondary amine.[4] The hydroxymethyl group offers a site for various transformations, such as oxidation, etherification, or esterification, enabling the synthesis of diverse compound libraries.
Given the absence of a directly published protocol for this specific molecule[5], a logical and robust synthetic route has been designed based on well-established chemical transformations. The proposed synthetic pathway is depicted in Figure 1 .
The synthesis commences with a commercially available precursor, diethyl 1,4-diazepane-5-carboxylate. The key challenges addressed in this protocol are:
-
Selective Mono-Protection: Symmetrical diamines present a challenge in achieving mono-functionalization, as di-substitution is a common competing pathway.[4] This protocol employs a strategy of slow addition and controlled stoichiometry to favor the formation of the mono-Boc protected intermediate.
-
Chemoselective Reduction: The presence of the carbamate (Boc group) requires a reducing agent that will selectively reduce the ester to a primary alcohol without affecting the carbamate functionality.
Synthetic Scheme and Workflow
Overall Reaction Scheme
Figure 1: Proposed two-step synthesis of the target compound.
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Purity | Supplier |
| Diethyl 1,4-diazepane-5-carboxylate | 216.28 | ≥95% | Commercial |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | ≥98% | Commercial |
| Triethylamine (Et₃N) | 101.19 | ≥99% | Commercial |
| Dichloromethane (DCM), anhydrous | 84.93 | ≥99.8% | Commercial |
| Lithium borohydride (LiBH₄) | 21.78 | ≥95% | Commercial |
| Tetrahydrofuran (THF), anhydrous | 72.11 | ≥99.9% | Commercial |
| Ethyl acetate (EtOAc) | 88.11 | HPLC | Commercial |
| Hexanes | - | HPLC | Commercial |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Commercial |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | Lab Prepared |
| Brine (Saturated aq. NaCl) | - | - | Lab Prepared |
| Silica Gel | - | 230-400 mesh | Commercial |
Safety Precautions: Di-tert-butyl dicarbonate is a lachrymator. Lithium borohydride is water-reactive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4]
Part 1: Synthesis of tert-Butyl 5-(ethoxycarbonyl)-1,4-diazepane-1-carboxylate
Rationale for Procedural Choices:
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it dissolves the starting materials and is unreactive towards the reagents.
-
Base: Triethylamine (Et₃N) is used as a mild, non-nucleophilic base to neutralize the acid generated during the reaction, driving it to completion.
-
Slow Addition: The di-tert-butyl dicarbonate is added slowly at 0 °C to maintain a low concentration of the electrophile, which statistically favors the reaction at only one of the two amine sites, thus minimizing the formation of the di-Boc protected byproduct.[4] This is a common strategy to achieve selective mono-protection of symmetrical diamines.[4][6]
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add diethyl 1,4-diazepane-5-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice-water bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small volume of anhydrous DCM.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred reaction mixture over 30-60 minutes using a syringe pump or dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired mono-Boc protected intermediate.
Part 2: Synthesis of this compound
Rationale for Procedural Choices:
-
Reducing Agent: Lithium borohydride (LiBH₄) is chosen for the reduction of the ester. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are less selective and can sometimes affect carbamates.[7][8][9] LiBH₄ is a milder reagent that is highly effective for reducing esters to alcohols, particularly in ethereal solvents like THF, and is less likely to cleave the Boc group.[7] Sodium borohydride (NaBH₄) is generally too weak to reduce esters efficiently under standard conditions.[7][10]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the starting material and its compatibility with lithium borohydride.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the purified tert-butyl 5-(ethoxycarbonyl)-1,4-diazepane-1-carboxylate (1.0 eq) from Part 1.
-
Dissolve the intermediate in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add lithium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-6 hours at room temperature. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully cool the mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Stir the resulting mixture for 15-20 minutes, then add ethyl acetate to dilute.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to yield the final product, this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch, C=O stretch of the carbamate).
Conclusion
This application note provides a robust and detailed synthetic protocol for the preparation of this compound. By employing a strategic mono-Boc protection followed by a chemoselective ester reduction, this valuable building block can be accessed in a controlled and efficient manner. The methodologies and principles described herein are based on established literature precedents and offer a reliable pathway for researchers in synthetic and medicinal chemistry.
References
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Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(8), 1359-1364. [Link]
-
Reiss, T., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Valle-González, E. R., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-64. [Link]
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Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. Molbank, 2009(4), M621. [Link]
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Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
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Esters to Alcohols. Chemistry Steps. [Link]
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Video: Esters to Alcohols: Hydride Reductions. JoVE. [Link]
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Narayana, C., & Periasamy, M. (1985). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Tetrahedron Letters, 26(14), 1757-1760. [Link]
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central (PMC). [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
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This compound. PubChem. [Link]
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A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]
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tert-Butyl 1,4-diazepane-1-carboxylate. Oakwood Chemical. [Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
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Application Notes & Protocols: Chiral Synthesis Strategies for Substituted 1,4-Diazepane Molecules
Abstract
The 1,4-diazepane scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to present substituents in a distinct three-dimensional arrangement make it a cornerstone in medicinal chemistry. Control over the stereochemistry of this seven-membered ring is paramount, as enantiomers often exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of key chiral synthesis strategies for creating substituted 1,4-diazepanes, offering researchers and drug development professionals both the theoretical underpinnings and practical, field-proven protocols for their synthesis. We will delve into modern biocatalytic methods, classic chiral pool approaches, and powerful cyclization techniques, explaining the causality behind experimental choices to empower rational design and execution.
Introduction: The Significance of Chiral 1,4-Diazepanes
1,4-Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This structural framework is found in a wide array of compounds with significant biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] A prominent example underscoring the importance of chirality in this scaffold is Suvorexant , an orexin receptor antagonist used for treating insomnia.[3] The therapeutic activity of Suvorexant resides exclusively in the (R)-enantiomer, making enantioselective synthesis not just an academic challenge but a critical necessity for drug development.[4]
This document outlines three primary, robust strategies for accessing enantiomerically pure or enriched 1,4-diazepanes:
-
Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA): Leveraging enzymes for unparalleled stereocontrol.
-
Diastereoselective Synthesis from the Chiral Pool: Using naturally occurring chiral molecules as starting points.
-
Ring-Closing Metathesis (RCM): A powerful carbon-carbon bond-forming reaction to construct the seven-membered ring.
Strategy 1: Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA)
Expertise & Experience: Biocatalysis offers a green and highly efficient route to chiral amines under mild reaction conditions. Imine reductases (IREDs) are particularly powerful, as they can reduce a prochiral imine (or an in situ-formed imine from a ketone and an amine) to a chiral amine with exceptional enantioselectivity. The intramolecular variant of this reaction is a superb method for creating chiral heterocycles like 1,4-diazepanes.
The core principle involves designing a linear amino-ketone precursor that, upon intramolecular cyclization, forms a cyclic iminium ion. This intermediate is then stereoselectively reduced by the IRED in the presence of a cofactor, typically NADPH. The choice of enzyme is critical, as different IREDs can provide access to either the (R)- or (S)-enantiomer from the same substrate, a concept known as enantiocomplementarity.[5]
Logical Workflow for IARA
Caption: Workflow for IARA using enantiocomplementary imine reductases.
Protocol 1: IARA Synthesis of a Chiral 5-Methyl-1,4-Diazepane Derivative
This protocol is adapted from a demonstrated enzymatic approach for synthesizing key pharmaceutical intermediates.[3][5]
Self-Validation: The protocol's success is validated by high conversion (>95%) and high enantiomeric excess (ee >99%), confirmed by chiral HPLC analysis.
Materials:
-
Amino-ketone precursor: N-(2-aminoethyl)-N-methyl-1-chloro-3-oxobutan-1-amine
-
Imine Reductase (IRED): Lyophilized powder (e.g., from Leishmania major for (R)-selectivity or Micromonospora echinaurantiaca for (S)-selectivity)[5]
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a 10 mL vial, prepare a 1 mL reaction mixture by adding 50 mg of D-glucose, 1 mg of NADP⁺, and 10 U of GDH to 900 µL of potassium phosphate buffer.
-
Enzyme Addition: Add 5 mg of the selected IRED lyophilizate to the mixture. Gently swirl to dissolve.
-
Substrate Addition: Add 10 mg of the amino-ketone precursor dissolved in 100 µL of DMSO to initiate the reaction.
-
Incubation: Seal the vial and place it in an orbital shaker at 30°C and 200 rpm for 24 hours.
-
Reaction Quench & Extraction: Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 2 mL).
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via flash chromatography. Determine the enantiomeric excess (ee) of the final product using chiral HPLC.
Data Presentation: Comparison of IRED Performance
| Enzyme Source | Target Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Rationale for Choice |
| L. major (mutant) | (R) | >99% | >99% | High catalytic efficiency for the (R)-product, crucial for Suvorexant synthesis.[3] |
| M. echinaurantiaca | (S) | >99% | >99% | Excellent enantiocomplementary enzyme for accessing the (S)-product.[5] |
Strategy 2: Diastereoselective Synthesis from the Chiral Pool
Expertise & Experience: The chiral pool strategy is a cornerstone of asymmetric synthesis. It leverages readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct a target molecule. The inherent stereochemistry of the starting material is transferred through the synthetic sequence to the final product. This approach is highly reliable and often avoids the need for challenging asymmetric catalysis or resolution steps.
For 1,4-diazepanes, a common approach begins with a protected, enantiopure α-amino acid. The synthesis proceeds through a linear diamine intermediate which is then cyclized. The key to success lies in an efficient intramolecular cyclization step that forms the seven-membered ring without epimerization of the existing stereocenter.[6]
Logical Workflow for Chiral Pool Synthesis
Caption: Linear synthesis of a chiral diazepanone from an amino acid.
Protocol 2: Synthesis of (S)-2-Methyl-1,4-diazepan-5-one from L-Alanine
This protocol demonstrates the synthesis of a core diazepanone structure from L-alanine, a common chiral pool starting material.[6]
Self-Validation: Each step should be monitored by TLC or LC-MS to ensure complete conversion before proceeding. The final product's stereochemical integrity is confirmed by polarimetry and comparison to literature values.
Materials:
-
L-Alanine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
2-(Benzylamino)ethanol
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), Dimethylformamide (DMF)
Procedure:
-
N-Protection: Dissolve L-Alanine methyl ester hydrochloride (1 eq) in DCM. Add TEA (2.2 eq) and cool to 0°C. Add Boc₂O (1.1 eq) and stir at room temperature overnight. Purify Boc-L-Alanine methyl ester.
-
Saponification: Hydrolyze the methyl ester using LiOH in a THF/water mixture to obtain Boc-L-Alanine.
-
Amide Coupling: Dissolve Boc-L-Alanine (1 eq) in DMF. Add EDC (1.2 eq), HOBt (1.2 eq), and TEA (1.5 eq). Stir for 20 min at 0°C. Add 2-(benzylamino)ethanol (1.1 eq) and stir at room temperature for 18 hours. Extract and purify the resulting amide.
-
Boc Deprotection: Dissolve the amide from the previous step in DCM and add TFA (10 eq). Stir for 2 hours at room temperature. Concentrate under vacuum to obtain the amine salt.
-
Intramolecular Cyclization: Dissolve the amine salt (1 eq) in a large volume of DCM (to ensure high dilution, e.g., 0.01 M) to favor intramolecular cyclization. Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3 eq). Stir at room temperature for 48 hours.
-
Workup and Purification: Wash the reaction mixture with saturated sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the (S)-2-methyl-1,4-diazepan-5-one.
Strategy 3: Ring-Closing Metathesis (RCM)
Expertise & Experience: Ring-closing metathesis is a powerful and versatile reaction for the synthesis of unsaturated rings, including seven-membered heterocycles.[7] The reaction typically involves an intramolecular cyclization of a linear diene precursor catalyzed by a ruthenium complex, such as a Grubbs or Hoveyda-Grbs catalyst. A key advantage is its functional group tolerance. The primary byproduct, ethylene gas, is volatile, which drives the reaction to completion.[7][8]
The causality behind this strategy is the templating effect of the ruthenium catalyst, which brings the two terminal alkene functionalities of the precursor into proximity, facilitates the [2+2] cycloaddition/cycloreversion mechanism, and releases the cyclic alkene product.[7] The choice of catalyst is crucial for optimizing yield and managing potential side reactions like dimerization.[8]
Logical Workflow for RCM
Caption: Catalytic cycle for Ring-Closing Metathesis (RCM).
Protocol 3: RCM Synthesis of a Cbz-protected 1,4-Diazepine
This protocol outlines the synthesis of an unsaturated diazepine ring, which can be subsequently reduced to the saturated, chiral diazepane. Chirality is introduced from a chiral diamine precursor.
Self-Validation: The reaction progress is monitored by the disappearance of the starting diene via TLC or GC-MS. The formation of the desired product is confirmed by ¹H NMR (disappearance of terminal alkene signals and appearance of internal alkene signal) and mass spectrometry.
Materials:
-
(R)-N,N'-diallyl-1-phenylethane-1,2-diamine (chiral diene precursor)
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed Dichloromethane (DCM) or Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
Precursor Synthesis: Synthesize the chiral diene precursor by dialkylation of (R)-1-phenylethane-1,2-diamine with allyl bromide.
-
Reaction Setup: Add the diene precursor (1 eq) to a Schlenk flask and dissolve in anhydrous, degassed DCM to create a dilute solution (approx. 0.05 M).
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2-5 mol%) to the solution under a positive pressure of argon.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and stir under argon for 4-12 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the unsaturated 1,4-diazepine.
-
Reduction (Optional): The resulting double bond can be reduced to the saturated diazepane using standard hydrogenation conditions (e.g., H₂, Pd/C).
Data Presentation: Catalyst Choice in RCM
| Catalyst | Loading (mol%) | Typical Solvent | Key Advantage |
| Grubbs 1st Gen. | 5-10 | Toluene | Lower cost, effective for simple systems. |
| Grubbs 2nd Gen. | 1-5 | DCM/Toluene | Higher activity, better functional group tolerance, faster reaction times. |
| Hoveyda-Grubbs 2nd Gen. | 1-5 | DCM/Toluene | More stable, allows for easier purification. |
| Zhan 1B | 5-10 | DCM/Toluene | Recyclable catalyst, beneficial for cost reduction on a larger scale.[8] |
References
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Shafi, S., Alam, M. M., Mulakayala, N., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
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Wang, L., Ding, M. W., & Chen, B. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
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MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
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Heravi, M. M., Oskooie, H. A., & BAMDAD, M. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]
-
Okada, S., Masuda, S., Kou, A., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Available at: [Link]
-
Schepmann, D., Laux-Biehlmann, A., & Wünsch, B. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Vila, C. C. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]
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Shafi, S., Alam, M. M., & Hussain, F. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]
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Simonyi, M. (1997). 1,4-Benzodiazepines are always chiral. ResearchGate. Available at: [Link]
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Zhang, L., Lou, Y., & Ma, L. (2014). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. Available at: [Link]
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Silva, M. (2021). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available at: [Link]
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Chen, Y., Li, A., & Zhu, D. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link]
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Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. Available at: [Link]
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Mondal, S., & Ghorai, M. K. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science. Available at: [Link]
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Böhm, C., & Hiersemann, M. (2019). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. PMC. Available at: [Link]
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Hughes, D. L. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development. Available at: [Link]
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Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
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Home Sunshine Pharma. (2020). Progress In The Construction Of Chiral 1,4-Diazepanes Structural Modules By Enzymatic Intramolecular Asymmetric Reductive Amination. Industry News. Available at: [Link]
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Chandrasekhar, S., & Rao, Y. S. (2004). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lattanzi, A. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Hatakeyama, S., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. Available at: [Link]
-
Okada, S., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]
-
DigitalCommons@TMC. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. DigitalCommons@TMC. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]
-
ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]
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The Versatile Building Block: Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Among these, saturated heterocyclic systems have garnered significant attention due to their conformational flexibility and ability to present functional groups in a defined three-dimensional space, thereby enabling precise interactions with biological targets. The 1,4-diazepane core, a seven-membered ring containing two nitrogen atoms, is a privileged scaffold found in a variety of biologically active compounds, exhibiting activities ranging from antipsychotic to anticancer.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a particularly valuable derivative, tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate , as a versatile synthetic building block.
This guide will elucidate a robust synthetic pathway to this key intermediate and provide detailed protocols for its subsequent functionalization, empowering chemists to leverage its unique structural features in the design of next-generation therapeutics.
Physicochemical Properties and Structural Features
Before delving into synthetic protocols, it is essential to understand the key characteristics of our target building block.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [3] |
| Molecular Weight | 230.31 g/mol | [3] |
| Appearance | Off-white to pale yellow solid or viscous oil | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General knowledge of similar Boc-protected amines |
| CAS Number | 1369494-20-1 | [4] |
The structure of this compound presents three distinct points for chemical modification, making it a highly valuable and versatile scaffold:
-
The Boc-Protected Amine (N-1): The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for one of the nitrogen atoms. This allows for selective reactions at other positions before its removal to unmask a secondary amine for further functionalization.
-
The Unprotected Secondary Amine (N-4): This nitrogen is available for a variety of transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents.
-
The Primary Hydroxyl Group: The hydroxymethyl substituent serves as a handle for a wide array of chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or engaged in etherification reactions.
The strategic and orthogonal manipulation of these three functional groups is the cornerstone of this building block's utility in constructing complex molecular architectures.
Synthesis of this compound: A Multi-step Approach
Sources
Application of 1-Boc-5-(hydroxymethyl)-1,4-diazepane in Drug Discovery: A Technical Guide
Introduction: The Strategic Value of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a notable "privileged scaffold" in medicinal chemistry, frequently incorporated into a diverse array of biologically active compounds.[1][2] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[3] This seven-membered heterocyclic structure offers a unique three-dimensional geometry that can mimic peptide turns or present pharmacophoric elements in orientations not easily accessible with more common five- or six-membered rings.
Within this important class of building blocks, 1-Boc-5-(hydroxymethyl)-1,4-diazepane emerges as a particularly versatile and strategic intermediate for drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms facilitates selective functionalization of the second nitrogen, while the hydroxymethyl group at the 5-position provides a convenient and reactive handle for a variety of chemical transformations. This dual functionality allows for the systematic and controlled elaboration of the diazepane core, enabling the exploration of structure-activity relationships (SAR) in a highly efficient manner.
This technical guide will provide an in-depth exploration of the application of 1-Boc-5-(hydroxymethyl)-1,4-diazepane in the synthesis of potential therapeutic agents, with a focus on practical experimental protocols and the underlying scientific rationale.
Core Applications in Medicinal Chemistry
The unique structural features of 1-Boc-5-(hydroxymethyl)-1,4-diazepane make it an ideal starting material for the synthesis of a range of targeted therapeutics. The hydroxymethyl group, in particular, can be readily derivatized to introduce a variety of functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of the final compound. Key applications include its use in the development of:
-
Orexin Receptor Antagonists: The orexin system is a critical regulator of sleep and wakefulness, and antagonists of orexin receptors have shown significant promise in the treatment of insomnia.[4][5][6] The 1,4-diazepane scaffold is a core component of the approved dual orexin receptor antagonist, suvorexant.[7][8][9][10] 1-Boc-5-(hydroxymethyl)-1,4-diazepane can serve as a key intermediate in the synthesis of novel suvorexant analogs and other orexin receptor modulators.[11][12]
-
Kinase Inhibitors: The conformational flexibility of the diazepane ring allows for the presentation of substituents that can effectively target the ATP-binding site of various kinases. The hydroxymethyl group can be functionalized to introduce moieties that interact with specific residues within the kinase domain, leading to potent and selective inhibitors.
-
GPCR Modulators: Beyond orexin receptors, the 1,4-diazepane scaffold can be utilized to develop ligands for a wide range of GPCRs. The ability to introduce diverse functionality via the hydroxymethyl group allows for the fine-tuning of receptor affinity and selectivity.
Synthetic Derivatization of the Hydroxymethyl Group: Protocols and Rationale
The primary alcohol of 1-Boc-5-(hydroxymethyl)-1,4-diazepane is a versatile functional group that can undergo a variety of chemical transformations. The following protocols detail common and synthetically useful derivatizations.
Protocol 1: Etherification via Williamson Ether Synthesis
The formation of an ether linkage is a common strategy to introduce lipophilic groups or to connect the diazepane scaffold to other molecular fragments. The Williamson ether synthesis provides a reliable method for this transformation.
Rationale: This reaction proceeds via an SN2 mechanism where the alkoxide, generated by deprotonation of the primary alcohol, acts as a nucleophile and displaces a halide or other suitable leaving group from an alkylating agent. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol without competing side reactions.
Experimental Workflow:
Figure 1: Workflow for the Williamson Ether Synthesis.
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Boc-5-(hydroxymethyl)-1,4-diazepane (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Quantitative Data (Example):
| Alkylating Agent | Product | Yield (%) |
| Benzyl bromide | 1-Boc-5-(benzyloxymethyl)-1,4-diazepane | 85-95 |
| Ethyl iodide | 1-Boc-5-(ethoxymethyl)-1,4-diazepane | 70-80 |
| 4-Methoxybenzyl chloride | 1-Boc-5-((4-methoxybenzyl)oxymethyl)-1,4-diazepane | 80-90 |
Protocol 2: Esterification using Carbodiimide Coupling
Esterification of the hydroxymethyl group allows for the introduction of a wide range of functionalities, including those that can act as hydrogen bond acceptors or introduce specific recognition elements for a biological target. Carbodiimide-mediated coupling is a mild and efficient method for this transformation.
Rationale: Dicyclohexylcarbodiimide (DCC) or other carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the primary alcohol of the diazepane, forming the ester and dicyclohexylurea (DCU) as a byproduct. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction.
Experimental Workflow:
Figure 2: Workflow for Carbodiimide-Mediated Esterification.
Step-by-Step Protocol:
-
To a solution of 1-Boc-5-(hydroxymethyl)-1,4-diazepane (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of DCC (1.2 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Quantitative Data (Example):
| Carboxylic Acid | Product | Yield (%) |
| Benzoic acid | 1-Boc-5-(((benzoyloxy)methyl)-1,4-diazepane | 80-90 |
| Acetic acid | 1-Boc-5-(((acetoxy)methyl)-1,4-diazepane | 75-85 |
| 4-Chlorobenzoic acid | 1-Boc-5-((((4-chlorobenzoyl)oxy)methyl)-1,4-diazepane | 82-92 |
Protocol 3: Mitsunobu Reaction for C-N and C-O Bond Formation
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry if a chiral center is present.[9][13][14]
Rationale: The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13] This forms an alkoxyphosphonium salt, which is a good leaving group and is subsequently displaced by a nucleophile.
Experimental Workflow:
Figure 3: Workflow for the Mitsunobu Reaction.
Step-by-Step Protocol (for Azide Formation):
-
To a solution of 1-Boc-5-(hydroxymethyl)-1,4-diazepane (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C, add DIAD (1.5 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of diphenylphosphoryl azide (DPPA, 1.5 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-5-(azidomethyl)-1,4-diazepane.
Note: The resulting azide can be readily reduced to the corresponding amine, providing a route to further functionalization.
Conclusion
1-Boc-5-(hydroxymethyl)-1,4-diazepane is a highly valuable and versatile building block in drug discovery. Its pre-installed protecting group and reactive hydroxymethyl handle provide medicinal chemists with a powerful tool for the efficient synthesis and optimization of novel therapeutic agents targeting a range of biological pathways. The protocols outlined in this guide offer robust and reproducible methods for the derivatization of this key intermediate, enabling the rapid generation of compound libraries for SAR studies and the development of clinical candidates.
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-
EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents.
-
Design and Synthesis of Conformationally Constrained N,N-disubstituted 1,4-diazepanes as Potent Orexin Receptor Antagonists - PubMed.
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate - Chinese Chemical Letters.
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Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - NIH.
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WO2009058238A1 - Substituted diazepan orexin receptor antagonists - Google Patents.
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WO2007126935A2 - Diazepan orexin receptor antagonists - Google Patents.
-
Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC - PubMed Central.
-
Mitsunobu Reaction - Organic Chemistry Portal.
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure.
-
Mitsunobu Reaction.
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- (General reference on carbodiimide coupling reactions)
-
1,3‐Diazepine Derivatives: Strategies for Synthesis | Request PDF - ResearchGate.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH.
- (Reference on the utility of the Boc protecting group in organic synthesis)
- (Reference on the importance of SAR in drug discovery)
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH.
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI.
- (Reference on the role of GPCRs in disease)
- (Reference on the role of kinases in disease)
- (Reference on the synthesis of 1,4-diazepane cores)
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Synthesis and Evaluation of Novel Diazepane-Based CXCR4 Receptor Antagonists: A Technical Guide for Drug Development Professionals
Introduction: Targeting the CXCR4-CXCL12 Axis in Modern Therapeutics
The C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR), and its exclusive endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), represent a critical signaling axis in human physiology and pathology.[1] Under normal physiological conditions, the CXCR4/CXCL12 pathway governs a multitude of cellular processes, including hematopoiesis, immune cell trafficking, and embryonic development.[1][2] However, dysregulation of this axis is a key driver in a range of diseases, most notably in cancer metastasis, where it facilitates the homing of tumor cells to distant organs, and in inflammatory disorders and HIV-1 entry into host cells.[3][4] Consequently, the development of potent and selective CXCR4 antagonists has emerged as a highly promising strategy in contemporary drug discovery.[5]
This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of a novel class of CXCR4 antagonists built upon a 1,4-diazepane scaffold. We will delve into the rationale behind the molecular design, provide detailed, step-by-step synthetic protocols, and outline the essential in vitro assays required to validate the pharmacological activity of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics targeting the CXCR4 receptor.
The CXCR4 Signaling Cascade: A Rationale for Antagonism
Upon binding of CXCL12, CXCR4 undergoes a conformational change, initiating a cascade of intracellular signaling events. This primarily occurs through the activation of heterotrimeric G-proteins, leading to downstream signaling through pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt and the mitogen-activated protein kinase (MAPK) pathways.[6][7] These pathways ultimately regulate gene transcription, cell migration, proliferation, and survival.[8] The central role of this signaling axis in pathological processes makes its inhibition a compelling therapeutic approach.
Diagram: The CXCR4 Signaling Pathway
Caption: The CXCR4 signaling pathway initiated by CXCL12 binding.
Design and Synthesis of a Diazepane-Based CXCR4 Antagonist
The design of our representative diazepane-based CXCR4 antagonist is guided by established structure-activity relationship (SAR) principles for non-peptide CXCR4 inhibitors.[4][9] Key pharmacophoric features often include a positively charged amine to interact with acidic residues in the CXCR4 binding pocket (e.g., Asp262 and Glu288) and aromatic moieties for hydrophobic and π-π stacking interactions.[3][7] The diazepane scaffold provides a versatile and conformationally flexible core for the strategic placement of these functional groups.
Our synthetic strategy employs a convergent approach, beginning with the enantioselective synthesis of a functionalized 1,4-diazepane precursor, followed by N-arylation to introduce the key pharmacophoric elements.
Part 1: Synthesis of a Chiral 1,4-Diazepane Precursor
The synthesis of the chiral diazepane core can be efficiently achieved through intramolecular reductive amination of a suitable amino-ketone precursor.[6] This method allows for the stereocontrolled formation of the seven-membered ring.
Diagram: Synthetic Workflow for Diazepane-Based CXCR4 Antagonist
Caption: Overall workflow for the synthesis and evaluation of a diazepane-based CXCR4 antagonist.
Experimental Protocol 1: Synthesis of (S)-1-benzyl-1,4-diazepane
This protocol describes a representative synthesis of a chiral diazepane precursor using reductive amination.
Materials:
-
N-benzylethylenediamine
-
3-chloropropiophenone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a solution of N-benzylethylenediamine (1.0 eq) in dichloroethane (DCE), add 3-chloropropiophenone (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford the desired (S)-1-benzyl-1,4-diazepane.[10][11]
Part 2: N-Arylation of the Diazepane Core
The introduction of an aromatic moiety at the N4 position is crucial for CXCR4 antagonism. This can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination.[12]
Experimental Protocol 2: Synthesis of a Diazepane-Based CXCR4 Antagonist
Materials:
-
(S)-1-benzyl-1,4-diazepane
-
A suitable aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To an oven-dried flask, add (S)-1-benzyl-1,4-diazepane (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final diazepane-based CXCR4 antagonist.
Characterization of the Final Compound
The identity and purity of the synthesized antagonist must be rigorously confirmed using standard analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, aiming for >95% purity for biological assays.
Biological Evaluation of Diazepane-Based CXCR4 Antagonists
A series of in vitro assays are essential to determine the potency and functional activity of the synthesized compounds as CXCR4 antagonists.
Experimental Protocol 3: CXCR4 Competitive Binding Assay
This assay determines the ability of the synthesized compound to displace a known fluorescently labeled ligand from the CXCR4 receptor.[1][13]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Synthesized diazepane antagonist
-
AMD3100 (Plerixafor) as a positive control
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well plates
-
Flow cytometer
Procedure:
-
Harvest and wash the CXCR4-expressing cells. Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the synthesized antagonist and the positive control (AMD3100) in assay buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the antagonist dilutions or control to the respective wells.
-
Add 25 µL of a fixed concentration of fluorescently labeled CXCL12 to all wells.
-
Incubate the plate for 1 hour at 4 °C in the dark.
-
Wash the cells with cold assay buffer to remove unbound ligand.
-
Resuspend the cells in assay buffer and analyze the fluorescence intensity by flow cytometry.
-
Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the fluorescent ligand binding.
Experimental Protocol 4: CXCL12-Induced Chemotaxis Assay
This functional assay measures the ability of the antagonist to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.[8][14]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Recombinant human CXCL12
-
Synthesized diazepane antagonist
-
AMD3100 as a positive control
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Cell culture medium
-
Flow cytometer or cell counter
Procedure:
-
Starve the CXCR4-expressing cells in serum-free medium for 4-6 hours.
-
In the lower chamber of a 24-well plate, add cell culture medium containing various concentrations of CXCL12. Include a negative control with medium alone.
-
In separate tubes, pre-incubate the starved cells with different concentrations of the synthesized antagonist or AMD3100 for 30 minutes at 37 °C.
-
Add 100 µL of the cell suspension (containing the antagonist) to the upper chamber of the Transwell inserts.
-
Place the inserts into the 24-well plate containing the CXCL12 gradient.
-
Incubate the plate for 2-4 hours at 37 °C in a 5% CO₂ incubator.
-
After incubation, count the number of cells that have migrated to the lower chamber using a flow cytometer or a cell counter.
-
Calculate the percentage of migration inhibition for each antagonist concentration.
Experimental Protocol 5: Calcium Flux Assay
This assay measures the antagonist's ability to block the intracellular calcium mobilization induced by CXCL12 binding to CXCR4.[7][15]
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Recombinant human CXCL12
-
Synthesized diazepane antagonist
-
AMD3100 as a positive control
-
Assay buffer
-
Fluorometric plate reader or flow cytometer with kinetic reading capabilities
Procedure:
-
Load the CXCR4-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add various concentrations of the synthesized antagonist or AMD3100 to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of CXCL12 into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the inhibition of the CXCL12-induced calcium flux by the antagonist.
Data Presentation and Interpretation
The quantitative data obtained from the biological assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: In Vitro Pharmacological Profile of a Representative Diazepane-Based CXCR4 Antagonist
| Compound | CXCR4 Binding IC₅₀ (nM) | Chemotaxis Inhibition IC₅₀ (nM) | Calcium Flux Inhibition IC₅₀ (nM) |
| Diazepane-Antagonist-1 | 15.2 ± 2.5 | 25.8 ± 4.1 | 30.5 ± 5.3 |
| AMD3100 (Plerixafor) | 5.7 ± 1.1 | 10.3 ± 2.2 | 12.1 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting and Scientific Rationale
Inconsistent Synthetic Yields: Low yields in the N-arylation step can often be attributed to catalyst deactivation or incomplete reaction. Ensure all reagents and solvents are anhydrous, and consider screening different palladium catalysts and ligands.
Poor Solubility of Antagonists: If the final compound exhibits poor aqueous solubility, consider introducing polar functional groups or formulating the compound with solubilizing agents for biological assays.
High Background in Binding Assays: High non-specific binding of the fluorescent ligand can be mitigated by optimizing the washing steps and including a blocking agent, such as bovine serum albumin (BSA), in the assay buffer.
Variability in Chemotaxis Assays: The migratory response of cells can be influenced by their passage number and confluency. Use cells within a consistent passage range and ensure they are in a healthy, proliferative state.
Conclusion and Future Directions
The synthetic and analytical protocols detailed in this guide provide a robust framework for the development and evaluation of novel diazepane-based CXCR4 antagonists. The diazepane scaffold offers a promising platform for generating potent and selective inhibitors of the CXCR4/CXCL12 signaling axis. Future work should focus on optimizing the SAR of this series to improve potency, selectivity, and pharmacokinetic properties. Furthermore, promising lead compounds should be advanced into in vivo models of cancer and inflammatory diseases to assess their therapeutic potential.[16][17]
References
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Li, Z. H. (2020). Design,synthesis,and Structure-activity-relationship Of Small Molecule CXCR4 Antagonists Of Aminoprimidines. Globe Thesis. [Link]
- Singh, S. P., Parmar, S., Farnum, S. A., & Stenberg, V. (1978). Fourier transform 13C NMR analysis of benzodiazepines. Journal of Heterocyclic Chemistry.
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ChemoTactics. (n.d.). Migration Protocol with Chemokines. [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Characterization of Novel CXCR4 Antagonists Featuring Cyclic Amines. [Link]
- Pawig, L., Klasen, C., Weber, C., Bernhagen, J., & Noels, H. (2015). Diversity and striking leadership of the CXC chemokine family in atherosclerosis.
-
Vandamme, E., Struyf, S., & Proost, P. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments. [Link]
-
Theranostics. (2013). Small Molecule Inhibitors of CXCR4. [Link]
- Wu, B., Chien, E. Y., Mol, C. D., Fenalti, G., Liu, W., Katritch, V., ... & Stevens, R. C. (2010). Structures of the CXCR4 chemokine GPCR with small-molecule and cyclic peptide antagonists. Science.
-
Calvillo, M., et al. (2010). CXCL12-induced chemotaxis is impaired in T cells from patients with ZAP-70-negative chronic lymphocytic leukemia. Haematologica. [Link]
-
Frontiers. (2020). Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor. [Link]
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Teledyne ISCO. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. [Link]
-
PubMed Central. (2013). Small Molecule Inhibitors of CXCR4. [Link]
-
PubMed Central. (2015). The Intricate Role of CXCR4 in Cancer. [Link]
-
Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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PubMed Central. (2017). N1-Arylation of 1,4-Benzodiazepine-2-ones with Diaryliodonium Salts. [Link]
-
AACR Journals. (2006). Discovery of novel nonpeptidic CXCR4 antagonists. [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]
-
MDPI. (2020). Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. [Link]
-
Princen, K., et al. (2003). Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry. Cytometry Part A. [Link]
-
bioRxiv. (2025). Pharmacological inhibition of CXCR4 increases the anti-tumor activity of conventional and targeted therapies in B-cell lymphoma models. [Link]
-
Figshare. (2018). Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds. [Link]
-
PubMed. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. [Link]
-
PubMed. (2005). Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates. [Link]
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PubMed. (2016). Discovery of non-peptide small molecular CXCR4 antagonists as anti-HIV agents: Recent advances and future opportunities. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and character. [Link]
-
ResearchGate. (2015). (PDF) Synthesis of Non-Symmetrical and Atropisomeric Dibenzo[6][16]diazepines: Pd/CPhos-Catalysed Direct Arylation of Bis-Aryl Aminals*. [Link]
-
PubMed. (2020). Synthesis of 1,4-Diazepanes and Benzo[ b][6][18]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
MDPI. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]
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Standard protocol for Boc protection of 5-(hydroxymethyl)-1,4-diazepane
An Application Note on the Standard Protocol for Boc Protection of 5-(hydroxymethyl)-1,4-diazepane
Introduction: The Critical Role of Boc Protection in Amine Chemistry
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals. Its popularity stems from its ease of introduction, its stability to a wide range of reaction conditions, and its facile removal under mild acidic conditions. The selective protection of one amino group in a polyamine compound is a common challenge, and the development of robust protocols for mono-protection is crucial for the synthesis of complex molecules. This application note provides a detailed protocol for the selective mono-Boc protection of 5-(hydroxymethyl)-1,4-diazepane, a valuable building block in medicinal chemistry.
Challenges in the Selective Protection of 5-(hydroxymethyl)-1,4-diazepane
The selective mono-protection of 5-(hydroxymethyl)-1,4-diazepane presents a significant synthetic challenge due to the presence of two secondary amine functionalities with similar reactivity. The primary goal is to introduce a single Boc group onto one of the nitrogen atoms while minimizing the formation of the di-protected byproduct. Furthermore, the presence of a primary hydroxyl group requires consideration, although it is generally less nucleophilic than the secondary amines and less likely to react with the Boc-anhydride under standard conditions.
Key considerations for achieving selective mono-protection include:
-
Stoichiometry: Precise control over the stoichiometry of the Boc-anhydride is critical. Using a slight excess of the diamine relative to the Boc-anhydride can favor mono-protection.
-
Reaction Conditions: The choice of solvent, temperature, and reaction time can influence the selectivity of the reaction.
-
Rate of Addition: Slow addition of the Boc-anhydride to a solution of the diamine can help to minimize di-protection by maintaining a low concentration of the electrophile.
Experimental Protocol: Mono-Boc Protection of 5-(hydroxymethyl)-1,4-diazepane
This protocol details a reliable method for the selective mono-Boc protection of 5-(hydroxymethyl)-1,4-diazepane.
Materials:
-
5-(hydroxymethyl)-1,4-diazepane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Scheme
Caption: Reaction scheme for the Boc protection of 5-(hydroxymethyl)-1,4-diazepane.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 5-(hydroxymethyl)-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (TEA, 1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane with 1% ammonium hydroxide. Visualize the spots using a ninhydrin stain. The starting material will stain positive (usually a bright color), while the desired mono-Boc protected product will also be ninhydrin positive, and the di-Boc product will be ninhydrin negative.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent, (Boc)₂O), quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient elution, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate) to isolate the desired mono-Boc protected product.
Workflow Diagram
Caption: Workflow for the mono-Boc protection of 5-(hydroxymethyl)-1,4-diazepane.
Mechanistic Insights and Rationale for Protocol Choices
The success of this protocol hinges on a few key principles:
-
Role of Triethylamine: Triethylamine acts as a base to neutralize the acidic byproduct, tert-butanol, and any trace amounts of acid present in the starting materials. This prevents the acid-catalyzed removal of the Boc group from the product.
-
Slow Addition at Low Temperature: The dropwise addition of (Boc)₂O at 0 °C helps to control the reaction rate and improve selectivity for mono-protection. By keeping the concentration of the electrophile low, the probability of a second reaction with the already mono-protected product is reduced.
-
Stoichiometric Control: Using a slight substoichiometric amount of (Boc)₂O ensures that the diamine is not fully consumed, thereby minimizing the formation of the di-protected species.
-
Chromatographic Purification: Due to the potential for the formation of both di-protected and unreacted starting material, purification by column chromatography is essential to isolate the desired mono-Boc protected product in high purity. The polarity difference between the starting material, the mono-protected product, and the di-protected byproduct allows for their effective separation on silica gel.
Characterization of the Product
The structure and purity of the final product, tert-butyl 4-(hydroxymethyl)-1,4-diazepane-1-carboxylate, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm in ¹H NMR and signals at ~80 ppm and ~28 ppm in ¹³C NMR) and the overall structure of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the mass of the mono-Boc protected product.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates the purity of the isolated product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC until the (Boc)₂O is consumed. Ensure all reagents are anhydrous. |
| Loss of product during work-up or purification. | Be careful during extractions and optimize the chromatography conditions. | |
| Formation of Di-protected Product | (Boc)₂O was added too quickly or in excess. | Add the (Boc)₂O solution more slowly and ensure accurate stoichiometry. |
| Reaction temperature was too high. | Maintain the reaction at 0 °C during the addition of (Boc)₂O. | |
| Unreacted Starting Material | Insufficient (Boc)₂O. | Use a slight excess of (Boc)₂O if di-protection is not a major issue, or re-subject the isolated starting material to the reaction conditions. |
Conclusion
This application note provides a comprehensive and reliable protocol for the selective mono-Boc protection of 5-(hydroxymethyl)-1,4-diazepane. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve good yields of the desired mono-protected product, a valuable intermediate for further synthetic transformations in drug discovery and development. The key to success lies in the slow addition of the Boc-anhydride at low temperatures and meticulous monitoring of the reaction progress.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
-
Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827–10852. [Link]
-
Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]
The Diazepane Scaffold: A Privileged Core in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Diazepane Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in diverse therapeutic agents, earning them the designation of "privileged structures." The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, stands as a quintessential example of such a pharmacologically significant core. Its inherent conformational flexibility and the capacity for extensive functionalization have allowed for the development of a vast array of bioactive molecules targeting a wide spectrum of biological entities.
Historically anchored by the revolutionary impact of benzodiazepines like diazepam on the treatment of anxiety and seizure disorders, the utility of the diazepane core has expanded far beyond its initial applications in central nervous system (CNS) modulation.[1][2] Today, diazepane derivatives are at the forefront of research in oncology, infectious diseases, and epigenetic regulation.[3][4][5] This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of diazepane-based compounds, offering both foundational knowledge and actionable protocols for researchers in the field.
I. Synthetic Strategies for Diazepane Core Structures
The versatility of the diazepane scaffold is, in large part, due to the numerous synthetic routes available for its construction and subsequent derivatization. The choice of synthetic strategy is often dictated by the desired substitution pattern and the specific diazepine isomer (e.g., 1,3-diazepine, 1,4-diazepine, or 1,5-diazepine).
A. Synthesis of the 1,4-Benzodiazepine Core: The Sternbach Approach and Modern Variations
The classical synthesis of the 1,4-benzodiazepine core, pioneered by Leo Sternbach, remains a cornerstone of diazepane chemistry. This approach typically involves the cyclization of a 2-aminobenzophenone derivative with an amino acid or its ester.
Protocol 1: Synthesis of a 1,4-Benzodiazepin-2-one Derivative
This protocol provides a generalized procedure for the synthesis of a 1,4-benzodiazepin-2-one, a common core structure in many CNS-active agents.
Step 1: Acylation of 2-Aminobenzophenone
-
Rationale: This initial step introduces the nitrogen and carbonyl functionalities that will form part of the diazepine ring.
-
Procedure:
-
To a solution of a substituted 2-aminobenzophenone (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), add a haloacetyl chloride (e.g., chloroacetyl chloride) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-benzoyl-phenyl)-2-haloacetamide.
-
Step 2: Ammonolysis and Cyclization
-
Rationale: Introduction of the second nitrogen atom and subsequent intramolecular cyclization to form the seven-membered ring.
-
Procedure:
-
Dissolve the crude product from Step 1 in a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 24-48 hours in a sealed vessel.
-
Monitor the reaction for the formation of the cyclized product by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the desired 1,4-benzodiazepin-2-one.
-
B. Synthesis of 1,3-Diazepine Derivatives
The 1,3-diazepine scaffold is present in a number of clinically important compounds, including the anticancer agent pentostatin and the β-lactamase inhibitor avibactam.[5][6] A common synthetic route involves the reaction of a 1,3-dielectrophile with a 1,4-diamine.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted 1,3-Diazepines
This protocol describes a modern and efficient microwave-assisted synthesis of 1,3-diazepine derivatives from ketene dithioacetals and 1,4-diaminobutane.[7]
-
Rationale: Microwave irradiation provides rapid and efficient heating, often leading to shorter reaction times and higher yields compared to conventional heating methods.
-
Procedure:
-
In a microwave-compatible glass vessel, dissolve the polarized ketene dithioacetal (1.0 mmol) and 1,4-diaminobutane (1.0 mmol) in ethanol (3 mL).[7]
-
Subject the reaction mixture to microwave irradiation for 60 minutes at 110 °C with continuous stirring.[7]
-
After cooling, evaporate the solvent under reduced pressure.[7]
-
Purify the resulting product by column chromatography using a suitable eluent system (e.g., dichloromethane/ethyl acetate) to yield the pure 1,3-diazepine derivative.[7]
-
II. Therapeutic Applications and Biological Evaluation Protocols
The diverse biological activities of diazepane derivatives necessitate a range of in vitro and in vivo assays to characterize their pharmacological profiles.
A. Anxiolytic Activity: Modulation of the GABAergic System
The classical anxiolytic effects of benzodiazepines are mediated by their action as positive allosteric modulators of the GABA-A receptor.[8] Binding of a benzodiazepine to its site on the GABA-A receptor enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming effect.[8][9]
GABAergic Signaling Pathway
Caption: Competitive Inhibition of BET Bromodomains by Diazepane Derivatives.
Protocol 6: In Vitro Bromodomain Inhibitor Screening Assay (AlphaLISA)
This protocol outlines a homogeneous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for screening bromodomain inhibitors.
-
Rationale: This assay measures the proximity of a biotinylated histone peptide substrate and a GST-tagged bromodomain protein. Inhibition of this interaction by a test compound results in a decrease in the AlphaLISA signal.
-
Materials:
-
Purified, GST-tagged bromodomain protein (e.g., BRD4)
-
Biotinylated acetylated histone peptide substrate
-
AlphaLISA GSH acceptor beads and Streptavidin-conjugated donor beads
-
Test compound (diazepam derivative)
-
Assay buffer
-
-
Procedure:
-
In a 384-well microplate, incubate the bromodomain protein, biotinylated substrate, and the test compound for 30 minutes at room temperature. [10][11] 2. Add AlphaLISA GSH acceptor beads and incubate for a further 30-60 minutes.
-
Add Streptavidin-conjugated donor beads and incubate for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
A decrease in the AlphaLISA signal indicates inhibition of the bromodomain-histone interaction. Calculate IC50 values from the dose-response curves.
-
III. Quantitative Data and Structure-Activity Relationships
The therapeutic efficacy of diazepane derivatives is highly dependent on their substitution patterns. Quantitative structure-activity relationship (QSAR) studies are crucial for optimizing lead compounds.
Table 1: Physicochemical Properties and Biological Activities of Selected Diazepane Derivatives
| Compound | Scaffold Type | Target | Activity | Reference |
| Diazepam | 1,4-Benzodiazepine | GABA-A Receptor | Ki ≈ 4.9-7.7 nM | [12][13] |
| JQ1 | Thienotriazolodiazepine | BET Bromodomains (BRD4) | IC50 ≈ 50 nM | [6][14] |
| Compound 5d | Diazepam-Sulfonamide | VEGFR-2 | IC50 = 0.10 µM | [15] |
| Compound 7c | Thienod[6][7]iazepine | MCF-7 Cancer Cells | IC50 = 4.4 µg/mL | [3] |
| GL-II-73 | Imidazobenzodiazepine | GABA-A Receptor | Anxiolytic & Pro-cognitive | [16] |
IV. Conclusion and Future Directions
The diazepane scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. From the well-established pharmacology of benzodiazepines to the exciting potential of BET bromodomain inhibitors, the structural versatility of this "privileged" core ensures its continued relevance in medicinal chemistry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers seeking to explore the vast chemical space and therapeutic potential of diazepane-based molecules. Future research will undoubtedly uncover new biological targets and innovative applications for this enduring and adaptable scaffold.
V. References
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Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. [Link]
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Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics. Expert Opinion on Investigational Drugs, 14(5), 601-618. [Link]
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Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917. [Link]
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Shi, J., et al. (2014). Disrupting the BRD4-TWIST interaction inhibits breast cancer metastasis. Cancer Cell, 25(2), 210-225. [Link]
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Bradner, J. E., et al. (2013). JQ1, a potent and selective BET bromodomain inhibitor. Cancer Discovery, 3(2), 248-257. [Link]
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Enna, S. J., & Möhler, H. (2007). The GABAA Receptors. Humana Press. [Link]
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Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In: Guest, P. (eds) Pre-Clinical Models. Methods in Molecular Biology, vol 1916. Humana Press, New York, NY. [Link]
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López-Muñoz, F., & Álamo, C. (2009). The consolidation of the benzodiazepine saga: the chlordiazepoxide and diazepam stories. Journal of Clinical Psychopharmacology, 29(3), 295-296. [Link]
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Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94. [Link]
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BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
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AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
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Abdel-Maksoud, M. S., et al. (2018). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 10(1), 1-11. [Link]
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El-Sayed, M. A. A., et al. (2020). Review on Synthesis of Biologically Active Diazepam Derivatives. Mini-Reviews in Medicinal Chemistry, 20(12), 1084-1103. [Link]
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Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative results. Current Protocols in Neuroscience, Chapter 8, Unit 8.5A. [Link]
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ResearchGate. (n.d.). Physicochemical characteristics of diazepam and midazolam. [Link]
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INCHEM. (n.d.). Diazepam (PIM 181). [Link]
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File, S. E., & Pellow, S. (1985). The benzodiazepines: anxiolytic and withdrawal effects. Pharmacology Biochemistry and Behavior, 23(5), 729-734. [Link]
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Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer. Nature Reviews Cancer, 12(7), 465-477. [Link]
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ResearchGate. (n.d.). Overview of bromodomain inhibition. [Link]
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Shi, J., & Vakoc, C. R. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular Cell, 54(5), 728-736. [Link]
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Goudarzi, M., et al. (2021). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Molecular Diversity, 25(2), 1111-1122. [Link]
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Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
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Sieghart, W. (2015). Allosteric modulation of GABAA receptors via multiple drug-binding sites. Advances in Pharmacology, 72, 53-96. [Link]
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Masurier, N., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(5), 2735-2776. [Link]
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GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. [Link]
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Gupta, S. P., et al. (1993). Quantitative structure-activity relationship studies on benzodiazepine receptor binding: investigation of interaction model. Indian journal of biochemistry & biophysics, 30(3), 181-186. [Link]
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PubChem. (n.d.). Diazepam. [Link]
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Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. [Link]
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Sanchez, R., & Meslamani, J. (2016). Structural Features and Inhibitors of Bromodomains. Pharmaceuticals, 9(4), 57. [Link]
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Vasileva, V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035. [Link]
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Catalano, A., et al. (2021). The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. Pharmaceuticals, 14(3), 238. [Link]
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Miller, L. G., et al. (1990). Chronic benzodiazepine administration: effects in vivo and in vitro. Advances in biochemical psychopharmacology, 46, 169-178. [Link]
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ResearchGate. (n.d.). Table 1 : Top 10 R50 values with corresponding IC50 values. [Link]
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Al-Omary, F. A., et al. (2019). Synthesis, anticancer for prostate cancer cells and antibacterial activity of new diazepine derivatives. Journal of the Serbian Chemical Society, 84(11), 1221-1230. [Link]
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Clayton, T., et al. (2015). Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. International Journal of Neuropsychopharmacology, 18(11), pyv062. [Link]
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Atack, J. R. (2010). Anxioselective anxiolytics: on a quest for the holy grail. Current Drug Targets, 11(9), 1104-1117. [Link]
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Masi, A., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature chemical biology, 8(5), 455-464. [Link]
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Asangani, I. A., et al. (2014). Therapeutic targeting of BET bromodomain proteins in castration-resistant prostate cancer. Nature, 510(7504), 278-282. [Link]
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Goldschen-Ohm, M. P., et al. (2010). Mechanism of action of benzodiazepines on GABAA receptors. Journal of Neuroscience, 30(2), 524-533. [Link]
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ResearchGate. (n.d.). IC50 Values and GABA Ratios of Mayumbine on 'H-Diaz Binding. [Link]
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Hadingham, K. L., et al. (1993). Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density. British journal of pharmacology, 108(1), 113-118. [Link]
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Kelley, J. L., et al. (1995). Benzodiazepine receptor binding activity of 6,9-disubstituted purines. Journal of medicinal chemistry, 38(20), 4131-4134. [Link]
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Akay, M. (2008). Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method. BMC bioinformatics, 9, 431. [Link]
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Preparation and use of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride.
An In-Depth Guide to the Preparation and Use of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, handling, and application of this compound hydrochloride. This versatile building block is of significant interest in medicinal chemistry due to its conformationally flexible seven-membered diazepane core, a privileged scaffold in modern drug discovery.[1]
The strategic placement of a Boc-protecting group on one nitrogen and a primary alcohol on the ring provides orthogonal handles for sequential, controlled diversification, making it an invaluable intermediate for constructing compound libraries for high-throughput screening. The hydrochloride salt form enhances the compound's stability and simplifies handling and weighing operations by providing a non-hygroscopic, crystalline solid.
Compound Profile and Physicochemical Data
A thorough understanding of the compound's properties is critical for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value |
| IUPAC Name | This compound hydrochloride |
| CAS Number | 2061979-40-4[2] |
| Molecular Formula | C₁₁H₂₃ClN₂O₃ |
| Molecular Weight | 266.77 g/mol |
| Appearance | Typically an off-white to white solid |
| Purity | >95% (typical for commercial sources) |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Recommended storage at 2-8°C is common for long-term stability.[3] |
Synthesis and Purification Protocol
The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions. While numerous routes to substituted diazepanes exist, a common strategy involves the construction of the heterocyclic ring followed by functional group manipulation. The following is a representative, plausible synthetic protocol based on established chemical principles for related structures.[4][5]
The causality behind this synthetic design lies in using robust, well-characterized reactions. The initial step creates the core scaffold, which is then selectively protected to allow for unambiguous modification of the second nitrogen atom. The final salt formation is a standard procedure to improve the compound's handling characteristics.
Visualized Synthetic Workflow
Caption: Generalized workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
Objective: To prepare this compound hydrochloride.
Materials:
-
Appropriate starting materials (e.g., a suitably protected diamine precursor with an ester group)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride)
-
Hydrochloric acid (solution in 1,4-dioxane or diethyl ether)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate
Protocol:
-
Boc Protection of the Diazepane Precursor:
-
Dissolve the starting diazepane precursor (1.0 eq) in DCM (10 mL per gram of precursor).
-
Add a base such as triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath. This step neutralizes any acid present and facilitates the reaction.
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM. The slow addition is crucial to control the exotherm and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl (aq), and saturated sodium bicarbonate (aq). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
-
Reduction of Ester to Alcohol:
-
Caution: This step should be performed under an inert atmosphere (e.g., nitrogen or argon), especially if using a strong reducing agent like LiAlH₄.
-
Dissolve the Boc-protected ester intermediate (1.0 eq) in anhydrous THF (15 mL per gram).
-
Cool the solution to 0 °C.
-
Slowly add the reducing agent (e.g., NaBH₄, 2.0-3.0 eq; for more robust reduction, LiAlH₄, 1.5 eq, may be used with extreme care). The choice of reducing agent depends on the reactivity of the ester. NaBH₄ is safer but may require co-solvents like methanol for enhanced reactivity.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. If LiAlH₄ was used, a Fieser workup (sequential addition of water, 15% NaOH (aq), and more water) is standard.
-
Extract the product into ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol (the free base).
-
-
Purification of the Free Base:
-
The crude product is purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The polarity is increased gradually to effectively separate the product from non-polar impurities and baseline material.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a viscous oil or solid.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
To this solution, add a 2.0 M solution of HCl in diethyl ether or a 4.0 M solution of HCl in 1,4-dioxane (1.05 eq) dropwise with stirring.
-
A precipitate will form immediately. Stir the resulting slurry for 30-60 minutes at room temperature to ensure complete salt formation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum to yield the final hydrochloride salt.
-
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. Each method provides a piece of a self-validating data set.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the tert-butyl group (singlet, 9H, ~1.4-1.5 ppm), complex multiplets for the diazepane ring protons, and signals for the hydroxymethyl group (CH₂ and OH).[6] |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for the Boc-carbonyl (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), the methyl carbons of the t-butyl group (~28 ppm), and distinct signals for the carbons of the diazepane ring and the hydroxymethyl group.[6] |
| Mass Spec (ESI-MS) | Molecular weight verification | The primary ion observed will be the [M+H]⁺ of the free base at m/z ≈ 231.17.[7] |
| FT-IR | Functional group identification | Characteristic absorption bands for O-H stretch (~3400 cm⁻¹), N-H stretch (as hydrochloride salt, broad ~2700-3000 cm⁻¹), C-H stretch (~2900 cm⁻¹), and the strong C=O stretch of the Boc-carbamate (~1680-1700 cm⁻¹). |
| HPLC | Purity determination | A single major peak under appropriate chromatographic conditions (e.g., C18 column, water/acetonitrile mobile phase with TFA or formic acid additive) indicating >95% purity. |
Applications and Experimental Protocols
The primary utility of this compound is as a versatile intermediate. The Boc-protected nitrogen is stable to many reaction conditions but can be easily deprotected under acidic conditions. The free secondary amine and the primary alcohol are nucleophilic sites ready for elaboration.
Core Reactivity and Functionalization Pathways
Caption: Key reaction pathways for the diversification of the title compound.
Protocol 1: Boc Group Deprotection
This protocol is fundamental for revealing the second nitrogen for further functionalization.
-
Dissolve the hydrochloride salt (1.0 eq) in methanol or a 1:1 mixture of DCM/MeOH. Note: If starting from the free base, this step is identical.
-
Add a strong acid. Two common methods are:
-
Method A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C. Stir at room temperature for 1-3 hours.
-
Method B (HCl): Add a 4 M solution of HCl in 1,4-dioxane (3-5 eq). Stir at room temperature for 2-4 hours.
-
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting residue is the dihydrochloride salt of the deprotected product. It can be triturated with cold diethyl ether to yield a solid, or it can be basified with aqueous NaOH or Na₂CO₃ and extracted into an organic solvent to yield the free diamine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol demonstrates the functionalization of the free secondary amine. The free base of the title compound must be used.
-
Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in an anhydrous solvent like DCM or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). This reducing agent is mild and selective for the iminium ion formed in situ, minimizing reduction of the starting aldehyde/ketone.
-
Stir the reaction at room temperature for 6-24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-alkylated product.
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical reagent.[8]
-
Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[10] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][11]
-
Handling: Avoid formation of dust and aerosols.[10] Use spark-proof tools and explosion-proof equipment where necessary.[11] Wash hands thoroughly after handling.[8]
-
First Aid Measures:
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.
References
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Safety Data Sheet - Angene Chemical. (2025). 1-(3-Fluoro-benzyl)-[8][11]diazepane hydrochloride. [Link]
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Nagasawa, K. et al. (2014). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development. [Link]
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Goud, R. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Intramolecular cyclization methods for 1,4-diazepane ring formation.
An Application Guide to Intramolecular Cyclization Strategies for the Synthesis of the 1,4-Diazepane Scaffold
Introduction: The 1,4-Diazepane Core in Modern Drug Discovery
The 1,4-diazepane motif is a privileged seven-membered heterocyclic scaffold of significant interest to the medicinal and pharmaceutical research communities. Its structural flexibility allows it to adopt various conformations, enabling it to interact with a wide array of biological targets. Consequently, this ring system is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of activities including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1]
Despite its prevalence, the construction of the 1,4-diazepane ring presents a synthetic challenge due to the entropic unfavorability of forming a seven-membered ring. Intramolecular cyclization strategies have emerged as powerful and efficient methods to overcome this hurdle. By tethering the reactive functionalities within a single molecule, the entropic barrier is significantly lowered, facilitating the desired ring closure.
This guide provides an in-depth analysis of key intramolecular cyclization methodologies for the synthesis of 1,4-diazepanes. We will move beyond simple procedural lists to explore the mechanistic underpinnings, the rationale behind experimental design, and detailed, field-proven protocols suitable for direct application in a research setting.
Methodology 1: Intramolecular C-N Cross-Coupling
One of the most robust methods for forming the 1,4-diazepane ring involves the intramolecular formation of a carbon-nitrogen bond, typically through metal-catalyzed cross-coupling reactions. This approach is particularly effective for creating benzo-fused 1,4-diazepanes, a common core in many pharmaceuticals.
Scientific Rationale and Mechanistic Insight
Copper-catalyzed C-N coupling, often referred to as an Ullmann-type reaction, is a versatile tool for this transformation. The reaction proceeds via the oxidative addition of a copper(I) catalyst to an aryl halide (e.g., an o-bromobenzyl group). This is followed by coordination of the pendant amine or amide nucleophile and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For instance, N,N-dimethylglycine (DMGC) can act as an effective ligand to stabilize the copper catalyst and facilitate the reaction.[2]
Below is a generalized workflow for this process, from precursor synthesis to the final cyclized product.
Caption: Experimental workflow for Copper-Catalyzed C-N Cyclization.
Application Protocol: Copper-Catalyzed Intramolecular C-N Cyclization
This protocol is adapted from a demonstrated synthesis of azetidine-fused benzo[e][2][3]diazepin-10-ones, which showcases the core C-N bond formation step.[2]
Materials:
-
1-(2-bromobenzyl)azetidine-2-carboxamide derivative (Cyclization Precursor, 1.0 mmol)
-
Copper(I) iodide (CuI, 0.4 mmol, 76 mg)
-
N,N-dimethylglycine (DMGC, 0.8 mmol, 112 mg)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 650 mg)
-
Anhydrous 1,4-dioxane (34 mL)
-
Argon gas supply
-
Standard reflux apparatus
Procedure:
-
Inert Atmosphere: To a 50 mL flask equipped with a magnetic stirrer and reflux condenser, add the cyclization precursor (1.0 mmol), CuI (76 mg), DMGC (112 mg), and Cs₂CO₃ (650 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add anhydrous 1,4-dioxane (34 mL).
-
Reaction Execution: Stir the reaction mixture and heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 3 hours.[2]
-
Work-up: After the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 1:1) to afford the desired cyclized product.
Expert Insights:
-
Causality: Cesium carbonate is a crucial choice of base. Its solubility in dioxane and its ability to deprotonate the amide nitrogen without causing significant side reactions make it superior to other bases like potassium carbonate in this system.
-
Trustworthiness: The reaction is robust, with reported yields often exceeding 90%.[2] The persistence of other functionalities, such as aryl chlorides, through the reaction conditions highlights its functional group tolerance.[2]
Methodology 2: Palladium-Catalyzed Intramolecular Cyclization
Palladium catalysis offers a sophisticated and highly efficient route to substituted 1,4-diazepanes. A notable example involves the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, which proceeds through the formation of a π-allylpalladium intermediate.[3]
Scientific Rationale and Mechanistic Insight
The reaction is initiated by the coordination of the palladium(0) catalyst to the alkyne of the propargylic carbonate. This triggers a decarboxylation event to form a reactive π-allylpalladium (or more accurately, a π-allenylpalladium) complex. The tethered nucleophile (the tosylamide nitrogen) then performs an intramolecular attack on this electrophilic intermediate. This key cyclization step forms the seven-membered ring. Subsequent protonolysis or further reaction yields the final product. The regioselectivity of the nucleophilic attack can be influenced by electronic effects, favoring the more electron-rich terminus of the allene system.[3]
Caption: Mechanism for Pd-catalyzed 1,4-diazepane synthesis.
Application Protocol: Palladium-Catalyzed Cyclization with Propargylic Carbonate
This protocol is based on the synthesis of substituted 1,4-benzodiazepines developed by Trost and coworkers, demonstrating a practical application of this methodology.[3]
Materials:
-
N-tosyl-disubstituted 2-aminobenzylamine (1a, 40.5 mg, 94.2 µmol)
-
Propargylic carbonate (2a, 29.9 mg, 123 µmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10.9 mg, 9.4 µmol)
-
Anhydrous dioxane (0.5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the N-tosyl-disubstituted 2-aminobenzylamine (1a, 94.2 µmol) and the propargylic carbonate (2a, 123 µmol).
-
Reagent Addition: Add anhydrous dioxane (0.5 mL) followed by the Pd(PPh₃)₄ catalyst (9.4 µmol).
-
Reaction: Stir the reaction mixture at 25 °C for 3 hours.[3] Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the residue using preparative thin-layer chromatography or flash column chromatography to isolate the 1,4-benzodiazepine product.
Expert Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a common and effective Pd(0) source. It is crucial to handle it under an inert atmosphere as it is sensitive to oxidation.
-
Substrate Scope: This method's versatility allows for the construction of diverse benzodiazepine derivatives, making it valuable for creating compound libraries in medicinal chemistry.[3]
Methodology 3: Intramolecular Reductive Amination
Reductive amination is a cornerstone of amine synthesis and can be powerfully applied in an intramolecular fashion to forge the 1,4-diazepane ring. This strategy typically involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a masked carbonyl).
Scientific Rationale and Mechanistic Insight
The reaction proceeds in two main stages. First, a primary or secondary amine on the precursor molecule attacks a tethered aldehyde or ketone to form a cyclic hemiaminal, which then dehydrates to a cyclic iminium ion intermediate. In the second stage, a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding saturated amine, yielding the stable 1,4-diazepane ring. STAB is often preferred as it is a milder, less basic reducing agent that can be used in a one-pot procedure without isolating the iminium intermediate.
| Precursor Type | Key Intermediate | Common Reducing Agents | Key Considerations |
| Amino-aldehyde | Cyclic Iminium Ion | NaBH(OAc)₃, NaBH₄, H₂/Pd-C | pH control is crucial for iminium formation. |
| Amino-ketone | Cyclic Iminium Ion | NaBH(OAc)₃, NaBH₃CN | Ketones are less reactive than aldehydes. |
| Diamine + Dicarbonyl | Bis-iminium Ion | NaBH(OAc)₃, H₂/Pd-C | Can be used in intermolecular reactions as well. |
Application Protocol: General Procedure for Intramolecular Reductive Amination
This generalized protocol is based on established procedures for reductive amination.[4]
Materials:
-
Linear amino-aldehyde or amino-ketone precursor (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10-20 mL)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolution: Dissolve the amino-carbonyl precursor (1.0 mmol) in anhydrous DCM or DCE (10 mL) in a round-bottom flask.
-
pH Adjustment (Optional): If the precursor is an amine salt, neutralize it first. For slow reactions, a catalytic amount of acetic acid can be added to promote iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5-2.0 mmol) to the solution in one portion. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Expert Insights:
-
Reagent Choice: STAB (NaBH(OAc)₃) is highly effective because it is moisture-stable and selective for aldehydes and iminium ions, but generally does not reduce less reactive functional groups. This enhances the predictability and safety of the protocol.
-
Chiral Synthesis: By using a chiral precursor, this method can be adapted for asymmetric synthesis to produce enantiomerically pure 1,4-diazepanes, which is critical for drug development.[5]
Conclusion
The intramolecular cyclization strategies presented here—C-N cross-coupling, palladium-catalyzed cyclization, and reductive amination—represent a powerful and versatile toolkit for the synthesis of the medicinally important 1,4-diazepane scaffold. The choice of method depends on the desired substitution pattern, available starting materials, and required functional group tolerance. By understanding the mechanistic principles and applying the detailed protocols within this guide, researchers can confidently and efficiently construct novel 1,4-diazepane derivatives for application in drug discovery and development.
References
-
Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]
-
Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Bentham Science URL: [Link]
-
Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates Source: PubMed Central (PMC) URL: [Link]
-
Title: 1,4‐Diazepane Ring‐Based Systems | Request PDF Source: ResearchGate URL: [Link]
-
Title: The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
This guide provides in-depth technical support for the flash chromatographic purification of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate. This molecule presents a common purification challenge due to its dual-polarity nature: a non-polar, bulky tert-butyloxycarbonyl (Boc) protecting group and two polar functional groups—a secondary amine and a primary alcohol. These competing functionalities can lead to issues such as poor solubility, peak tailing, and on-column degradation if not properly addressed. This document is structured to provide both proactive guidance through frequently asked questions and reactive solutions in a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for initial TLC analysis?
A: Given the compound's polar nature, a standard ethyl acetate/hexane system may not provide sufficient elution. A more effective starting point is a binary mixture of dichloromethane (DCM) and methanol (MeOH).[1][2] We recommend beginning with a 95:5 (v/v) mixture of DCM:MeOH. If the compound's retention factor (Rf) is still too low (below 0.15), systematically increase the methanol concentration in 2-3% increments.
Q2: My compound contains a basic amine. Is standard silica gel the right stationary phase?
A: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can strongly and often irreversibly interact with the basic secondary amine of your molecule, leading to significant peak tailing, poor resolution, and even low recovery. While standard silica can be used if modified, you may consider alternative stationary phases from the outset:
-
Deactivated Silica: Pre-flushing a standard silica column with a mobile phase containing a basic additive like triethylamine (TEA) can neutralize the acidic sites.[3]
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, alternative where the stationary phase itself is basic, mitigating unwanted interactions without requiring mobile phase additives.[4]
-
Alumina (Neutral or Basic): Alumina is another suitable alternative to silica for purifying basic compounds.[3]
Q3: How can I check if my compound is stable on silica gel?
A: The Boc protecting group is known to be labile under acidic conditions, and the acidic surface of silica gel can sometimes cause partial deprotection during purification.[5][6] A simple way to test for on-plate degradation is to perform a 2D TLC analysis:
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Elute the plate as you normally would.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.
-
Elute the plate again in the same solvent system. If the compound is stable, all spots will now lie on a 45-degree diagonal line from the origin. If any new spots appear off this diagonal, it indicates that degradation occurred during the time the compound was adsorbed on the silica.[5]
Q4: Should I use liquid loading or dry loading for my sample?
A: Dry loading is strongly recommended. Your compound has limited solubility in low-polarity organic solvents like hexane or even pure DCM. If you perform a liquid load by dissolving your sample in a strong solvent (like 100% methanol or DCM with high methanol content), it may precipitate when it comes into contact with the weaker initial mobile phase at the top of the column. This leads to a broad sample band and poor separation. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, ensures a clean, concentrated sample band at the start of the purification, regardless of its solubility in the mobile phase.[7]
Troubleshooting Guide
This section addresses specific problems encountered during the purification process.
Problem 1: My compound has an Rf of 0 on the TLC plate, even with 10% methanol in DCM.
-
Causality: The eluent polarity is insufficient to overcome the strong interactions between your polar compound and the polar silica gel stationary phase.
-
Solution & Protocol:
-
Increase Methanol Concentration: Continue to increase the percentage of methanol. Be aware that using more than 10-15% methanol with silica gel can sometimes lead to the dissolution of the stationary phase.[8]
-
Introduce a Basic Modifier: The most likely cause is the strong interaction of the secondary amine with acidic silanol groups. Prepare a stock solution of your polar solvent (methanol) containing 5-10% ammonium hydroxide (NH4OH).[1][5] Use this stock to prepare your mobile phase. For example, a mobile phase of 90:10 DCM:(MeOH w/ 5% NH4OH) is highly effective at eluting stubborn amines. The ammonia acts as a strong competitor for the acidic sites on the silica.
-
Problem 2: The spot for my compound is streaking or tailing badly on the TLC plate and/or column.
-
Causality: This is a classic indication of undesirable secondary interactions, almost certainly between the basic amine in your molecule and the acidic silanol groups on the silica surface. This leads to a non-ideal equilibrium during elution, causing the compound to "drag" along the stationary phase.
-
Solution & Protocol:
-
Add Triethylamine (TEA) to the Mobile Phase: The most common and effective solution is to add a small amount of a competing base to your eluent.[3] Add 0.5-2% (v/v) TEA to your entire mobile phase (both the weak and strong solvents if running a gradient). TEA is less polar than ammonia and will neutralize the active silanol sites, resulting in a much sharper, more symmetrical peak shape.[1]
-
Re-evaluate TLC: Before running the column, re-run your TLC analysis with the TEA-modified solvent system to confirm the improvement in spot shape and to re-optimize your Rf value. The Rf will likely increase after adding TEA.[1]
-
Problem 3: My compound appears to be degrading or I have very low recovery from the column.
-
Causality: This is likely due to the acid-lability of the Boc group.[6] Prolonged exposure to the acidic silica gel surface, especially if the compound moves slowly down the column, can cause cleavage of the Boc group. The resulting free diamine is extremely polar and will likely remain permanently adsorbed to the silica.
-
Solution & Protocol:
-
Deactivate the Column: Before loading your sample, flush the packed column with 2-3 column volumes of your initial mobile phase that includes 1-2% TEA.[3] This neutralizes the entire silica bed.
-
Use an Alternative Stationary Phase: If the problem persists, switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[3][4]
-
Minimize Run Time: Use a slightly higher flow rate or a steeper solvent gradient (after achieving separation from key impurities) to reduce the total time the compound spends on the column.
-
Optimized Flash Chromatography Protocol
This protocol assumes a starting crude material of ~1 gram and utilizes the troubleshooting insights discussed above.
1. TLC Method Development:
-
Objective: Find a solvent system that gives the target compound an Rf value of 0.2-0.35.[9]
-
Procedure:
-
Prepare a mobile phase of Dichloromethane (DCM) containing 1% Triethylamine (TEA). This will be your "A" solvent.
-
Prepare a mobile phase of Methanol (MeOH) containing 1% Triethylamine (TEA). This will be your "B" solvent.
-
On a silica TLC plate, test various ratios of A:B, starting from 95:5.
-
Adjust the ratio until the desired Rf is achieved. For this compound, a system of 92:8 DCM:MeOH with 1% TEA is a common and effective eluent.
-
2. Column Preparation:
-
Select a silica gel column appropriately sized for your sample mass (e.g., a 40 g column for a 1 g crude sample).
-
Equilibrate the column by flushing with 3-5 column volumes of the initial elution solvent (e.g., 98:2 DCM:MeOH with 1% TEA).
3. Sample Loading (Dry Loading):
-
Dissolve your crude material (~1 g) in a minimal amount of a volatile solvent in which it is soluble (e.g., 10-15 mL of methanol).
-
Add 3-5 g of silica gel to this solution to form a slurry.
-
Gently remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.[7]
-
Carefully load this dry powder onto the top of the equilibrated column bed.
4. Elution and Fraction Collection:
-
Run the chromatography using a linear gradient based on your TLC optimization. The gradient ensures that less polar impurities elute first, followed by your product, while more polar impurities remain on the column longer.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Summary Table: Recommended Purification Parameters
| Parameter | Recommended Value / Condition | Rationale |
| Stationary Phase | Standard Silica Gel, 60 Å | Most common and cost-effective choice. |
| TLC Mobile Phase | ~8-12% MeOH in DCM + 1% TEA | Balances polarity for elution while TEA ensures sharp spots.[1][3] |
| Target Rf | 0.20 - 0.35 | Optimal range for good separation and reasonable run time on a column.[2][9] |
| Sample Loading | Dry Loading | Prevents sample precipitation and ensures a narrow starting band for high resolution.[7] |
| Equilibration Solvent | 2% MeOH in DCM + 1% TEA | A low-polarity starting point to allow impurities to separate. |
| Elution Profile | Linear Gradient | Efficiently separates compounds with varying polarities. |
| Gradient Example | Step 1: 2% MeOH in DCM + 1% TEA (2 Column Volumes) Step 2: 2% -> 15% MeOH in DCM + 1% TEA (over 10 Column Volumes) Step 3: 15% MeOH in DCM + 1% TEA (2 Column Volumes) | An initial isocratic hold separates non-polar impurities, the gradient elutes the product, and a final hold ensures complete elution. |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
Kubik, Ł., Tumpa, A., & Gontarska, M. (2022). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. Journal of Chromatographic Science, 60(5), 472–477. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Teledyne ISCO. (2006). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Dolan, J. W. (1996). Liquid Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 34(8), 361-362. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method? [Link]
-
Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography? [Link]
-
Biotage. (2023). Determining solvent strength in flash column chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73553256, this compound. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. sorbtech.com [sorbtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Chromatography [chem.rochester.edu]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: A Practical Guide to Improving Yield in the Synthesis of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
This document provides a robust, proposed synthetic pathway grounded in established chemical principles. We will address common experimental challenges through a detailed troubleshooting guide and provide optimized, step-by-step protocols to empower you to achieve higher yields and purity in your experiments.
Proposed Synthetic Pathway
The recommended pathway is a three-stage process designed for scalability and control. It involves the initial formation of a suitable 1,4-diazepane-5-carboxylate ester, followed by regioselective N-Boc protection, and culminating in the selective reduction of the ester to the desired primary alcohol.
Caption: Proposed three-stage synthetic workflow.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommendation.
Part A: Synthesis of the Diazepane Ester Precursor
Q1: My initial cyclization to form the diazepine ring scaffold results in low yields and significant polymerization. What are the critical parameters to control?
This is a classic challenge in the formation of medium-sized rings like diazepanes. The primary competing reaction is intermolecular polymerization.
-
Causality: Intramolecular cyclization is entropically disfavored. At high concentrations, two different molecules are more likely to react with each other (polymerization) than the two ends of the same molecule are to find each other (cyclization).
-
Solution: High-Dilution Principle: The most critical parameter is concentration. The reaction must be performed under high-dilution conditions (typically 0.01-0.05 M). This is often achieved by the slow addition of the linear precursor via a syringe pump to a large volume of refluxing solvent. This ensures that the concentration of the reactive species remains low at all times, favoring the intramolecular pathway.
-
Solvent and Base Selection: The choice of a high-boiling-point solvent (e.g., toluene, xylene) is often necessary to provide sufficient thermal energy. The base should be non-nucleophilic to avoid side reactions; common choices include potassium carbonate or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Part B: Regioselective N-Boc Protection
Q2: During the Boc protection of Ethyl 1,4-diazepane-5-carboxylate, I obtain a mixture of the desired N1-protected product, the N4-isomer, and the N1,N4-di-Boc species. How can I improve selectivity for the N1 position?
The two nitrogen atoms in the 1,4-diazepane ring have different steric and electronic environments, which can be exploited to achieve regioselectivity. The N1 nitrogen is typically less sterically hindered than the N4 nitrogen, which is adjacent to the C5 substituent.
-
Stoichiometric Control: This is the first and most important parameter. Use a slight sub-stoichiometric amount of Di-tert-butyl dicarbonate (Boc₂O), typically 0.95 equivalents. This ensures there isn't enough reagent to form the di-protected species and allows the more reactive nitrogen to be selectively protected.
-
Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature). Higher temperatures provide more energy, which can overcome the small activation energy barrier between reaction at the two sites, leading to reduced selectivity.
-
Slow Addition: Add the Boc₂O solution dropwise over a period of 1-2 hours. This keeps the instantaneous concentration of the electrophile low, further favoring reaction at the most nucleophilic site.
-
Rationale: The N1 nitrogen is a secondary amine that is electronically similar to a simple dialkyl amine. The N4 nitrogen is also a secondary amine, but its proximity to the C5-ester group may slightly influence its nucleophilicity and steric accessibility. The kinetic product, formed under controlled conditions, is expected to be the less hindered N1-Boc isomer.
Part C: Selective Ester Reduction
Q3: The reduction of my ester intermediate is sluggish with Sodium Borohydride (NaBH₄), but using Lithium Aluminum Hydride (LiAlH₄) seems too harsh. What is the optimal reducing agent for this transformation?
Your observations are correct. The choice of reducing agent is critical for selectively reducing an ester without affecting the acid-labile Boc protecting group.[1][2]
-
Expert Recommendation: Lithium borohydride (LiBH₄) is the reagent of choice for this specific transformation.[3]
-
Causality & Comparison:
-
NaBH₄: Is not sufficiently reactive to reduce esters efficiently. It is primarily used for aldehydes and ketones.[2]
-
LiAlH₄: Is a very powerful reducing agent that will readily reduce the ester. However, its high reactivity and the strongly basic nature of the aluminate intermediates formed can lead to the cleavage of the Boc group.[4] It also requires a strictly anhydrous setup and a more hazardous quenching procedure.
-
LiBH₄: Strikes the perfect balance. It is more reactive than NaBH₄ due to the Lewis acidity of the Li⁺ ion, which coordinates to and activates the ester carbonyl group.[4] It is significantly milder than LiAlH₄, making it compatible with the Boc protecting group under controlled conditions.[3][5]
-
| Reagent | Reactivity with Ester | Compatibility with Boc Group | Safety/Handling |
| NaBH₄ | Low / Ineffective | Excellent | Relatively safe |
| LiBH₄ | Good / Recommended | Good (with temp. control) | Requires anhydrous conditions |
| LiAlH₄ | Excellent / Very Fast | Poor / Risk of cleavage | Highly reactive, pyrophoric risk |
| Caption: Comparison of common hydride reducing agents. |
Q4: I am observing significant cleavage of my Boc protecting group during the reduction or subsequent workup. How can I prevent this side reaction?
Boc-group lability is a primary concern. The Boc group is designed to be removed under acidic conditions, which can inadvertently occur during the reaction workup.[6][7][8]
-
During the Reaction: Avoid high temperatures. Perform the LiBH₄ reduction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
-
During the Workup (Critical Step): The quenching step is where most accidental deprotection occurs. Do NOT quench with strong mineral acids (e.g., HCl).
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Quench slowly and carefully by the dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or a saturated solution of ammonium chloride (NH₄Cl).
-
Stir vigorously for several hours or overnight. The tartrate solution is particularly effective at chelating the aluminum or boron salts, breaking up the gelatinous precipitate and making the extraction much cleaner.
-
Ensure the aqueous layer remains neutral or slightly basic during extraction. If necessary, add a small amount of NaHCO₃ solution.
-
Sources
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- 8. total-synthesis.com [total-synthesis.com]
Navigating the Labyrinth of 1,4-Diazepane Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for 1,4-Diazepane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. The 1,4-diazepane motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, its synthesis is often fraught with challenges, leading to side reactions that can diminish yields and complicate purification.
This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format. We will delve into the causality behind common experimental hurdles and offer field-proven solutions to overcome them, ensuring the integrity and success of your synthetic endeavors.
Section 1: Troubleshooting Common Side Reactions
This section addresses the most frequently encountered side reactions during 1,4-diazepane synthesis. Each entry details the problem, explains its mechanistic origin, and provides step-by-step protocols for mitigation.
Over-Alkylation in Reductive Amination
Question: I am attempting to synthesize a mono-N-substituted 1,4-diazepane via reductive amination of a diamine with a carbonyl compound, but I'm observing significant amounts of di- and even tri-alkylated products. How can I control the selectivity for mono-alkylation?
Causality: Over-alkylation is a common challenge in the synthesis of N-substituted 1,4-diazepanes, particularly when using reactive alkylating agents or when the secondary amines of the diazepane ring are sufficiently nucleophilic to compete with the starting diamine for the carbonyl compound.[3][4] The reaction proceeds through the formation of a hemiaminal or iminium ion intermediate, which is then reduced.[3] If the reaction conditions are not carefully controlled, the newly formed secondary amine of the mono-substituted product can react further.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Use a significant excess of the diamine starting material (e.g., 2-5 equivalents) to statistically favor the mono-alkylation of the diamine over the di-alkylation of the product.
-
Add the carbonyl compound slowly and portion-wise to the reaction mixture containing the excess diamine. This maintains a low concentration of the carbonyl compound, further favoring reaction with the more abundant primary amine.
-
-
Protecting Group Strategy:
-
Employ a mono-protected diamine, such as N-Boc-ethylenediamine. The Boc (tert-butoxycarbonyl) group masks one of the amino groups, preventing it from reacting.[5] After the initial reductive amination and cyclization, the Boc group can be removed under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-1,4-diazepane
-
Reaction Setup: To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol, add the desired dicarbonyl compound or its equivalent (e.g., a dihaloalkane) (1.0-1.2 eq).
-
Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
-
Reaction Conditions Optimization:
-
Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of the competing di-alkylation reaction.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate iminium ion formation without significantly protonating the amine nucleophiles, which would render them unreactive.
-
Polymerization and Oligomerization
Question: During the synthesis of 1,4-diazepane from a diamine and a di-electrophile, I am getting a significant amount of an insoluble, polymeric material. How can I favor the intramolecular cyclization over intermolecular polymerization?
Causality: Polymerization is a frequent side reaction when bifunctional starting materials, such as diamines and di-electrophiles, are used. Intermolecular reactions leading to linear oligomers and polymers can compete with the desired intramolecular cyclization to form the seven-membered diazepine ring. High concentrations of reactants favor these intermolecular pathways.
Troubleshooting Protocol:
-
High Dilution Conditions:
-
The principle of high dilution is crucial for favoring intramolecular reactions. By significantly increasing the solvent volume, the probability of two different molecules reacting (intermolecular) is reduced, while the probability of the two ends of the same molecule reacting (intramolecular) remains the same.
-
Syringe Pump Addition: A highly effective technique is to use a syringe pump to slowly add a solution of the diamine and di-electrophile to a large volume of refluxing solvent over an extended period (e.g., 8-24 hours).
-
-
Template-Assisted Synthesis:
-
In some cases, a metal ion can act as a template, coordinating to both nucleophilic centers of the diamine and pre-organizing the molecule for cyclization with the di-electrophile. This approach can significantly enhance the yield of the desired macrocycle.
-
-
Choice of Reagents and Reaction Conditions:
-
Solvent: Use a solvent in which the starting materials are soluble but the resulting product is sparingly soluble. This can sometimes lead to the product crystallizing out of the solution as it forms, driving the equilibrium towards the cyclized product.
-
Temperature: The optimal temperature will depend on the specific reaction. In some cases, higher temperatures can favor the desired cyclization, while in others, lower temperatures may be necessary to control side reactions.
-
Intramolecular Cyclization Failures and Side Products
Question: I am attempting an intramolecular cyclization to form a 1,4-diazepane-2,5-dione from a linear amino acid precursor, but the reaction is either not proceeding or I am isolating undesired side products. What are the common pitfalls and how can I overcome them?
Causality: The formation of the seven-membered ring in 1,4-diazepane-2,5-diones can be challenging due to the conformational preferences of the linear precursor and the stability of the amide bond, which prefers a trans-conformation.[6][7] Common side reactions in cyclization methods like the Mitsunobu reaction include the formation of byproducts from the reagents themselves and elimination reactions.[8][9][10]
Troubleshooting Protocol for Mitsunobu Cyclization:
-
Reagent Purity and Addition:
-
Ensure the purity of the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD), as impurities can lead to side reactions.
-
Add the azodicarboxylate solution slowly to the reaction mixture containing the linear precursor and PPh₃ at low temperature (typically 0 °C) to control the reaction rate and minimize the formation of byproducts.[11]
-
-
Solvent Choice:
-
Anhydrous and non-polar solvents like tetrahydrofuran (THF) or toluene are generally preferred for Mitsunobu reactions.[12]
-
-
Work-up and Purification:
-
A common challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide (Ph₃PO) and the reduced azodicarboxylate byproducts.
-
Crystallization: In some cases, the desired product can be selectively crystallized from the reaction mixture.
-
Chromatography: Column chromatography is often necessary for purification. Different solvent systems should be screened to achieve good separation.
-
Common Mitsunobu Side Products and Solutions:
| Side Product | Cause | Mitigation Strategy |
| Hydrazide Adduct | The nucleophile is not acidic enough (pKa > 13), leading to the azodicarboxylate acting as the nucleophile.[11] | Use a more acidic nucleophile or a modified Mitsunobu protocol. |
| Elimination Products | For secondary alcohols, elimination to form an alkene can compete with substitution. | Use milder reaction conditions and a less sterically hindered phosphine. |
| Epimerization | If a chiral center is adjacent to an acidic proton, epimerization can occur. | Use a non-basic phosphine and carefully control the reaction temperature. |
Formation of N-Oxides
Question: I am observing the formation of an N-oxide derivative of my 1,4-diazepane product, which is complicating purification. How can I prevent this side reaction?
Causality: Tertiary amines, including the nitrogen atoms in a 1,4-diazepane ring, can be susceptible to oxidation to form N-oxides.[4][13] This can occur due to exposure to atmospheric oxygen, especially over prolonged reaction times or during work-up, or in the presence of oxidizing agents.[4]
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degas all solvents before use by sparging with an inert gas or by the freeze-pump-thaw method.
-
-
Control of Reaction Time and Temperature:
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote oxidation.
-
Avoid excessively high temperatures, which can accelerate oxidation.
-
-
Avoiding Oxidizing Agents:
-
Carefully review all reagents and reaction conditions to ensure that no unintentional oxidizing agents are present.
-
-
Reduction of N-Oxide Byproduct:
-
If N-oxide formation is unavoidable, it can sometimes be reduced back to the tertiary amine. Common reducing agents for this purpose include triphenylphosphine (PPh₃) or titanium(III) chloride (TiCl₃).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-diazepanes?
A1: The most prevalent methods include:
-
[5+2] Cycloaddition: This involves the reaction of a five-atom component with a two-atom component.[14]
-
Reductive Amination: Condensation of a diamine with a dicarbonyl compound followed by reduction.[3]
-
Intramolecular Cyclization: Ring-closing reactions of linear precursors, often derived from amino acids.[1][15] This includes methods like the Mitsunobu reaction.[16]
-
Multicomponent Reactions: One-pot reactions involving three or more starting materials to build the diazepine core.[5]
Q2: How can I effectively purify my 1,4-diazepane product?
A2: Purification strategies depend on the properties of your compound and the impurities present.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high purity material.[3][17][18]
-
Column Chromatography: This is a versatile technique for separating the desired product from side products and unreacted starting materials. Silica gel is commonly used, but other stationary phases like alumina may be beneficial for certain compounds.
-
Acid-Base Extraction: If your 1,4-diazepane has basic nitrogen atoms and the impurities are neutral or acidic, you can use acid-base extraction to selectively isolate your product.
Q3: What analytical techniques are most useful for characterizing 1,4-diazepanes and their side products?
A3: A combination of spectroscopic and spectrometric techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is invaluable for identifying both the desired product and any impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compounds and can be used to identify side products. Techniques like LC-MS are particularly useful for monitoring reaction progress and identifying components in a mixture.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.
-
X-ray Crystallography: Provides unambiguous structural confirmation of crystalline products.
Section 3: Visual and Tabular Data
Diagrams of Key Processes
Table of Common Impurities in Diazepam Synthesis
| Impurity | Structure | Common Name | Origin |
| Impurity A | 7-chloro-5-phenyl-1H-benzo[e][1][3]diazepin-2(3H)-one | Nordiazepam | A precursor and a metabolite of diazepam.[19] |
| Impurity C | 2-methylamino-5-chlorobenzophenone | - | A degradation product or unreacted starting material.[19] |
| Impurity D | (2-amino-5-chlorophenyl)(phenyl)methanone | - | A starting material for the synthesis.[19] |
| Impurity F | 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e][1][3]diazepine | - | O-methylated derivative of Impurity A.[19] |
References
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. National Center for Biotechnology Information. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Center for Biotechnology Information. [Link]
-
Synthesis of 1,4-Diazepanes and Benzo[ b][1][3]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]
-
Identification, synthesis and characterization of impurities / process related substances in Diazepam API. Journal of Chemical and Pharmaceutical Research. [Link]
-
1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Amine oxide. Wikipedia. [Link]
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]
-
Synthesis of 1,4-Diazepanes and Benzo[b][1][3]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ResearchGate. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]
-
N-oxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Center for Biotechnology Information. [Link]
- Purification of 1,4-dioxan-2-one by crystallization.
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. [Link]
-
Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
-
1,4-Ditosyl-1,4-diazepane. Sci-Hub. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
- Process for purifying 1,4-butanediol by melt cristallisation.
-
Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate. [Link]
-
Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. PubMed. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Product Class 3: Amine N-Oxides. Thieme. [Link]
-
Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. ACS Publications. [Link]
-
1,4-Diazaspiro[2.2]pentanes as a flexible platform for the synthesis of diamine-bearing stereotriads. PubMed. [Link]
-
The 6-amino-6-methyl-1,4-diazepine group as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls. Royal Society of Chemistry. [Link]
-
Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. PubMed. [Link]
-
Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. PubMed. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Center for Biotechnology Information. [Link]
-
Phenazepam. Wikipedia. [Link]
- Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
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- 6. researchgate.net [researchgate.net]
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- 14. Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. jocpr.com [jocpr.com]
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate stability and long-term storage.
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and long-term storage of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate. Understanding the chemical vulnerabilities of this bifunctional molecule is critical for ensuring experimental reproducibility, protecting sample integrity, and generating reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximal shelf-life, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C , protected from light.[1] The storage area should be dry and well-ventilated.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential oxidative degradation over extended periods, although the compound is generally stable under normal atmospheric conditions for shorter durations.[2]
Q2: What are the primary chemical stability concerns and degradation pathways?
The two main points of vulnerability in the molecule are the Boc-protecting group and the 1,4-diazepane ring system.
-
Acid-Mediated Deprotection: The tert-butyloxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions.[3][4] Exposure to even trace amounts of acid (in solvents, on glassware, or from atmospheric contaminants) can catalyze the hydrolysis of the carbamate, yielding the unprotected diamine and releasing isobutylene and carbon dioxide. This is the most common degradation pathway.[5][6]
-
Thermal Degradation: While relatively stable at room temperature, the Boc group can be thermally labile at elevated temperatures (prolonged exposure above 85-90°C can initiate deprotection).[3] Furthermore, some 1,4-diazepine ring systems, particularly those with hydroxyl substitutions, can be thermally unstable and may undergo ring contraction or other rearrangements.[7]
-
Oxidation: The free secondary amine and the primary alcohol are susceptible to oxidation, especially over long-term storage or in the presence of strong oxidizing agents.[2] This can lead to the formation of various impurities.
Q3: Is the compound sensitive to moisture or basic conditions?
The Boc group is generally robust and stable in the presence of most bases and nucleophiles, making it a reliable protecting group during many synthetic transformations.[3][8] Therefore, hydrolysis under basic or neutral aqueous conditions is not a primary concern. However, as a good laboratory practice, it is always advisable to store sensitive reagents in a dry environment to prevent water absorption, which could affect weighing accuracy and introduce a variable into sensitive reactions.
Q4: What solvents are recommended for dissolving and storing the compound in solution?
For short-term storage in solution, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are suitable. If the solution is to be stored, it should be kept cold (2-8°C) and used as quickly as possible. Avoid using acidic solvents or protic solvents that may contain acidic impurities. For long-term storage, it is always best to store the compound as a neat solid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My NMR/LC-MS analysis shows a new, more polar peak after storing the compound. What happened?
-
Plausible Cause: This is a classic sign of Boc-group cleavage. The resulting unprotected 5-(hydroxymethyl)-1,4-diazepane is significantly more polar than the parent compound due to the presence of two free amine groups.
-
Troubleshooting Steps:
-
Verify Acidity: Check the pH of any solvents used to dissolve the sample. Ensure all glassware was properly neutralized and dried before use.
-
Confirm Identity: Acquire a mass spectrum of the impurity. The deprotected product will have a molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).
-
Purity Assessment: If the level of impurity is low, you may be able to proceed with your experiment by adjusting the stoichiometry. If the degradation is significant, the sample should be repurified or discarded. It is not advisable to use a partially deprotected starting material in reactions requiring precise control.
-
Problem 2: I am performing a reaction that should not affect the Boc group (e.g., a basic reaction), but I am observing low yields and side products consistent with the unprotected amine.
-
Plausible Cause: One of your reagents may be acidic or may have degraded to produce acidic byproducts. For example, some grades of chloroform can contain trace amounts of HCl. Alternatively, the reaction temperature may be too high, causing thermal deprotection.
-
Troubleshooting Steps:
-
Reagent Purity Check: Test the pH of all reagents and solvents before adding your substrate. Use freshly opened or purified solvents whenever possible.
-
Temperature Control: Ensure the internal reaction temperature does not exceed recommended limits. For sensitive reactions, maintain a consistent temperature using a controlled-profile reactor or a well-maintained oil bath.
-
Orthogonal Strategy: The Boc group is stable to most bases and nucleophiles, which allows for a wide range of chemical transformations.[3][8] If you continue to see deprotection, re-evaluate every component of your reaction for hidden sources of acid.
-
Problem 3: The physical appearance of the compound has changed from a white solid to a yellowish oil or has become clumpy.
-
Plausible Cause: A change in physical state or color often indicates degradation or the absorption of moisture. Oxidative degradation can sometimes produce colored impurities. Clumping is a strong indicator of hygroscopicity or the presence of low-melting impurities formed via degradation.
-
Troubleshooting Steps:
-
Initial Purity Check (TLC): Perform a quick Thin-Layer Chromatography (TLC) analysis. Spot the suspect material alongside a trusted reference standard if available. The appearance of new spots or significant streaking is evidence of impurity.
-
Definitive Analysis: Use HPLC or NMR to quantify the purity of the material.
-
Experimental Protocols & Data
Data Summary: Storage & Stability
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 2–8°C (Refrigerated)[1] | Higher temperatures can accelerate thermal degradation of the Boc group and diazepane ring.[3][7] |
| Atmosphere | Tightly sealed; Inert gas (Ar, N₂) for long-term | Exposure to atmospheric moisture and acidic gases (CO₂, SOx, NOx) can promote hydrolysis of the Boc group.[3][5] |
| Light | Protect from light (Amber vial) | While no specific photolability is reported, many complex organic molecules can be sensitive to UV degradation. |
| Incompatibilities | Strong Acids, Strong Oxidizing Agents[2] | Acids will rapidly cleave the Boc group.[4] Oxidizing agents can react with the secondary amine and alcohol. |
Protocol 1: Recommended Long-Term Storage
-
Aliquot: Upon receipt, if you do not plan to use the entire batch at once, aliquot the compound into smaller, appropriately sized vials for single or short-term use. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: For each vial, flush the headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds.
-
Seal: Tightly cap the vials. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Label: Clearly label each vial with the compound name, date, and any other relevant identifiers.
-
Store: Place the vials inside a secondary container (e.g., a small box) with a desiccant and store them in a refrigerator at 2-8°C.
Protocol 2: Purity Assessment by HPLC-MS
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.
-
Instrumentation: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A typical gradient could be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes. Note: The acidic modifier is for analytical purposes to ensure good peak shape and ionization; the brief exposure on-column does not typically cause significant degradation.
-
Detection: Monitor via UV (e.g., at 210 nm) and a mass spectrometer (ESI+).
-
Analysis:
-
The parent compound should appear as a major peak with an m/z corresponding to [M+H]⁺.
-
Look for a more polar (earlier eluting) peak with an m/z corresponding to the deprotected product ([M-Boc+H]⁺).
-
Calculate purity based on the relative peak areas. A purity of >95% is generally acceptable for most applications.
-
Visual Workflow: Troubleshooting Stability
Below is a logical workflow to diagnose issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- BenchChem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- ResearchGate. (2021). Deprotection of O-Boc and other protecting groups [Table].
- Kourist, R., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety.
- ResearchGate. (n.d.). Do Thermally-Labile 1,4-Benzodiazepines Rearrange under Electrospray and Particle Bombardment?
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
- Fisher Scientific. (2025).
- Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. r/Chempros.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (2025).
- International Laboratory USA. (n.d.). TERT-BUTYL 5-(HYDROXYMETHYL)
- PubChem. (n.d.).
- Chemsrc. (2025).
- CymitQuimica. (2024).
- ResearchGate. (2025).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions.
- PubMed. (n.d.). Prehospital stability of diazepam and lorazepam.
- Cayman Chemical. (2025).
- PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)
- Chongqing Chemdad Co., Ltd. (n.d.).
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- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Navigating the Labyrinth: A Technical Support Guide to Acidic Boc-Deprotection of Substituted Diazepanes
Welcome to the technical support center for the acidic Boc-deprotection of substituted diazepanes. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of this common yet often challenging transformation. My aim is to move beyond generic protocols and provide you with a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.
The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental step in the synthesis of many pharmacologically active diazepane cores. While seemingly straightforward, the reality in the laboratory can be fraught with challenges ranging from incomplete reactions to unexpected side products. This guide is structured as a series of frequently asked questions (FAQs) that directly address the specific issues you are likely to encounter.
Frequently Asked Questions (FAQs)
I. Incomplete Deprotection: The Reaction Stalls
Q1: My Boc-deprotection is sluggish or incomplete, even with standard conditions like TFA in DCM. What are the likely culprits?
This is one of the most common issues. Several factors, often interrelated, can lead to a stalled reaction.
-
Insufficient Acid Strength or Stoichiometry: The reaction is acid-catalyzed, requiring protonation of the carbamate carbonyl. If the acid concentration is too low or if it has been compromised by atmospheric moisture, the reaction rate will suffer. For many substrates, a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is sufficient. However, for more challenging diazepanes, a stronger acid system like 4M HCl in dioxane may be necessary.[1][2] Remember that the newly liberated amine will be protonated, so more than a stoichiometric amount of acid is required.
-
Steric Hindrance: The substitution pattern on your diazepane ring can significantly impact the accessibility of the Boc group to the acid. Bulky substituents near the Boc-protected nitrogen can shield it, necessitating more forcing conditions such as longer reaction times, elevated temperatures, or a higher concentration of a stronger acid.[3]
-
Electronic Effects: Electron-withdrawing groups on the diazepane scaffold can destabilize the transition state of the deprotection, slowing down the reaction. Conversely, electron-donating groups can sometimes accelerate it.
-
Solvent Choice: The solvent plays a critical role. While DCM is a common choice, its polarity might not be optimal for all substrates. Ethers like 1,4-dioxane or 2-MeTHF are also frequently used, particularly with HCl.[4] However, be aware that strong acids can potentially cleave ethers, leading to unwanted byproducts.[4]
Q2: How can I effectively monitor the progress of my deprotection?
Vigilant reaction monitoring is key to avoiding incomplete reactions and the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected diazepane, being a free amine (or its salt), is significantly more polar than the Boc-protected starting material. You should observe the disappearance of the starting material spot and the appearance of a new, lower Rf spot. Using a ninhydrin stain is highly recommended as it will specifically visualize the newly formed primary or secondary amine, often as a distinct color.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when you need unambiguous confirmation, LC-MS is the gold standard. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
II. Side Reactions: Navigating the Minefield
Q3: I'm observing unexpected byproducts. What are the most common side reactions with substituted diazepanes during acidic Boc-deprotection?
Beyond incomplete reactions, the formation of side products is a major hurdle. For diazepanes, there are both general and structure-specific side reactions to consider.
-
Alkylation by the tert-Butyl Cation: The mechanism of Boc-deprotection generates a reactive tert-butyl cation. This electrophile can alkylate any nucleophilic sites in your molecule, including electron-rich aromatic rings or heteroatoms. This is a general issue in all Boc-deprotections.
-
Diazepane Ring-Opening: This is a critical and specific side reaction for this class of compounds. The diazepine ring, particularly the azomethine (imine) bond present in many benzodiazepines, can be susceptible to acid-catalyzed hydrolytic cleavage.[6][7] This leads to the formation of open-ring benzophenone derivatives, which can be difficult to separate from your desired product.[8][9] The equilibrium between the closed and open forms is pH-dependent.[6]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine, being nucleophilic, can be acylated by the trifluoroacetate counter-ion, leading to a trifluoroacetamide byproduct. This is often observed as a mass increase of +96 Da.[3]
Q4: How can I mitigate these side reactions?
A strategic approach to your reaction conditions can significantly minimize the formation of these unwanted byproducts.
-
Using Scavengers for tert-Butyl Cation: To prevent unwanted alkylation, it is highly advisable to use a "scavenger" in your reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[3]
-
Controlling for Ring-Opening:
-
Anhydrous Conditions: Since ring-opening is a hydrolytic process, maintaining strictly anhydrous conditions is paramount. Use dry solvents and fresh reagents.
-
Choice of Acid: While both TFA and HCl are effective, HCl in an anhydrous organic solvent like dioxane might be preferable in some cases. The resulting hydrochloride salt of the diazepine is often a crystalline solid, which can aid in purification and may be less prone to remaining in equilibrium with the open-ring form.[1]
-
Temperature Control: Running the reaction at 0 °C or even lower temperatures can help to slow down the rate of ring-opening relative to the Boc-deprotection.
-
-
Avoiding Trifluoroacetylation: If trifluoroacetylation is a problem, consider switching from TFA to HCl in dioxane. If you must use TFA, ensuring its complete removal after the reaction is crucial. This can be achieved by co-evaporation with a non-polar solvent like toluene.[3]
Troubleshooting Workflow
Here is a logical workflow to follow when you encounter issues with your diazepane Boc-deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics and equilibrium of the reversible alprazolam ring-opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible ring-opening reactions of nimetazepam and nitrazepam in acidic media at body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-alkylation for 1,4-Diazepane Derivatives
Welcome to the technical support center for the N-alkylation of 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental issues but also to strategically design more robust and efficient reactions in the future.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the N-alkylation of 1,4-diazepane derivatives in a question-and-answer format, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction of a 1,4-diazepane derivative is resulting in a consistently low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in N-alkylation reactions are a frequent challenge and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1] A systematic approach is crucial for identifying the root cause.
Initial Checks: The Low-Hanging Fruit
Before delving into more complex variables, ensure the fundamentals of your experimental setup are sound.
-
Reagent Quality and Stoichiometry:
-
Purity: Confirm the purity of your starting 1,4-diazepane derivative and the alkylating agent. Impurities can introduce side reactions or inhibit the desired transformation.
-
Stoichiometry: Double-check the molar ratios of your reactants. The stoichiometry can be critical, especially when trying to control mono- versus di-alkylation.[2]
-
-
Anhydrous Conditions:
-
Many N-alkylation reactions, particularly those employing strong bases, are sensitive to moisture. Ensure all glassware is rigorously dried (oven or flame-dried) and that your solvents are anhydrous.[3] Water can consume the base and hydrolyze some alkylating agents.
-
-
Inert Atmosphere:
-
If your reagents are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation.[3]
-
Systematic Troubleshooting Workflow
If the initial checks do not resolve the issue, a more detailed investigation into the reaction parameters is necessary.
dot graph TD { A[Low/No Yield] --> B{Initial Checks}; B -- "Passed" --> C{Reaction Conditions Evaluation}; B -- "Failed" --> D[Rectify Basic Setup Issues]; C --> E{Base Selection}; C --> F{Solvent Choice}; C --> G{Temperature Control}; C --> H{Alkylating Agent Reactivity}; E --> I[Use Stronger/Less Hindered Base]; F --> J[Switch to Polar Aprotic Solvent e.g., DMF, DMSO]; G --> K[Optimize Temperature Profile]; H --> L[Consider More Reactive Alkylating Agent e.g., Tosylate]; } Caption: Troubleshooting workflow for low product yield.
In-depth Analysis of Reaction Conditions:
-
Base Selection: The choice of base is paramount. It must be strong enough to deprotonate the nitrogen atom of the diazepane ring, rendering it nucleophilic.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low reactivity, consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[2][4]
-
Steric Hindrance: A non-nucleophilic, sterically hindered base can be advantageous in preventing competition with the diazepane for the alkylating agent.[2]
-
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polarity: N-alkylation reactions, which are typically SN2 reactions, are favored in polar aprotic solvents like DMF, DMSO, or acetonitrile.[2][5] These solvents can significantly accelerate the reaction compared to nonpolar or protic solvents.
-
Solubility: Ensure that your starting materials and base are sufficiently soluble in the chosen solvent. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[5]
-
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[2][3] It is often best to start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.
-
Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is important. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider converting it to a more reactive species, such as an alkyl tosylate or mesylate.[2] The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction of an alkyl chloride or bromide through an in situ Finkelstein reaction.[5]
Issue 2: Formation of Multiple Products (Over-alkylation)
Question: My reaction is producing a mixture of mono- and di-alkylated products, making purification difficult. How can I improve the selectivity for mono-alkylation?
Answer: The formation of multiple products, particularly over-alkylation, is a classic problem in the N-alkylation of amines.[6] This occurs because the mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event. For 1,4-diazepanes, which have two secondary amine groups, this can be particularly challenging.
Strategies to Favor Mono-alkylation:
-
Control Stoichiometry: Use a large excess of the 1,4-diazepane derivative relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material over the mono-alkylated product.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture maintains a low concentration of the electrophile. This minimizes the chance of a second alkylation event occurring on the newly formed mono-alkylated product.[2]
-
Use of Protecting Groups: If achieving selective mono-alkylation is proving difficult, a protecting group strategy may be necessary. One of the nitrogen atoms can be protected (e.g., with a Boc group), followed by alkylation of the unprotected nitrogen, and subsequent deprotection.
dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded]; A [label="1,4-Diazepane Derivative"]; B [label="Mono-protected Diazepane"]; C [label="Mono-alkylated, Mono-protected Diazepane"]; D [label="Mono-alkylated Diazepane"]; A -> B [label="Protection (e.g., Boc)"]; B -> C [label="N-Alkylation"]; C -> D [label="Deprotection"]; } Caption: Protecting group strategy for selective mono-alkylation.
Issue 3: Steric Hindrance Affecting Reactivity
Question: My 1,4-diazepane substrate or alkylating agent is sterically hindered, and the reaction is not proceeding. What modifications can I make?
Answer: Steric hindrance is a significant barrier in SN2 reactions, as it impedes the backside attack of the nucleophile on the electrophilic carbon.[3]
Overcoming Steric Hindrance:
| Strategy | Rationale |
| Use a Stronger, Less Hindered Base | A strong but less bulky base can generate a higher concentration of the deprotonated, nucleophilic diazepane without adding to the steric bulk around the reaction center.[3] |
| Increase Reaction Temperature | Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid decomposition. |
| Use a More Reactive Alkylating Agent | Switching from an alkyl halide to a more reactive electrophile like a triflate or tosylate can enhance reactivity. |
| Change the Reaction Mechanism | If direct SN2 alkylation is failing, consider alternative methods like reductive amination if you are trying to introduce an alkyl group via an aldehyde.[7][8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for the N-alkylation of 1,4-diazepane derivatives?
A1: While there is no single "best" base for all scenarios, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent starting points for many N-alkylations of 1,4-diazepanes.[2] Cs₂CO₃ is generally more effective due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the deprotonated amine. For less reactive systems, stronger bases like sodium hydride (NaH) may be necessary.[4]
Q2: Which solvent should I choose for my reaction?
A2: Polar aprotic solvents are generally the best choice for these reactions. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used and often give good results.[2][5] The choice may depend on the solubility of your specific substrate and the desired reaction temperature.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods for monitoring reaction progress. TLC is a quick and easy way to visualize the consumption of starting material and the formation of the product. LC-MS provides more definitive information about the masses of the components in your reaction mixture, which is invaluable for identifying your desired product and any side products.
Q4: My product is difficult to purify. What are some common purification strategies?
A4: Purification of N-alkylated 1,4-diazepane derivatives can be challenging due to their basic nature and potential for multiple products.
-
Column Chromatography: Silica gel chromatography is a standard method. However, the basicity of the amine products can lead to tailing on the column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Acid-Base Extraction: An acid-base workup can be an effective way to separate your basic product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method.
Section 3: Experimental Protocols
General Protocol for Mono-N-alkylation of a 1,4-Diazepane Derivative
-
To a solution of the 1,4-diazepane derivative (1.0 eq) in anhydrous DMF, add a suitable base (e.g., Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Reductive Amination
This is an alternative to direct alkylation with alkyl halides.[9]
-
To a solution of the 1,4-diazepane derivative (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) (1.5 eq).[9]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
References
-
Fletcher, S., et al. Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm, RSC Publishing. Available from: [Link]
-
IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]
-
Heisig, F., et al. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available from: [Link]
-
Heisig, F., et al. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available from: [Link]
-
Reddit. Difficulties with N-Alkylations using alkyl bromides. Available from: [Link]
-
ResearchGate. Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
Heisig, F., et al. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available from: [Link]
-
Al-Tel, T. H. A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry. Available from: [Link]
-
Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]
-
Reddit. Help with N-Alkylation gone wrong. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Available from: [Link]
-
OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]
-
National Institutes of Health. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. Available from: [Link]
-
MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. Available from: [Link]
-
National Institutes of Health. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PubMed Central. Available from: [Link]
-
National Institutes of Health. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]
-
National Institutes of Health. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Available from: [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]
-
Xiong, X. Q., et al. Synthesis and biological studies of N-alkylated cyclic diamines. Chemical biodiversity. Available from: [Link]
-
Heinrich, N., et al. Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. N-Dealkylation of Amines. Available from: [Link]
-
Pearson. Amine Alkylation Practice Problems. Available from: [Link]
-
ResearchGate. 1,4-Diazepines | Request PDF. Available from: [Link]
-
University of Sussex - Figshare. Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds. Available from: [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and personal protective equipment for tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate.
Welcome to the technical support guide for tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals. It provides essential information on safe handling procedures and the use of personal protective equipment (PPE) to ensure your safety during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from structurally related compounds, you should assume this chemical poses the following risks:
-
Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation and, in some cases, severe burns.[1][2]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful and can cause burns to the mouth and throat.[1]
Q2: I've spilled a small amount of the solid compound on my gloved hand. What is the immediate course of action?
Immediately remove the contaminated glove. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1] Visually inspect the skin for any signs of irritation. If redness, itching, or a burning sensation develops, seek medical attention. Always handle this compound with appropriate chemical-resistant gloves.
Q3: What should I do if I accidentally get the compound in my eyes?
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention. Do not delay in seeking professional medical advice.
Q4: The compound has been stored for a while and appears to have changed color. Is it still safe to use?
Changes in physical appearance, such as color, could indicate degradation or contamination. While there is no specific data on the stability of this compound, it is best practice to handle such material with increased caution. If you suspect degradation, it is advisable to dispose of the compound according to your institution's hazardous waste disposal procedures.
Q5: What are the proper storage conditions for this compound?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is recommended to store it in a designated corrosives area if available.[1] Keep it away from strong oxidizing agents, as these are incompatible with similar compounds.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Eye or skin irritation after handling | Inadequate PPE or accidental exposure. | Immediately follow first-aid procedures outlined in the FAQs. Review and improve your PPE practices. |
| A strong odor is detected during handling | The compound may be volatile, or you may be handling it in a poorly ventilated area. | Ensure all handling of the solid and any solutions is performed in a certified chemical fume hood.[1] |
| The compound is difficult to dissolve | The choice of solvent may be inappropriate. | Consult relevant literature for appropriate solvents for similar Boc-protected diazepanes. |
| Unexpected reaction occurs | The compound may be unstable under your experimental conditions or incompatible with other reagents. | Cease the experiment immediately and assess the situation from a safe distance. Consult literature for known incompatibilities. |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
It is mandatory to wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat is essential. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound.
Caption: Safe Handling Workflow Diagram
Hazard Summary Table
| Hazard Classification | Description | Source (Based on Analogs) |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][2] |
| STOT - Single Exposure | May cause respiratory irritation. | [1][2] |
| Acute Toxicity, Oral | May be harmful if swallowed. | [1] |
References
-
Chongqing Chemdad Co., Ltd. (n.d.). tetrt-butyl5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025-08-05). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019). MSDS of tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
Chemsrc. (2025-08-20). tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChem. (n.d.). (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]
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Technical Support Center: Purification of Crude 1-Boc-5-(hydroxymethyl)-1,4-diazepane
Welcome to the technical support guide for the purification of 1-Boc-5-(hydroxymethyl)-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent polarity and structural features of this molecule can present unique purification challenges. This guide provides troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses common issues encountered after the synthesis of crude 1-Boc-5-(hydroxymethyl)-1,4-diazepane.
Q1: My final product is a thick, colorless-to-yellow oil. Is this expected, and how should I handle it?
A1: Yes, it is quite common for Boc-protected amino alcohols and diazepanes to be viscous oils or low-melting-point solids at room temperature.[1] The presence of the bulky, lipophilic tert-butyloxycarbonyl (Boc) group often disrupts crystal lattice formation.[2][3]
-
Expert Insight: Do not be concerned if your product is not a crystalline solid. The primary indicators of success are spectroscopic data (¹H NMR, MS) and chromatographic homogeneity (TLC, LC-MS). For handling, it is often easiest to work with the oil by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) for transfer or for direct loading onto a silica column.
Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A2: The impurities present depend heavily on the synthetic route, but several common species can be anticipated. The table below summarizes the most probable impurities, their likely origin, and their expected behavior on a normal-phase silica TLC plate.
| Impurity Name | Likely Origin | Expected TLC Rf Value (Relative to Product) | Identification Notes |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from Boc protection.[4] | Higher | Non-polar. Visualizes poorly with KMnO₄, may be visible with p-anisaldehyde stain. |
| tert-Butanol | Byproduct of the Boc protection reaction. | Higher | Volatile, often removed under high vacuum. |
| Unreacted Starting Materials | Incomplete reaction. | Variable (Lower or Higher) | Depends on the polarity of the precursors used in the diazepane ring formation.[5] |
| Di-Boc Protected Diazepane | Over-protection of both nitrogen atoms. | Higher | Less polar than the mono-Boc product due to the absence of the N-H bond. |
| Deprotected Diazepane | Premature cleavage of the Boc group during acidic workup.[6][7][8] | Lower (may streak) | Highly polar. The free diamine will often streak on the TLC plate. |
| Uncyclized Intermediates | Incomplete ring-closure reaction. | Variable | Polarity will depend on the specific structure of the linear precursor. |
Q3: My ¹H NMR spectrum is complex and shows more peaks than expected. How can I identify the product versus the impurities?
A3: A ¹H NMR spectrum is the most powerful tool for assessing your crude product.[9][10][11] First, identify the characteristic signals for your desired product, 1-Boc-5-(hydroxymethyl)-1,4-diazepane.
-
Boc Group: A large singlet integrating to 9 protons around 1.4-1.5 ppm.
-
Hydroxymethyl Group (-CH₂OH): A doublet or multiplet, typically between 3.5-3.8 ppm. The proton on the oxygen (-OH) may appear as a broad singlet.
-
Diazepane Ring Protons: A complex series of multiplets between ~2.5 and 3.6 ppm.
-
N-H Proton: A broad singlet (if visible) associated with the unprotected secondary amine at the N-4 position.
Troubleshooting with NMR:
-
A singlet around 1.2-1.3 ppm: Could indicate the presence of tert-butanol.
-
Multiple large singlets in the 1.4-1.5 ppm region: May suggest the presence of multiple Boc-containing species, such as the di-Boc impurity.
-
Absence of the ~1.4 ppm Boc singlet but presence of ring protons: This strongly indicates accidental deprotection has occurred. The resulting hydrochloride or trifluoroacetate salt will have significantly shifted ring proton signals.[7]
Section 2: Purification Strategy Decision Guide
Choosing the correct purification strategy is crucial for efficiency and yield. The following workflow provides a logical path based on initial analysis of the crude material.
Caption: Purification strategy flowchart for 1-Boc-5-(hydroxymethyl)-1,4-diazepane.
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (Recommended Primary Method)
This is the most reliable method for separating the target compound from both more and less polar impurities. The hydroxyl group and the secondary amine provide sufficient polarity for good interaction with silica gel.
Step-by-Step Methodology:
-
Column Preparation:
-
Select an appropriately sized silica gel column for your crude material scale (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Pack the column using a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
-
Sample Loading:
-
Direct (Wet) Loading: If your crude product is an oil, dissolve it in a minimal amount of dichloromethane (DCM) or the initial chromatography eluent.
-
Dry Loading: Dissolve the crude oil in a solvent (e.g., DCM, methanol), add a small amount of silica gel (2-3 times the weight of your crude product), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the packed column. This technique often results in better separation.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system and gradually increase the polarity. A gradient elution is highly recommended.
-
Monitor the fractions being collected using TLC. A common visualization method is a potassium permanganate (KMnO₄) stain, which is effective for the alcohol and amine functional groups.
-
Combine the fractions that contain the pure product (as determined by TLC).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Place the resulting oil under high vacuum for several hours to remove any residual solvent.
-
Recommended Solvent Systems (Eluents):
| Eluent System | Gradient Profile | Target Application |
| Ethyl Acetate (EtOAc) / Hexanes | Start at 20% EtOAc, gradually increase to 80-100% EtOAc. | Good for general purpose purification, separates non-polar impurities well. |
| Dichloromethane (DCM) / Methanol (MeOH) | Start at 100% DCM, gradually increase to 5-10% MeOH in DCM.[12] | Excellent for separating more polar impurities. The addition of 0.5-1% triethylamine (TEA) or ammonia to the eluent can prevent streaking caused by the basic nitrogen. |
Protocol 2: Mild Acid-Base Liquid-Liquid Extraction
This technique is useful for removing certain impurities but must be performed with care to avoid deprotection of the acid-sensitive Boc group.[8] It is best for removing residual acidic or basic starting materials or reagents. This is not a substitute for chromatography if multiple neutral impurities are present.
Step-by-Step Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12][13] This will remove acidic impurities. Avoid using strong acids like HCl. [7]
-
Separate the layers.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Analyze the resulting material by TLC and NMR to determine if further purification by chromatography is necessary.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
-
MDPI. (2022, July 28). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?[Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Google Patents.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection (Hindi). [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
National Institutes of Health (NIH). (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities of Diazepam. [Link]
-
National Institutes of Health (NIH). (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]
-
ResearchGate. (2015, August 10). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]
-
SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
-
Patsnap. Crystallization method of Boc-amino acid. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]
-
The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
-
MDPI. (2018, November 28). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
MDPI. (2022, August 24). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
Sources
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- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
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- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 13. mdpi.com [mdpi.com]
Alternative synthetic routes to chiral 1,4-diazepanes to avoid problematic steps.
A Guide to Alternative Routes and Troubleshooting Problematic Steps
Welcome to the Technical Support Center for the synthesis of chiral 1,4-diazepanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Chiral 1,4-diazepanes are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can be fraught with challenges, including poor stereocontrol, undesired side reactions, and harsh reaction conditions.
This guide provides in-depth troubleshooting advice and details alternative synthetic strategies to circumvent common problematic steps, ensuring the efficient and stereoselective production of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of chiral 1,4-diazepanes?
A1: Researchers often face several key hurdles:
-
Controlling Stereochemistry: Establishing and maintaining the desired chirality at stereocenters within the flexible seven-membered ring is a primary challenge.
-
Ring Closure Efficiency: Intramolecular cyclization to form the 1,4-diazepane ring can be low-yielding due to unfavorable ring strain and competing intermolecular reactions.
-
Protecting Group Strategy: The selection and manipulation of protecting groups for the two nitrogen atoms can be complex and may require harsh deprotection conditions that can compromise the integrity of the molecule.
-
Side Reactions: Common side reactions include racemization, over-alkylation, and the formation of dimeric or polymeric byproducts.
-
Substrate Scope Limitations: Many established methods have a narrow substrate scope, limiting the diversity of accessible analogs.[3]
Q2: My intramolecular cyclization to form the 1,4-diazepane ring is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in the cyclization step can stem from several factors. High dilution conditions are often crucial to favor the intramolecular reaction over intermolecular polymerization. The choice of solvent and base is also critical. A common strategy to improve yields is to use a template-assisted or pre-organized precursor to facilitate the ring-closing event. Additionally, ensure that the starting diamine or amino acid derivative is of high purity, as impurities can interfere with the reaction. In some cases, switching to a different cyclization strategy, such as reductive amination or a metal-catalyzed cross-coupling reaction, may be beneficial.[4]
Q3: I am observing significant racemization at my chiral center during the synthesis. What steps can I take to minimize this?
A3: Racemization can occur under both acidic and basic conditions, particularly if the chiral center is adjacent to a carbonyl group. To mitigate this, consider using milder reaction conditions (lower temperatures, weaker bases). The choice of protecting groups can also influence stereochemical integrity. For instance, certain N-protecting groups can help to shield the chiral center. If racemization remains an issue, an alternative synthetic route that introduces the chiral center later in the sequence or employs a chiral auxiliary may be necessary.
Troubleshooting Guides: Navigating Problematic Synthetic Steps
This section provides detailed solutions to specific experimental issues.
Problem 1: Poor Diastereoselectivity in Reductive Amination for Ring Closure
Q: I am attempting an intramolecular reductive amination to form a chiral 1,4-diazepane, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Understanding the Cause: Poor diastereoselectivity in intramolecular reductive amination often arises from a lack of facial control during the hydride attack on the intermediate iminium ion. The flexibility of the acyclic precursor can allow for multiple low-energy conformations, leading to the formation of both diastereomers.
Solutions:
-
Chiral Catalysts: Employing a chiral catalyst can induce facial selectivity. Chiral iridium complexes, for example, have been successfully used for the asymmetric reductive amination of ketones.[5]
-
Substrate Control: Modify the substrate to introduce steric bulk that can direct the approach of the reducing agent. This could involve using a larger protecting group on one of the nitrogen atoms.
-
Enzymatic Reduction: Biocatalysis using imine reductases (IREDs) can offer excellent enantioselectivity and diastereoselectivity under mild conditions.[6]
-
Change the Reducing Agent: The choice of hydride source can influence the stereochemical outcome. Experiment with different reducing agents, such as sodium triacetoxyborohydride, sodium cyanoborohydride, or various chiral boranes.
Experimental Protocol: Enzymatic Intramolecular Asymmetric Reductive Amination [6]
-
Substrate Preparation: Synthesize the corresponding aminoketone precursor.
-
Enzyme Screening: Screen a panel of enantiocomplementary imine reductases (IREDs) to identify the optimal enzyme for the desired (R)- or (S)-product.
-
Reaction Setup: In a typical reaction, dissolve the aminoketone substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing glucose and NADP+.
-
Enzyme Addition: Add the selected IRED and glucose dehydrogenase (for cofactor regeneration).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitoring and Workup: Monitor the reaction progress by HPLC or LC-MS. Once complete, extract the product with an organic solvent and purify by column chromatography.
Problem 2: Difficulty with Late-Stage N-Arylation using Buchwald-Hartwig Amination
Q: I am trying to introduce an aryl group onto one of the nitrogen atoms of my 1,4-diazepane core using a Buchwald-Hartwig amination, but the reaction is sluggish and gives a low yield. What could be the issue?
A: Understanding the Cause: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[3][7] The steric hindrance around the nitrogen atoms of the 1,4-diazepane ring and the electronic properties of the aryl halide can significantly impact the reaction efficiency.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered amines, bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos often give superior results.[8]
-
Catalyst System: While Pd(OAc)₂ is a common palladium precursor, using a pre-formed palladium-ligand complex can sometimes improve catalytic activity.
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective.[8] Sodium tert-butoxide is also a common choice but can sometimes lead to side reactions.
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, the reaction may require more forcing conditions or a more specialized catalyst system.
Experimental Protocol: Optimized Buchwald-Hartwig Amination of a 1,4-Diazepane [8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 1,4-diazepane (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), and the appropriate phosphine ligand (e.g., SPhos, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Alternative Synthetic Routes
To avoid problematic steps altogether, consider these alternative strategies for the synthesis of chiral 1,4-diazepanes.
[5+2] Cycloaddition Reactions
For the rapid construction of the 1,4-diazepine core, [5+2] cycloaddition reactions offer an efficient approach.[9] This method involves the reaction of a five-atom component with a two-atom component to directly form the seven-membered ring.
Workflow: Rhodium-Catalyzed [5+2] Cycloaddition
Caption: Rhodium-catalyzed [5+2] cycloaddition workflow.
This strategy allows for the formation of biologically active 1,4-diazepine compounds from readily available starting materials.[9]
Enantioselective Rhodium-Catalyzed Hydrofunctionalization
This method provides an efficient route to enantioenriched 1,4-benzodiazepines through the hydroamination of internal alkynes and allenes.[10][11]
Workflow: Asymmetric Hydroamination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dspace.uevora.pt [dspace.uevora.pt]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting ¹H and ¹³C NMR Spectra for tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate , a key building block in medicinal chemistry. Through a detailed spectral interpretation and comparison with a structurally related analog, this document will empower you to confidently identify and assess the purity of this compound.
Introduction
This compound is a bifunctional molecule incorporating a Boc-protected 1,4-diazepane ring and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. Accurate interpretation of its NMR spectra is crucial for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic steps.
This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of the title compound, explaining the causality behind the observed chemical shifts, multiplicities, and integrations. We will also compare its spectral features to those of tert-butyl 1,4-diazepane-1-carboxylate to highlight the influence of the hydroxymethyl substituent.
Molecular Structure and Numbering
For clarity throughout this guide, the following numbering scheme will be used for the atoms in this compound.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the protons of the Boc group, the diazepane ring, and the hydroxymethyl substituent. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6-3.8 | m | 2H | H-7 |
| ~3.4-3.6 | m | 2H | H-2 |
| ~3.5 | d | 2H | H-8 (CH₂OH) |
| ~2.7-3.0 | m | 4H | H-3, H-6 |
| ~2.5-2.7 | m | 1H | H-5 |
| ~2.0-2.2 | br s | 1H | OH |
| ~1.8-2.0 | m | 1H | NH |
| 1.45 | s | 9H | Boc (3 x CH₃) |
Key Observations and Interpretations:
-
Boc Group: A characteristic singlet integrating to nine protons is expected around 1.45 ppm, corresponding to the three equivalent methyl groups of the tert-butyl protecting group.[1]
-
Hydroxymethyl Protons (H-8): The two protons on the carbon bearing the hydroxyl group are diastereotopic and are expected to appear as a multiplet, likely a doublet, around 3.5 ppm. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
-
Diazepane Ring Protons: The protons on the diazepane ring will exhibit complex splitting patterns due to coupling with each other.
-
The protons on carbons adjacent to the Boc-protected nitrogen (H-7 and H-2) will be deshielded and are predicted to resonate in the range of 3.4-3.8 ppm.
-
The protons on carbons adjacent to the unprotected nitrogen (H-3 and H-6) will be slightly more shielded, appearing around 2.7-3.0 ppm.
-
The methine proton (H-5) will be a complex multiplet further downfield due to the influence of the adjacent nitrogen and the hydroxymethyl group.
-
-
Exchangeable Protons (OH and NH): The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. These signals can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~65 | C-8 (CH₂OH) |
| ~55-60 | C-5 |
| ~50-55 | C-3, C-6 |
| ~45-50 | C-2, C-7 |
| ~28 | C(CH₃)₃ (Boc) |
Key Observations and Interpretations:
-
Boc Group: The carbonyl carbon of the Boc group is expected to have a chemical shift of around 155 ppm, while the quaternary carbon of the tert-butyl group will appear around 80 ppm. The three equivalent methyl carbons will give a single peak at approximately 28 ppm.[2]
-
Hydroxymethyl Carbon (C-8): The carbon of the hydroxymethyl group is deshielded by the attached oxygen and is predicted to resonate at about 65 ppm.
-
Diazepane Ring Carbons: The chemical shifts of the diazepane ring carbons are influenced by the neighboring nitrogen atoms. The carbons adjacent to the Boc-protected nitrogen (C-2 and C-7) will be at a different chemical shift than those adjacent to the free amine (C-3 and C-6). The methine carbon (C-5) will also have a distinct chemical shift.
Comparative Analysis: The Impact of the Hydroxymethyl Group
To understand the influence of the hydroxymethyl substituent on the NMR spectra, we will compare the predicted data for our target molecule with the experimental data for tert-butyl 1,4-diazepane-1-carboxylate .
Table 3: ¹H and ¹³C NMR Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~3.6-3.8 (m, 2H, H-7), ~3.4-3.6 (m, 2H, H-2), ~3.5 (d, 2H, H-8), ~2.7-3.0 (m, 4H, H-3, H-6), ~2.5-2.7 (m, 1H, H-5), ~2.0-2.2 (br s, 1H, OH), ~1.8-2.0 (m, 1H, NH), 1.45 (s, 9H, Boc) | ~155 (C=O), ~80 (C(CH₃)₃), ~65 (C-8), ~55-60 (C-5), ~50-55 (C-3, C-6), ~45-50 (C-2, C-7), ~28 (C(CH₃)₃) |
| tert-butyl 1,4-diazepane-1-carboxylate (Experimental) | 3.44 (t, 2H), 3.33 (t, 2H), 2.80 (t, 2H), 2.69 (t, 2H), 1.83 (quintet, 2H), 1.46 (s, 9H)[3] | ~155 (C=O), ~79 (C(CH₃)₃), ~50 (ring CH₂), ~48 (ring CH₂), ~29 (ring CH₂), ~28 (C(CH₃)₃) |
Discussion of Spectral Differences:
The most significant differences in the NMR spectra arise from the presence of the hydroxymethyl group at the C-5 position.
-
¹H NMR:
-
The introduction of the chiral center at C-5 in the target molecule leads to a more complex spectrum with multiplets for the diazepane ring protons, as they become diastereotopic. In contrast, the unsubstituted analog shows simpler triplet and quintet patterns due to higher symmetry.
-
The appearance of new signals for the CH₂OH protons (~3.5 ppm) and the OH proton (~2.0-2.2 ppm) is a clear indicator of the hydroxymethyl group.
-
-
¹³C NMR:
-
A new signal around 65 ppm for the C-8 carbon confirms the presence of the hydroxymethyl group.
-
The chemical shift of the C-5 carbon is significantly shifted downfield in the target molecule due to the direct attachment of the hydroxymethyl group.
-
The overall number of signals for the diazepane ring carbons increases in the target molecule due to the loss of symmetry.
-
Experimental Protocol
To obtain high-quality NMR spectra for structural elucidation, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift range to be observed.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio should be used.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and enhance the signal of quaternary carbons.
-
To aid in structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Potential Impurities and Their Spectral Signatures
The synthesis of this compound may result in the presence of certain impurities. A common synthetic route involves the protection of a diamine followed by functionalization. Potential impurities could include:
-
Starting Materials: Unreacted starting materials such as the unprotected 5-(hydroxymethyl)-1,4-diazepane. This would be evident by the absence of the Boc group signals in both ¹H and ¹³C NMR spectra.
-
Over-alkylation or Acylation Products: If the reaction conditions are not carefully controlled, side reactions on the unprotected nitrogen could occur.
-
Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present. Their characteristic NMR signals should be checked against standard solvent impurity tables.
Logical Framework for Spectral Interpretation
The following workflow provides a systematic approach to interpreting the NMR spectra of this compound.
Caption: A systematic workflow for the interpretation of the NMR spectra.
Conclusion
This guide has provided a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and the influence of the hydroxymethyl substituent, researchers can confidently verify the structure and purity of this important synthetic intermediate. The comparative analysis with its unsubstituted analog further solidifies the assignment of spectral features and highlights the diagnostic power of NMR spectroscopy in organic synthesis and drug discovery.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. tert-Butyl 1,4-diazepane-1-carboxylate. [Link]
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
- Supporting Information for a publication providing NMR data for N-Boc protected amines. (A specific reference for the experimental data of the comparison compound would be cited here in a real-world scenario).
- A patent or publication detailing the synthesis of this compound or related compounds. (A specific reference would be cited here).
Sources
A Comparative Spectroscopic Guide to 1-Boc-5-(hydroxymethyl)-1,4-diazepane and its Structural Analogs
In the landscape of drug discovery and medicinal chemistry, the synthesis and characterization of novel scaffolds are paramount. Saturated nitrogen-containing heterocycles, such as 1,4-diazepanes, are privileged structures due to their conformational flexibility and ability to present functional groups in distinct three-dimensional orientations. This guide provides a comprehensive spectral characterization of 1-Boc-5-(hydroxymethyl)-1,4-diazepane , a versatile building block, and compares its spectroscopic properties with two commercially available, structurally related analogs: tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate and (S)-1-Boc-2-piperidinemethanol .
This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of NMR and IR spectroscopy data. By understanding the subtle yet significant differences in their spectral signatures, chemists can gain deeper insights into the structural nuances of these important synthetic intermediates.
Introduction to 1,4-Diazepane Scaffolds
The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This framework is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The incorporation of a hydroxymethyl group provides a handle for further functionalization, while the Boc (tert-butoxycarbonyl) protecting group allows for selective manipulation of the diazepane nitrogens. The conformational flexibility of the seven-membered ring allows it to adopt multiple low-energy conformations, which can be a key factor in its interaction with biological targets.
Full Spectral Characterization of 1-Boc-5-(hydroxymethyl)-1,4-diazepane
Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.31 g/mol CAS Number: 1217645-39-3
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the conformational flexibility of the diazepane ring and potential diastereotopicity of the methylene protons.
-
δ 3.60-3.80 (m, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
-
δ 3.40-3.60 (m, 4H): Methylene protons adjacent to the Boc-protected nitrogen.
-
δ 2.70-3.00 (m, 5H): Methine proton at C5 and methylene protons adjacent to the unprotected nitrogen.
-
δ 1.80-2.00 (m, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.
-
δ 1.47 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will reflect the number of chemically non-equivalent carbon atoms in the molecule.
-
δ 155.5: Carbonyl carbon of the Boc group.
-
δ 79.5: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ 65.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).
-
δ 55-60: Methine carbon at C5.
-
δ 45-55 (multiple signals): Methylene carbons of the diazepane ring. Due to the lack of symmetry, up to five distinct signals could be expected.
-
δ 28.4: Methyl carbons of the Boc group (-C(CH₃)₃).
Predicted IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
2975, 2930, 2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1690 cm⁻¹ (strong): C=O stretching vibration of the Boc-carbamate.
-
1420 cm⁻¹: C-N stretching vibration.
-
1170 cm⁻¹: C-O stretching vibration of the carbamate.
-
1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
Comparative Analysis with Structural Analogs
To provide a practical context for the spectral features of 1-Boc-5-(hydroxymethyl)-1,4-diazepane, we will now compare its predicted data with the experimental data of two commercially available, six-membered ring analogs: tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate and (S)-1-Boc-2-piperidinemethanol.
Comparator 1: tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol [1] CAS Number: 205434-75-9[2]
This analog features a six-membered piperazine ring, which is generally less conformationally flexible than the seven-membered diazepane ring.
Table 1: Spectral Data Comparison
| Spectral Feature | 1-Boc-5-(hydroxymethyl)-1,4-diazepane (Predicted) | tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate (Experimental) |
| ¹H NMR (CDCl₃) | ||
| Boc Protons (s, 9H) | ~1.47 ppm | ~1.46 ppm |
| -CH₂OH Protons (m, 2H) | ~3.60-3.80 ppm | ~3.65-3.75 ppm |
| Ring Protons | Complex multiplets (δ 2.7-3.6) | Complex multiplets (δ 2.8-4.1) |
| ¹³C NMR (CDCl₃) | ||
| Boc C=O | ~155.5 ppm | ~155.0 ppm |
| Boc -C(CH₃)₃ | ~79.5 ppm | ~79.8 ppm |
| -CH₂OH | ~65.0 ppm | ~63.5 ppm |
| Ring Carbons | Multiple signals (δ 45-60) | Multiple signals (δ 44-55) |
| Boc -C(CH₃)₃ | ~28.4 ppm | ~28.5 ppm |
| IR (cm⁻¹) | ||
| O-H Stretch | ~3400 (broad) | ~3420 (broad) |
| C-H Stretch | ~2975, 2930, 2860 | ~2970, 2930, 2850 |
| C=O Stretch | ~1690 | ~1695 |
Comparator 2: (S)-1-Boc-2-piperidinemethanol
Molecular Formula: C₁₁H₂₁NO₃ Molecular Weight: 215.29 g/mol [3] CAS Number: 134441-93-3[4]
This analog contains a piperidine ring, a six-membered heterocycle with a single nitrogen atom. The presence of a defined stereocenter adds another layer of complexity to its spectral analysis.
Table 2: Spectral Data Comparison
| Spectral Feature | 1-Boc-5-(hydroxymethyl)-1,4-diazepane (Predicted) | (S)-1-Boc-2-piperidinemethanol (Experimental) |
| ¹H NMR (CDCl₃) | ||
| Boc Protons (s, 9H) | ~1.47 ppm | ~1.46 ppm |
| -CH₂OH Protons (m, 2H) | ~3.60-3.80 ppm | ~3.60-3.70 ppm |
| Ring Protons | Complex multiplets (δ 2.7-3.6) | Complex multiplets (δ 1.2-1.8, 2.8-4.2) |
| ¹³C NMR (CDCl₃) | ||
| Boc C=O | ~155.5 ppm | ~156.0 ppm |
| Boc -C(CH₃)₃ | ~79.5 ppm | ~79.5 ppm |
| -CH₂OH | ~65.0 ppm | ~64.8 ppm |
| Ring Carbons | Multiple signals (δ 45-60) | Multiple signals (δ 20-55) |
| Boc -C(CH₃)₃ | ~28.4 ppm | ~28.5 ppm |
| IR (cm⁻¹) | ||
| O-H Stretch | ~3400 (broad) | ~3430 (broad) |
| C-H Stretch | ~2975, 2930, 2860 | ~2975, 2930, 2860 |
| C=O Stretch | ~1690 | ~1685 |
Experimental Protocols
To ensure the acquisition of high-quality spectral data for compounds of this class, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use a 100 MHz or higher frequency for carbon observation.
-
Employ proton decoupling to obtain a spectrum with single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oil, a thin film between two salt plates (NaCl or KBr) is suitable.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or solvent, which is then subtracted from the sample spectrum.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Visualizations
Chemical Structures
Caption: Molecular formulas of the target compound and its analogs.
Experimental Workflow
Caption: General workflow for spectroscopic characterization.
Conclusion
The full spectral characterization of 1-Boc-5-(hydroxymethyl)-1,4-diazepane, while based on prediction, provides a solid foundation for its identification and use in synthesis. The comparison with its six-membered ring analogs, tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate and (S)-1-Boc-2-piperidinemethanol, reveals subtle but predictable differences in their NMR and IR spectra, primarily arising from the differences in ring size and heteroatom composition. The increased complexity in the ring proton region of the ¹H NMR spectrum of the diazepane is a key distinguishing feature, reflecting its greater conformational mobility. This guide serves as a practical tool for chemists working with these and related heterocyclic building blocks, enabling more confident and efficient structural elucidation.
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Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization. SciSpace. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Substituted Diazepanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and forensic toxicology, the accurate identification of diazepane derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, with the fragmentation patterns of these compounds providing a veritable fingerprint for their structure. This guide offers an in-depth, comparative analysis of the fragmentation behavior of substituted diazepanes, moving beyond a simple catalog of fragments to explain the underlying chemical logic. By understanding the influence of various substituents on the fragmentation pathways, researchers can enhance their analytical capabilities, from metabolite identification to the characterization of novel designer benzodiazepines.
The Core Architecture: Fragmentation of the Unsubstituted 1,4-Benzodiazepine-2-one Scaffold
Before delving into the complexities introduced by substituents, it is crucial to understand the fundamental fragmentation pathways of the parent 1,4-benzodiazepine-2-one structure. Under electron ionization (EI), the molecular ion is often observed, and its subsequent fragmentation is characterized by several key losses and rearrangements.
Protonated 1,4-benzodiazepines, often analyzed by techniques like electrospray ionization (ESI), also exhibit common fragmentation routes. A frequent initial step is the elimination of a carbon monoxide (CO) molecule.[1] Other notable primary fragmentations include the loss of HNCO, benzene, and benzonitrile.[1] The resulting fragment ions can then undergo further dissociation, leading to a cascade of product ions that provide structural clues.[1]
For instance, the fragmentation of 5-phenyl-1,4-benzodiazepin-2-ones under electron impact has been shown to involve the loss of H, HCN, CO, and HCO, leading to the formation of smaller, more stable ring systems such as quinazolines, indolones, and indazoles.[2] These rearrangements can even generate condensed ring systems like acridines and fluorenes.[2]
The Influence of Substituents: A Comparative Analysis
The true analytical power of mass spectrometry lies in its ability to differentiate between closely related structures. In the case of diazepanes, the type and position of substituents on the diazepine ring and its fused benzene rings dramatically alter the fragmentation patterns. These unique pathways are often what allow for the confident identification of one benzodiazepine from another.[1]
Table 1: Common Substituents and Their Influence on Fragmentation
| Substituent & Position | Common Examples | Influence on Fragmentation | Characteristic Fragment Ions |
| 7-Chloro | Diazepam, Oxazepam, Lorazepam | Directs fragmentation, often involved in elimination reactions. | Loss of Cl radical or HCl. Fragments containing the chlorine atom will exhibit a characteristic isotopic pattern. |
| 1-Methyl | Diazepam | Can be lost as a methyl radical. Influences the stability of adjacent fragments. | [M-CH3]+ |
| 3-Hydroxy | Oxazepam, Temazepam, Lorazepam | Promotes the loss of water (H2O). Can also lead to rearrangements and ring contractions. | [M-H2O]+ |
| 7-Nitro | Nitrazepam, Clonazepam | The nitro group is a common site of fragmentation, with losses of NO, NO2, and rearrangements involving the oxygen atoms. | [M-NO]+, [M-NO2]+ |
| Fused Triazolo or Imidazo Ring | Alprazolam, Estazolam, Midazolam | The fused heterocyclic ring introduces unique and highly characteristic fragmentation pathways, often involving cleavage of the triazole or imidazole ring. | For Alprazolam, a key fragment at m/z 281 corresponds to the loss of N2.[3] Another fragment at m/z 274 arises from the cleavage of the C-Cl bond.[3] |
The presence of a 3-hydroxy group, for example, significantly alters the fragmentation cascade compared to its unsubstituted counterpart.[2] Similarly, N-4-oxides undergo rearrangement to oxaziranes and then to 4-benzoylquinazolinones, which subsequently degrade to the benzoyl ion at m/e 105.[2]
Ionization Techniques: A Comparative Overview
The choice of ionization technique profoundly impacts the resulting mass spectrum. While electron ionization (EI) is a high-energy technique that induces extensive fragmentation, "softer" ionization methods like negative ion chemical ionization (NICI) and electrospray ionization (ESI) can provide complementary information.
Electron Ionization (EI): This classic technique provides detailed structural information through extensive fragmentation. The NIST WebBook provides a reference EI mass spectrum for diazepam, which can be used for comparison.[4][5]
Negative Ion Chemical Ionization (NICI): NICI is a softer ionization technique that can significantly improve sensitivity for compounds with electronegative moieties, such as the halogen atoms found in many benzodiazepines.[6] For instance, the limit of detection for diazepam using GC-NICI-MS was found to be 1.4 ng/mL, compared to 68 ng/mL with GC-EI-MS.[6]
Electrospray Ionization (ESI): Commonly coupled with liquid chromatography (LC-MS/MS), ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion generates structurally informative fragment ions. This technique is well-suited for the analysis of polar and thermally labile benzodiazepines.[7]
Experimental Protocol: A Representative Workflow for LC-MS/MS Analysis
The following protocol outlines a general procedure for the analysis of substituted diazepanes in a biological matrix, such as blood or urine.[7][8][9]
Sample Preparation
-
For Urine: If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates.[8]
-
Extraction: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the matrix.[8][9][10] Mixed-mode SPE cartridges, such as Oasis MCX, can provide efficient extraction and cleanup.[9]
-
Derivatization (for GC-MS): For some thermally labile benzodiazepines, derivatization with agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA) may be necessary to improve chromatographic performance and stability.[8][11]
Chromatographic Separation
-
LC-MS/MS: Reversed-phase liquid chromatography is typically employed. A C18 column is a common choice, and gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes.[7][12]
-
GC-MS: A capillary column, such as a BPX5, is suitable for the separation of derivatized or thermally stable benzodiazepines.[10]
Mass Spectrometric Detection
-
Ionization: For LC-MS/MS, positive ion electrospray ionization (ESI) is commonly used.[7] For GC-MS, electron ionization (EI) or negative ion chemical ionization (NICI) can be employed.[6][13]
-
Data Acquisition: In tandem mass spectrometry (MS/MS), multiple reaction monitoring (MRM) is a highly sensitive and selective mode for quantification.[7][13] For structural elucidation, product ion scans are performed to generate full fragmentation spectra.
Visualizing Fragmentation: The Case of Diazepam
The fragmentation of diazepam itself provides a clear example of the principles discussed. The following diagram illustrates some of the key fragmentation pathways observed under mass spectrometric analysis.[14][15]
Conclusion
The mass spectrometric fragmentation of substituted diazepanes is a complex yet logical process governed by the fundamental principles of organic chemistry. By systematically comparing the fragmentation patterns of different derivatives and understanding the influence of various substituents and ionization techniques, researchers can unlock a wealth of structural information. This guide provides a framework for this comparative analysis, empowering scientists and drug development professionals to confidently identify and characterize these important pharmaceutical compounds. The continued study of these fragmentation pathways, particularly with high-resolution mass spectrometry, will undoubtedly lead to even greater insights into the metabolism and disposition of this critical class of drugs.[16][17]
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Comparative gas chromatography-mass spectrometry bioanalysis of diazepam and its metabolites: nordazepam, temazepam, oxazepam using different ionization in forensic toxicology practice - LSMU.LT. (n.d.). Retrieved January 22, 2026, from [Link]
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Moore, C., De-Hai, L., & Spier, G. (n.d.). Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS). PubMed. Retrieved January 22, 2026, from [Link]
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Marquet, P., Gauthier, S., & Lachâtre, G. (2007). A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1141(1), 131-137. [Link]
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Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-2281. [Link]
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Inoue, H., Maeno, Y., Iwasa, M., Matoba, R., & Nagao, M. (2000). Screening and determination of benzodiazepines in whole blood using solid-phase extraction and gas chromatography/mass spectrometry. Forensic Science International, 113(1-3), 367-373. [Link]
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Tchekhovskoi, D., & Mirokhin, Y. (n.d.). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]
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Benz, W., Vane, F. M., & Rapp, U. (1979). The fragmentation of 5-phenyl-1,4-benzodiazepin-2-ones. Mechanism for the formation of [M H]+. Organic Mass Spectrometry, 14(3), 154–159. [Link]
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Zhang, Y., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism, 24. [Link]
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Sadée, W. (1970). Fragmentation Pattern of 1,4-Benzodiazepin-2-ones under Electron Impact. Journal of Medicinal Chemistry, 13(3), 475-479. [Link]
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Sadee, W. (1970). Mechanism of metabolic 3-hydroxylation of benzodiazepines. Fragmentation pattern of 1,4-benzodiazepin-2-ones under electron impact. Journal of Medicinal Chemistry, 13(3), 475-479. [Link]
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Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
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El-Sharkawy, S. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 799-805. [Link]
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Mass Spectral Fragmentation Patterns of 11-(o- and p-R-Anilino)-5H-dibenzo[b,e][1][6]diazepines. IV. (1983). ResearchGate. Retrieved January 22, 2026, from [Link]
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Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
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Bishop, J. R., et al. (2022). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Chromatography B, 1209, 123419. [Link]
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LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Heterocyclic Building Blocks: Comparing tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate with Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The careful choice of a scaffold can dictate physicochemical properties, synthetic accessibility, and ultimately, the biological activity of a lead candidate. This guide provides an in-depth comparison of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate, a versatile seven-membered heterocyclic building block, with its commonly employed six-membered alternatives: substituted piperidines and piperazines.
As Senior Application Scientists, our goal is to move beyond a simple cataloging of reagents and delve into the causality behind experimental choices. This guide is structured to provide not only the "what" and "how," but more importantly, the "why," empowering you to make more informed decisions in your synthetic endeavors.
The Central Player: this compound
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds, including those targeting the central nervous system. The title compound, this compound, offers several strategic advantages:
-
A Seven-Membered Ring System: This larger ring provides greater conformational flexibility compared to six-membered heterocycles, which can be advantageous for exploring a wider region of a protein binding pocket.
-
Two Nitrogen Atoms: The presence of two nitrogen atoms at the 1 and 4 positions offers multiple points for diversification. The Boc-protected nitrogen allows for selective functionalization of the secondary amine.
-
A Hydroxymethyl Group: This functional handle can be readily modified through oxidation, etherification, or esterification, providing a convenient vector for further chemical elaboration.
The synthesis of this building block can be achieved through various routes, often involving multi-step sequences that build the diazepane ring.
The Alternatives: Piperidine and Piperazine Analogs
Piperidines and piperazines are among the most ubiquitous heterocyclic motifs in pharmaceuticals. For a meaningful comparison with our diazepane, we will consider analogs with similar functionalization:
-
tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A six-membered ring with a single nitrogen atom. The hydroxymethyl group is positioned at the 3-position, offering a different spatial arrangement compared to the 5-position on the diazepane.
-
tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate: A six-membered ring with two nitrogen atoms. The hydroxymethyl group is adjacent to the Boc-protected nitrogen.
These alternatives are widely commercially available and their chemistry is well-established.
Comparative Physicochemical Properties
The choice of a heterocyclic building block can significantly impact the physicochemical properties of the final molecule, influencing its solubility, permeability, and metabolic stability. The following table summarizes key predicted and experimental properties of our three building blocks.
| Property | This compound | tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate |
| Molecular Weight ( g/mol ) | 230.31 | 215.29 | 216.28 |
| Predicted LogP | 0.3 | 1.2 | 0.5 |
| Predicted pKa (most basic) | 9.8 | 9.5 | 8.7 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Rotatable Bonds | 3 | 3 | 3 |
Data sourced from PubChem and other chemical databases. Predicted values should be used as a guide and may vary from experimental results.
From this data, we can draw several key insights:
-
Lipophilicity (LogP): The diazepane and piperazine analogs are predicted to be less lipophilic than the piperidine analog. This can be advantageous for improving aqueous solubility and reducing off-target effects associated with high lipophilicity.
-
Basicity (pKa): The secondary amine of the diazepane is predicted to be the most basic. The basicity of the amine is a critical parameter that influences compound absorption, distribution, and potential for off-target interactions (e.g., hERG channel binding). The ability to modulate pKa by switching between these scaffolds is a valuable tool for medicinal chemists.
A Comparative Workflow: N-Alkylation
To illustrate the practical differences in handling and reactivity of these building blocks, we will now outline a comparative experimental protocol for a standard N-alkylation reaction. The causality behind the choice of reagents and conditions will be explained.
Diagram of the N-Alkylation Workflow
Caption: Generalized workflow for the N-alkylation of heterocyclic building blocks.
Detailed Experimental Protocol: A Comparative Perspective
Objective: To compare the reactivity of this compound and its piperazine and piperidine analogs in a standard N-alkylation with benzyl bromide.
Materials:
-
This compound
-
tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
-
tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To three separate round-bottom flasks, add the heterocyclic building block (1.0 mmol), anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.), and anhydrous DMF (5 mL).
-
Causality: Potassium carbonate is a mild inorganic base suitable for this transformation. A slight excess ensures complete neutralization of the HBr formed during the reaction. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
-
Addition of Electrophile: To each flask, add benzyl bromide (1.1 mmol, 1.1 equiv.) dropwise at room temperature with stirring.
-
Causality: A small excess of the alkylating agent is used to drive the reaction to completion. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.
-
Expertise & Experience: The diazepane is expected to be the most nucleophilic and therefore react the fastest, followed by the piperidine, and then the piperazine. The lower basicity of the piperazine nitrogen may necessitate heating to achieve a reasonable reaction rate. The conformational flexibility of the diazepane may also influence its reactivity.
-
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Trustworthiness: This standard aqueous work-up effectively removes the DMF, inorganic salts, and any unreacted starting materials.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Expected Outcomes and Discussion
-
Reactivity: As predicted, the diazepane is likely to exhibit the highest reactivity due to the higher basicity of its secondary amine. The piperazine may require longer reaction times or elevated temperatures.
-
Yield: Under optimized conditions, all three reactions should provide good to excellent yields of the desired product. However, achieving optimal yields for the less reactive substrates may require more careful optimization of reaction parameters.
-
Side Reactions: A potential side reaction is over-alkylation, particularly with the piperazine if the Boc protecting group is partially cleaved under the reaction conditions (unlikely with K₂CO₃ but possible with stronger bases). For the hydroxymethyl-substituted compounds, O-alkylation is a possibility, although N-alkylation is generally favored for amines.
The Strategic Choice: Bioisosterism and Conformational Considerations
The concept of bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a cornerstone of modern drug design. The choice between a diazepane, piperidine, or piperazine can be viewed through the lens of bioisosteric replacement, where the goal is to fine-tune the properties of a molecule to improve its therapeutic index.
Diagram of Bioisosteric Replacement
Caption: Bioisosteric replacement of a piperidine with diazepane or piperazine.
-
Scaffold Hopping: Replacing a piperidine with a diazepane or piperazine can be a powerful "scaffold hopping" strategy to escape existing patent space and discover novel intellectual property.
-
Conformational Impact: The seven-membered diazepane ring has a more complex conformational landscape than the relatively rigid chair conformation of a piperidine. This increased flexibility can allow a molecule to adopt a more favorable binding conformation, potentially leading to increased potency. However, this flexibility can also come at an entropic cost upon binding. Computational modeling is a valuable tool for predicting the conformational preferences of these different scaffolds.
-
Exit Vectors: The positioning of the hydroxymethyl group and the nitrogen atoms provides different "exit vectors" for the attachment of other parts of the molecule. The choice of scaffold will therefore be heavily influenced by the desired overall shape of the final compound and its intended interactions with the biological target.
Conclusion
The selection of a heterocyclic building block is a multi-faceted decision that requires a deep understanding of the interplay between chemical reactivity, physicochemical properties, and the principles of medicinal chemistry. This compound is a valuable tool in the medicinal chemist's arsenal, offering a unique combination of a flexible seven-membered ring, multiple points for diversification, and a convenient functional handle.
While substituted piperidines and piperazines are often the default choice due to their commercial availability and well-understood chemistry, a thoughtful consideration of the diazepane scaffold can open up new avenues for lead optimization. By carefully weighing the trade-offs in terms of synthetic accessibility, physicochemical properties, and conformational effects, researchers can make a more strategic and informed decision, ultimately increasing the probability of success in their drug discovery endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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James, T., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 12(16), 2584-2591. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
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New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews. [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. [Link]
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Amines in Pharmaceuticals. AnyLearn. [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
A Comparative Analysis of the Biological Activity of 1,4-Diazepane Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the seven-membered 1,4-diazepane scaffold and its derivatives represent a "privileged structure," consistently appearing in a wide array of biologically active compounds.[1][2][3] These molecules have demonstrated a remarkable diversity of pharmacological effects, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][4] However, a critical aspect often overlooked in preliminary screenings is the profound impact of stereochemistry on biological activity. The spatial arrangement of substituents around a chiral center can dramatically alter a molecule's interaction with its biological target, leading to significant differences in potency, efficacy, and even the nature of the pharmacological response.
This guide provides an in-depth comparative analysis of the biological activity between stereoisomers of 1,4-diazepane derivatives, with a particular focus on 3-substituted 1,4-benzodiazepines, a prominent class of these compounds. By examining experimental data and explaining the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of 1,4-diazepane stereochemistry in their research endeavors.
The Significance of Chirality in 1,4-Diazepane Bioactivity
The biological activity of 1,4-diazepane derivatives is often mediated by their interaction with specific protein targets, such as receptors and enzymes. These biological macromolecules are themselves chiral, creating a diastereomeric interaction with the enantiomers of a chiral ligand. This can result in one enantiomer having a much higher affinity for the binding site than the other, a phenomenon known as enantioselectivity.
A prime example of this is the interaction of 3-substituted 1,4-benzodiazepines with the central benzodiazepine receptor (CBR), a modulatory site on the GABA-A receptor. The differential binding of enantiomers to this site can lead to vastly different pharmacological outcomes, with one isomer acting as a potent agonist while the other is significantly less active or may even exhibit a different pharmacological profile.
Comparative Analysis of 3-Substituted 1,4-Benzodiazepine Enantiomers
The introduction of a substituent at the C3 position of the 1,4-benzodiazepine ring creates a chiral center, leading to the existence of (R) and (S) enantiomers. Extensive research has demonstrated that the stereochemistry at this position is a critical determinant of their biological activity.
Case Study: 3-Alkoxy-1,4-Benzodiazepines
A study on 3-alkoxy-1,4-benzodiazepines revealed a striking difference in the binding affinity of the enantiomers for the central benzodiazepine receptor (CBR). The S-enantiomer of 7-bromo-3-(2-methoxy)ethoxy-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one was found to have a significantly higher affinity for the CBR compared to its R-enantiomer.
| Compound | Enantiomer | CBR Affinity (IC50, nM) |
| 7-bromo-3-(2-methoxy)ethoxy-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one | S | 245 |
| R | 4,930 |
This 20-fold difference in affinity underscores the importance of stereochemistry in the design of potent CBR ligands. The higher affinity of the S-enantiomer suggests a more favorable interaction with the chiral binding pocket of the receptor.
Case Study: 3-Methyl and 3-Methoxy Derivatives of Desmethyldiazepam (DMD)
Further illustrating the impact of C3 stereochemistry, a comparative study of 3-methyl and 3-methoxy substituted derivatives of desmethyldiazepam (DMD) at the GABA-A receptor revealed differences not just in potency but also in efficacy. The study found that the (3S)-methyl and 3,3-dimethyl derivatives of DMD behaved as full agonists, potently enhancing the effect of GABA. In contrast, the (3R)-methyl-DMD enantiomer exhibited lower efficacy, acting as a partial agonist.
This difference in efficacy suggests that the orientation of the methyl group at the C3 position influences the conformational changes induced in the GABA-A receptor upon binding, ultimately affecting the degree of channel opening and chloride ion influx.
Experimental Protocols for Assessing Stereospecific Biological Activity
To determine the differential biological activity of 1,4-diazepane isomers, a series of well-established experimental protocols are employed. These assays are designed to quantify the interaction of the compounds with their biological targets and to assess their functional effects.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is the radioligand displacement assay.
Protocol: [³H]Flumazenil Displacement Assay for Central Benzodiazepine Receptor (CBR) Binding
-
Preparation of Synaptic Membranes: Rat cerebral cortices are homogenized in a buffered sucrose solution and centrifuged to isolate the crude synaptosomal fraction. The pellet is then subjected to osmotic lysis and further centrifugation to obtain a washed membrane preparation.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [³H]flumazenil (a high-affinity CBR radioligand) and varying concentrations of the test compounds (the 1,4-diazepane isomers).
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 4°C) to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]flumazenil (IC50) is determined by non-linear regression analysis of the competition curves. A lower IC50 value indicates a higher binding affinity.
Caption: Workflow for a [³H]Flumazenil Displacement Assay.
Functional Assays
Functional assays are essential to determine the efficacy of the isomers, i.e., whether they act as agonists, antagonists, or inverse agonists. For 1,4-diazepanes targeting the GABA-A receptor, electrophysiological techniques are commonly used.
Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).
-
Electrophysiological Recording: After a period of expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: A low concentration of GABA (e.g., EC10) is applied to elicit a baseline current. The 1,4-diazepane isomers are then co-applied with GABA, and the change in current is measured.
-
Data Analysis: An increase in the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation (agonism). The potentiation is quantified and compared between the isomers.
Caption: Workflow for TEVC Electrophysiology in Xenopus Oocytes.
Mechanistic Insights into Stereospecific Interactions
The observed differences in the biological activity of 1,4-diazepane isomers can be attributed to their distinct binding modes within the receptor's binding pocket. Molecular modeling and structural biology studies have provided valuable insights into these interactions.
For the GABA-A receptor, the benzodiazepine binding site is located at the interface between the α and γ subunits. The specific orientation of the substituents on the 1,4-diazepane ring, particularly at the C3 position, can influence key interactions with amino acid residues in the binding pocket. For instance, the S-enantiomer might position a functional group to form a crucial hydrogen bond or a favorable hydrophobic interaction that is not possible for the R-enantiomer, leading to its higher affinity and/or efficacy.
Caption: Stereospecific Interaction of 1,4-Diazepane Enantiomers with the GABA-A Receptor.
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the biological activity of 1,4-diazepane derivatives is highly dependent on their stereochemistry. A thorough understanding and evaluation of the individual isomers are, therefore, paramount in the drug discovery and development process. The common practice of screening racemic mixtures can mask the true potential of a lead compound, as the activity of a potent enantiomer may be diluted or even counteracted by its less active counterpart.
For researchers in this field, the key takeaways are:
-
Prioritize Stereospecific Synthesis: The development of enantioselective synthetic routes is crucial for accessing pure isomers for biological evaluation.
-
Conduct Comparative Biological Assays: Both binding and functional assays should be performed on the individual enantiomers to fully characterize their pharmacological profiles.
-
Utilize a Combination of In Vitro and In Vivo Models: A comprehensive understanding of the stereospecific effects requires evaluation in both isolated receptor preparations and whole-animal models.
Future research in this area should continue to explore the structure-activity relationships of 1,4-diazepane isomers, not only at the GABA-A receptor but also at other biological targets. The development of novel chiral catalysts and synthetic methodologies will further facilitate the synthesis of enantiomerically pure 1,4-diazepanes, paving the way for the discovery of more potent and selective therapeutic agents.
References
-
Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
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Verma, A., & Tiwari, S. (2014). Recent structure activity relationship studies of 1,4-benzodiazepines. International Journal of Medicinal Chemistry, 2014, 861901. [Link]
- Kumar, A., & Sharma, S. (2012). 1,4-Benzodiazepine: An overview of biological properties. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1352-1361.
-
Jadhav, S. B., Barmade, M. A., & Shingare, M. S. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research, 51(2), 259-267. [Link]
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Navigating the Spectroscopic Landscape of Boc-Protected Diazepanes: A Comparative Guide to tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. The Boc-protected diazepane scaffold, a key building block in medicinal chemistry, often presents unique characterization challenges. This guide provides an in-depth analysis of the expected spectral features of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate , a compound for which public experimental spectral data is scarce. By drawing comparisons with structurally related analogs and leveraging fundamental spectroscopic principles, we will construct a reliable roadmap for its identification and characterization.
Introduction: The Significance of the Hydroxymethyl Group
This compound (PubChem CID: 73553256) is a bifunctional molecule incorporating a Boc-protected cyclic diamine and a primary alcohol.[1] The introduction of the hydroxymethyl group at the C5 position of the diazepane ring significantly alters the molecule's polarity, potential for hydrogen bonding, and reactivity compared to its parent structure, tert-butyl 1,4-diazepane-1-carboxylate. Accurate spectral interpretation is crucial for confirming its synthesis and purity.
This guide will focus on the key analytical techniques for structural verification: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will predict the spectral characteristics of the title compound and compare them with available data for relevant alternatives.
Mass Spectrometry: A Primary Tool for Molecular Weight Confirmation
Table 1: Predicted Mass Spectrometry Data Comparison
| Adduct | Predicted m/z for this compound[1] | Predicted m/z for tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate (Isomer)[2] |
| [M+H]⁺ | 231.17032 | 231.17032 |
| [M+Na]⁺ | 253.15226 | 253.15226 |
| [M-H]⁻ | 229.15576 | 229.15576 |
As expected, the parent ions of the 5-hydroxymethyl and 2-hydroxymethyl isomers are identical. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₂₂N₂O₃). Distinguishing between these isomers would likely require tandem MS (MS/MS) to analyze their fragmentation patterns, which would differ based on the position of the hydroxymethyl group.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes.
-
Data Interpretation: Look for the [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions to confirm the molecular weight.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is invaluable for identifying the characteristic functional groups within a molecule. By comparing the known IR spectrum of tert-butyl 1,4-diazepane-1-carboxylate with the expected spectrum of our target compound, we can pinpoint the contribution of the hydroxymethyl group.
Table 2: Comparative IR Spectral Features
| Functional Group | Expected Wavenumber (cm⁻¹) for Target Compound | Reference Wavenumber (cm⁻¹) from tert-butyl 1,4-diazepane-1-carboxylate[3] | Rationale for Spectral Shift |
| O-H Stretch | Broad, ~3300-3500 | Absent | Presence of the hydroxyl group. |
| N-H Stretch | ~3300 (secondary amine) | Present | Unlikely to be significantly shifted. |
| C-H Stretch | ~2850-2980 | Present | Aliphatic C-H bonds. |
| C=O Stretch (Carbamate) | ~1680-1700 | Present | The electronic environment is similar. |
| C-O Stretch | ~1050-1150 | Absent | Presence of the primary alcohol C-O bond. |
The most telling difference will be the appearance of a broad O-H stretching band and a C-O stretching band, confirming the presence of the hydroxymethyl moiety.
Experimental Workflow: Attenuated Total Reflectance (ATR) FT-IR
Caption: Workflow for ATR FT-IR analysis.
¹H and ¹³C NMR Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While experimental data for the target compound is unavailable, we can predict the chemical shifts based on the analysis of its constituent parts and comparison with similar structures.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the tert-butyl group, the diazepane ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
tert-butyl protons: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9H.
-
Diazepam ring protons: A series of complex multiplets between ~2.5 and 3.6 ppm. The protons on carbons adjacent to the nitrogen atoms will be the most deshielded.
-
Hydroxymethyl protons (-CH₂OH): A doublet or multiplet around 3.5-3.8 ppm, integrating to 2H.
-
Hydroxyl proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.
-
Amine proton (-NH): A broad singlet, also variable in chemical shift.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts and Comparison
| Carbon Atom | Predicted Shift (ppm) for Target Compound | Rationale |
| C(CH₃)₃ | ~28.5 | Typical for Boc group methyls. |
| C (CH₃)₃ | ~80.0 | Quaternary carbon of the Boc group. |
| C=O (Carbamate) | ~155.0 | Typical carbamate carbonyl chemical shift. |
| -C H₂OH | ~60-65 | Methylene carbon attached to a hydroxyl group. |
| Diazepam Ring Carbons | ~40-60 | Aliphatic carbons in a cyclic amine environment. |
The presence of the signal around 60-65 ppm for the -CH₂OH carbon would be a key indicator of the hydroxymethyl group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.
-
Data Analysis: Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.
Comparative Analysis with Alternatives
A direct comparison with structurally similar molecules highlights the unique spectral signatures of the target compound.
-
tert-butyl 1,4-diazepane-1-carboxylate: The primary difference in the ¹H and ¹³C NMR spectra would be the absence of the hydroxymethyl signals and the presence of a simpler set of ring proton signals. The IR spectrum would lack the O-H and C-O stretching bands.[3]
-
tert-butyl 5-methyl-1,4-diazepane-1-carboxylate: This analog would show a methyl signal (a doublet in ¹H NMR, a signal around 15-20 ppm in ¹³C NMR) instead of the hydroxymethyl signals.[4] Its mass would also be lower by one oxygen atom.
-
tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate: While having the same mass and IR functional groups, the NMR spectra would be distinct due to the different symmetry and electronic environment of the hydroxymethyl group at the C2 position.[2] The coupling patterns of the ring protons would be significantly different.
Conclusion: A Multi-faceted Approach to Characterization
While public experimental spectral data for this compound is currently limited, a robust analytical strategy can be devised. By combining high-resolution mass spectrometry for molecular formula confirmation, infrared spectroscopy to verify the presence of key hydroxyl and carbamate functional groups, and detailed multinuclear NMR spectroscopy to elucidate the precise connectivity, researchers can confidently confirm the structure and purity of this important synthetic intermediate. This comparative guide provides the expected spectral landmarks and the underlying scientific rationale to navigate its characterization.
References
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PubChem. tert-Butyl 1,4-diazepane-1-carboxylate. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubChem. tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate. Available from: [Link]
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PubChem. tert-Butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate. Available from: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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University of California, Davis. Infrared Spectroscopy. Available from: [Link]
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A Comparative Guide to the FTIR Spectral Analysis of Tert-butyl 1,4-diazepane-1-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Boc-1,4-diazepane Scaffold
Tert-butyl 1,4-diazepane-1-carboxylate, often referred to as 1-Boc-homopiperazine, is a seven-membered heterocyclic compound featuring a diazepane ring partially protected with a tert-butoxycarbonyl (Boc) group. This structural motif is of significant interest in drug discovery and development due to its prevalence in a wide range of biologically active molecules, including antipsychotics, anxiolytics, and anticancer agents. The conformational flexibility of the seven-membered ring, combined with the synthetic versatility offered by the free secondary amine, makes it a valuable scaffold for creating diverse chemical libraries.
FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the characterization of these molecules. By analyzing the vibrational modes of the functional groups, researchers can confirm the presence of the key structural features, monitor the progress of reactions involving either the Boc-protected or the free amine, and gain insights into the influence of various substituents on the electronic and steric properties of the diazepane ring.
Fundamental Principles of FTIR Analysis for N-Boc-1,4-diazepanes
The infrared spectrum of tert-butyl 1,4-diazepane-1-carboxylate and its derivatives is dominated by the vibrational modes of the carbamate group, the secondary amine (in the parent compound), and the aliphatic C-H bonds of the diazepane ring and the tert-butyl group.
The Carbamate Group: A Key Spectroscopic Handle
The N-Boc protecting group gives rise to several characteristic and intense absorption bands, making it an excellent spectroscopic marker. The most prominent of these is the carbonyl (C=O) stretching vibration , which typically appears in the region of 1680-1700 cm⁻¹ . The exact position of this band is sensitive to the molecular environment. Electron-withdrawing groups attached to the diazepane ring can cause a slight shift to higher wavenumbers (a blueshift), while electron-donating groups may result in a shift to lower wavenumbers (a redshift). This phenomenon arises from the influence of the substituent on the C=O bond strength.
Another important vibration associated with the carbamate is the C-N stretching mode , which is often observed in the 1250-1310 cm⁻¹ region. Additionally, the C-O stretching vibration of the carbamate can be found around 1030-1060 cm⁻¹ .
The Diazepane Ring: Vibrational Signatures
The diazepane ring itself contributes a number of characteristic vibrations. In the parent compound, tert-butyl 1,4-diazepane-1-carboxylate, the secondary amine gives rise to a weak to medium intensity N-H stretching band in the region of 3300-3500 cm⁻¹ . A broader, weaker N-H wagging band may also be observed around 665-910 cm⁻¹ . The C-N stretching vibrations of the diazepane ring typically appear as medium or weak bands in the 1020-1250 cm⁻¹ range.
Upon substitution at the 4-position, the N-H stretching and wagging bands will disappear, and the characteristics of the C-N stretching bands may be altered depending on the nature of the substituent.
Aliphatic C-H Vibrations
The numerous C-H bonds in the tert-butyl group and the diazepane ring result in strong absorption bands in the 2850-3000 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. C-H bending vibrations are also present in the fingerprint region, typically between 1350 cm⁻¹ and 1480 cm⁻¹ .
Comparative FTIR Spectral Data
The following table summarizes the characteristic FTIR absorption bands for tert-butyl 1,4-diazepane-1-carboxylate and provides a predictive framework for the spectral shifts expected upon the introduction of various substituents at the 4-position. This data is compiled from publicly available spectral information and established correlations for similar compounds.
| Vibrational Mode | tert-butyl 1,4-diazepane-1-carboxylate (Parent Compound) [1] | 4-Acyl Derivatives (e.g., 4-benzoyl) | 4-Alkyl Derivatives (e.g., 4-methyl) | Rationale for Spectral Shifts |
| N-H Stretch | ~3350-3450 cm⁻¹ (weak-medium) | Absent | Absent | Disappearance of the secondary amine upon substitution. |
| C-H Stretch (aliphatic) | ~2850-2980 cm⁻¹ (strong) | ~2850-2980 cm⁻¹ (strong) | ~2850-2980 cm⁻¹ (strong) | Largely unaffected by substitution at the 4-position. |
| C=O Stretch (carbamate) | ~1690-1700 cm⁻¹ (strong) | ~1690-1700 cm⁻¹ (strong) | ~1690-1700 cm⁻¹ (strong) | The electronic effect of the 4-substituent on the N1-carbamate is generally minimal due to the distance. |
| C=O Stretch (amide - from acyl substituent) | N/A | ~1630-1660 cm⁻¹ (strong) | N/A | Introduction of a new carbonyl group from the acyl substituent. |
| C-N Stretch (carbamate & diazepane) | ~1100-1300 cm⁻¹ (multiple bands, medium) | ~1100-1300 cm⁻¹ (multiple bands, medium) | ~1100-1300 cm⁻¹ (multiple bands, medium) | Subtle shifts may occur depending on the substituent's influence on the ring conformation. |
| N-H Wag | ~665-910 cm⁻¹ (broad, weak) | Absent | Absent | Disappearance of the secondary amine upon substitution. |
Experimental Protocol: ATR-FTIR Analysis of Liquid Amine Samples
This section provides a detailed, step-by-step methodology for acquiring high-quality FTIR spectra of tert-butyl 1,4-diazepane-1-carboxylate and its derivatives, which are often viscous liquids or low-melting solids. Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its simplicity and minimal sample preparation requirements.
Materials and Equipment
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Sample of tert-butyl 1,4-diazepane-1-carboxylate or its derivative.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
-
Pasteur pipette or spatula.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed and aligned.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of the liquid sample (or a small amount of the solid sample) directly onto the center of the ATR crystal using a clean Pasteur pipette or spatula.
-
Ensure that the sample completely covers the crystal surface to obtain a strong signal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (more scans can improve the signal-to-noise ratio).
-
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
-
Visualizing the Workflow and Spectral Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the molecular structure and the resulting FTIR spectrum.
Caption: Experimental workflow for ATR-FTIR analysis.
Caption: Correlation between structure and FTIR spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of tert-butyl 1,4-diazepane-1-carboxylate and its derivatives. By understanding the characteristic absorption bands of the N-Boc group and the diazepane ring, researchers can efficiently verify the identity and purity of their synthesized compounds. Furthermore, the sensitivity of the FTIR spectrum to the introduction of new functional groups provides a reliable method for monitoring the progress of chemical reactions and for comparing the structural features of different derivatives within a chemical series. The ATR-FTIR technique, with its ease of use and minimal sample preparation, is particularly well-suited for the routine analysis of these often-viscous liquid or low-melting solid compounds.
References
-
PubChem. tert-Butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to the Stereochemical Validation of Chiral 1,4-Diazepane Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical science. The 1,4-diazepane scaffold is a privileged structure, forming the core of numerous therapeutic agents, and the stereochemistry of these molecules is critical to their pharmacological activity and safety.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the stereochemistry of chiral 1,4-diazepane synthesis, supported by experimental insights and data.
The Imperative of Stereochemical Validation in 1,4-Diazepane Synthesis
The seven-membered diazepine ring is inherently non-planar, often adopting a twist-chair conformation.[2] This conformational flexibility, combined with substitution on the ring, gives rise to chirality. As enantiomers can exhibit vastly different biological activities, regulatory bodies mandate the development of single-enantiomer drugs unless a therapeutic rationale for a racemic mixture exists.[1] Therefore, robust and reliable analytical methods to verify the stereochemical outcome of a synthesis are not just a matter of good science but a regulatory necessity.
This guide will dissect and compare the following key analytical techniques for the stereochemical validation of chiral 1,4-diazepanes:
-
Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone for determining enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool for determining enantiomeric purity and absolute configuration with the aid of chiral auxiliaries.
-
Vibrational Circular Dichroism (VCD): A powerful technique for determining the absolute configuration of molecules in solution.
-
X-ray Crystallography: The definitive method for determining absolute configuration in the solid state.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantiomeric Purity Determination
Chiral HPLC is the most widely employed method for quantifying the enantiomeric excess (e.e.) of a chiral compound.[1] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.[3]
Causality in Experimental Choices for Chiral HPLC
The choice of CSP is paramount for successful enantioseparation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for their broad applicability to a wide range of chiral compounds, including cyclic amines like 1,4-diazepanes. The selection of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is crucial for optimizing the separation. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve the peak shape and resolution of basic compounds like 1,4-diazepanes by minimizing interactions with residual silanol groups on the stationary phase.
Experimental Protocol: Chiral HPLC Analysis of a 1,4-Diazepane Derivative
Objective: To determine the enantiomeric excess of a synthesized chiral 1,4-diazepane.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
Reagents:
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Sample Solution: Dissolve the 1,4-diazepane derivative in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Data Presentation: Performance of Chiral HPLC
| Parameter | Typical Value | Rationale |
| Resolution (Rs) | > 1.5 | Ensures baseline separation for accurate quantification.[1] |
| Analysis Time | 10-30 minutes | Dependent on the column and mobile phase composition. |
| Limit of Quantitation (LOQ) | ~0.1% of the major enantiomer | Allows for the detection of small amounts of the undesired enantiomer. |
| Sample Amount | 1-5 mg | Sufficient for multiple injections and method development. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multifaceted Approach to Stereochemical Analysis
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity and, in some cases, absolute configuration. Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation.
Causality in Experimental Choices for NMR Analysis
Two primary approaches are used:
-
Chiral Derivatizing Agents (CDAs): The chiral 1,4-diazepane is reacted with a chiral reagent, such as Mosher's acid chloride, to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts.
-
Chiral Solvating Agents (CSAs): A chiral molecule is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the 1,4-diazepane. This results in the splitting of signals for the enantiomers in the NMR spectrum.
The choice between a CDA and a CSA depends on the reactivity of the 1,4-diazepane and the desired level of accuracy. Derivatization with a CDA provides a stable system for analysis but requires a chemical reaction and subsequent purification. The use of a CSA is non-destructive but the degree of signal separation can be highly dependent on the choice of solvent and the concentration of the CSA.
Experimental Protocol: Mosher's Amide Analysis of a Chiral 1,4-Diazepane
Objective: To determine the absolute configuration and enantiomeric excess of a chiral 1,4-diazepane.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
Anhydrous pyridine.
Procedure:
-
Derivatization:
-
In two separate, dry NMR tubes, dissolve a small amount (e.g., 2-5 mg) of the chiral 1,4-diazepane in anhydrous CDCl₃.
-
To one tube, add a slight molar excess of (R)-Mosher's acid chloride and a drop of anhydrous pyridine.
-
To the other tube, add a slight molar excess of (S)-Mosher's acid chloride and a drop of anhydrous pyridine.
-
Allow the reactions to proceed to completion.
-
-
NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric samples.
-
-
Data Analysis:
-
Enantiomeric Excess: In one of the spectra, integrate a pair of well-resolved signals corresponding to the two diastereomers. Calculate the diastereomeric excess (d.e.), which is equivalent to the enantiomeric excess of the starting amine.
-
Absolute Configuration: Compare the chemical shifts of protons in the (R)- and (S)-Mosher's amides. By applying Mosher's model, the absolute configuration of the amine can be determined based on the observed chemical shift differences (Δδ = δS - δR).
-
Data Presentation: Performance of NMR with Chiral Auxiliaries
| Parameter | Chiral Derivatizing Agents (e.g., Mosher's Acid) | Chiral Solvating Agents |
| Chemical Shift Difference (Δδ) | Typically large and well-resolved. | Variable, depends on the CSA and conditions. |
| Analysis Time | Longer due to reaction and purification. | Faster, direct addition to the NMR tube. |
| Limit of Quantitation (LOQ) | ~1-2% | Dependent on the degree of signal separation. |
| Sample Amount | 2-10 mg | 2-10 mg |
| Absolute Configuration | Yes, by applying Mosher's model. | Possible in some cases with established models. |
Vibrational Circular Dichroism (VCD): A Non-Destructive Method for Absolute Configuration
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
Causality in Experimental Choices for VCD
The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically calculated spectra for both possible enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. The choice of solvent is critical, as it must be transparent in the IR region of interest. Carbon tetrachloride (CCl₄) and deuterated chloroform (CDCl₃) are common choices.
Experimental Protocol: VCD Analysis of a Chiral 1,4-Diazepane
Objective: To determine the absolute configuration of a chiral 1,4-diazepane.
Instrumentation:
-
VCD Spectrometer.
Reagents:
-
Anhydrous, IR-transparent solvent (e.g., CDCl₃).
-
Sample Solution: Prepare a solution of the 1,4-diazepane at a concentration of approximately 10-50 mg/mL.
Procedure:
-
Computational Analysis:
-
Perform a conformational search for the 1,4-diazepane molecule.
-
For the most stable conformers, calculate the theoretical VCD spectra for both enantiomers using Density Functional Theory (DFT).
-
-
Experimental Analysis:
-
Acquire the experimental VCD spectrum of the synthesized 1,4-diazepane.
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers.
-
The absolute configuration is assigned based on the best fit between the experimental and calculated spectra.
-
Data Presentation: Performance of VCD
| Parameter | Typical Value | Rationale |
| Data Acquisition Time | 1-12 hours | Signal-to-noise ratio is critical for weak VCD signals.[5] |
| Analysis Time (including computation) | Several days | Computational time is a significant factor. |
| Sample Amount | 5-20 mg | Higher concentration is often needed for good signal quality. |
| Absolute Configuration | Yes | A primary application of the technique.[5] |
| Enantiomeric Excess | Not typically used for quantification. |
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique relies on the diffraction of X-rays by a crystalline sample.
Causality in Experimental Choices for X-ray Crystallography
The primary prerequisite for this technique is the availability of a single crystal of suitable quality and size. For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined through the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator of the correctness of the assigned absolute configuration, with a value close to zero indicating a high degree of confidence.
Experimental Protocol: X-ray Crystallography of a Chiral 1,4-Diazepane Derivative
Objective: To unambiguously determine the absolute configuration of a chiral 1,4-diazepane.
Instrumentation:
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: Grow single crystals of the 1,4-diazepane derivative suitable for X-ray diffraction. This can often be the most challenging step.
-
Data Collection: Mount a single crystal on the diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data and calculating the Flack parameter.
Data Presentation: Performance of X-ray Crystallography
| Parameter | Typical Value | Rationale |
| Resolution | < 1.0 Å | High resolution is needed for accurate bond lengths and angles. |
| Flack Parameter | Close to 0 with a small standard uncertainty. | A value close to 1 indicates the inverted structure is correct. |
| Analysis Time | Days to weeks | Crystal growth can be time-consuming. |
| Sample Amount | Dependent on crystallization success. | Typically requires several milligrams for screening. |
| Absolute Configuration | Yes, definitive. | The "gold standard" for absolute configuration. |
| Enantiomeric Excess | Not applicable. | The analysis is performed on a single crystal. |
Comparative Summary and Best Practices
The choice of analytical technique for validating the stereochemistry of a chiral 1,4-diazepane synthesis is a strategic decision that depends on the specific goals of the analysis.
| Technique | Primary Application | Sample State | Destructive? | Throughput | Cost |
| Chiral HPLC | Enantiomeric Excess | Solution | No | High | Moderate |
| NMR with CDAs | e.e. & Absolute Config. | Solution | Yes | Low | Moderate |
| NMR with CSAs | Enantiomeric Excess | Solution | No | Moderate | Moderate |
| VCD | Absolute Configuration | Solution | No | Low | High |
| X-ray Crystallography | Absolute Configuration | Solid (Crystal) | No | Very Low | High |
Best Practices and Recommendations:
-
For Routine Enantiomeric Excess Determination: Chiral HPLC is the method of choice due to its high throughput, accuracy, and relatively low cost.
-
For Confirmation of Absolute Configuration: X-ray crystallography is the gold standard, provided that suitable crystals can be obtained.
-
When Crystals are Not Available: VCD is an excellent alternative for determining the absolute configuration in solution.
-
For a Comprehensive Analysis: A combination of techniques is often the most robust approach. For example, chiral HPLC can be used for routine e.e. determination, while VCD or X-ray crystallography can be used to definitively assign the absolute configuration of a key intermediate or the final product. NMR with chiral auxiliaries can provide valuable complementary information.
By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers can confidently and accurately validate the stereochemical outcomes of their chiral 1,4-diazepane syntheses, ensuring the quality and integrity of these important pharmaceutical building blocks.
References
- A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane. Benchchem. [URL: https://www.benchchem.com/product/bchm25891]
- 1,4-Benzodiazepines are always chiral. ResearchGate. [URL: https://www.researchgate.net/figure/14-Benzodiazepines-are-always-chiral_fig1_221782354]
- Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8475225/]
- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. [URL: https://www.researchgate.net/publication/323522238_Simple_Protocol_for_NMR_Analysis_of_the_Enantiomeric_Purity_of_Primary_Amines]
- VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01655k]
- Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c02111]
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [URL: https://chiralpedia.com/part-7-analytical-techniques-for-stereochemistry/]
- Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8204652/]
- 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [URL: https://www.researchgate.net/publication/320481079_14-Diazepane_Ring-Based_Systems]
-
Synthesis of 1,4-Diazepanes and Benzo[ b][1][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32947863/]
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [URL: https://www.mdpi.com/2073-4344/10/10/1189]
- Chiral analysis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_analysis]
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3714488/]
- Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, and 19F NMR. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo070492m]
- Absolute configuration of complex chiral molecules. Spark904. [URL: https://www.spark904.
- Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.com/Library/Details/2011_Chiral_Guide]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. spark904.nl [spark904.nl]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond the synthesis and application of novel compounds. The safe and compliant management of chemical waste is a cornerstone of laboratory integrity, environmental stewardship, and personnel safety. This guide provides a detailed, procedural framework for the proper disposal of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate, a key heterocyclic building block. The protocols herein are designed to ensure that every step, from the point of generation to final disposition, is handled with scientific diligence and regulatory awareness.
Hazard Assessment & Essential Safety Protocols
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the hydroxymethyl derivative may not be universally available, data from the parent compound, tert-butyl 1,4-diazepane-1-carboxylate, and related structures provide a strong basis for a conservative risk assessment. The primary hazards are associated with its corrosive and irritant properties[1][2][3].
The tert-butyl (Boc) protecting group is generally stable under basic conditions but is susceptible to cleavage by strong acids, which must be considered when segregating waste streams[4][5]. Based on available data, this compound must be treated as hazardous chemical waste. Under no circumstances should it be discarded down the sanitary sewer or in regular solid waste[6][7].
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effect | Required Personal Protective Equipment (PPE) |
| Skin Corrosion / Irritation | Causes skin irritation and potentially severe chemical burns[1][2][3]. | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Serious Eye Damage / Irritation | Causes serious eye irritation and may cause severe damage[1][3]. | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation[1][3][8]. | Handle only in a well-ventilated area or a certified chemical fume hood. |
| General Contamination | Protection against accidental splashes during handling and transfer. | Standard laboratory coat. |
Step-by-Step Waste Containment and Storage Protocol
Proper containment is the first active step in the disposal process. The objective is to secure the chemical waste in a manner that is safe, compliant, and clearly communicated to all laboratory personnel and Environmental Health & Safety (EHS) staff.
Experimental Protocol: Waste Accumulation
-
Container Selection:
-
Procure a dedicated hazardous waste container that is chemically compatible with the diazepane derivative. High-density polyethylene (HDPE) or the original product container, if in good condition, are excellent choices[9].
-
Causality: Using a compatible container is critical to prevent chemical degradation of the container, which could lead to leaks and spills[9]. Never use food-grade containers (e.g., glass jars) as they are not designed for hazardous waste and can create dangerous confusion[9].
-
Ensure the container has a screw-top cap that provides a secure seal. The container must remain closed at all times except when actively adding waste[6][9]. This is a primary requirement of the EPA's Resource Conservation and Recovery Act (RCRA) to prevent the release of vapors.
-
-
Waste Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Using indelible ink, complete the label with the following information:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas[9].
-
Hazard Identification: Clearly check boxes or write out the primary hazards: "Corrosive," "Irritant"[9].
-
Composition: If the waste is a solution, list all constituents, including solvents, with their approximate percentages[9].
-
-
-
In-Lab Storage (Satellite Accumulation Area - SAA):
-
Designate a specific location in the lab as your Satellite Accumulation Area (SAA). This could be a section of a fume hood or a secondary containment tray on a bench[7][9].
-
Segregation is Key: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents and acids[1][2][10]. Accidental mixing could lead to a violent reaction or degradation of the Boc group, generating gas pressure.
-
Always use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills from the primary container[11].
-
Disposal Workflow: From Generation to Final Disposition
The following workflow outlines the decision-making process and procedural steps for ensuring the waste is properly handled from the moment it is generated until it is collected by trained EHS professionals.
Caption: Decision workflow for hazardous waste management.
Experimental Protocol: Final Disposal and Contingency
-
Initiating Waste Pickup:
-
Monitor the volume of the waste container and its accumulation start date.
-
When the container is approximately three-quarters full or has reached your institution's maximum storage time limit (e.g., 150 days, 6 months), submit a hazardous waste pickup request through your institution's EHS portal or designated system[10].
-
Trustworthiness: Adhering to volume and time limits is not arbitrary. It ensures the lab remains compliant with generator status regulations (e.g., SQG vs. LQG) and minimizes the risks associated with long-term storage of hazardous chemicals[12][13].
-
-
Handling Empty Containers:
-
An "empty" container that held this compound is not yet safe for regular trash. It must be decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., methanol or acetone).
-
Crucially, collect all three rinsate portions as hazardous chemical waste in an appropriate waste container [10][11].
-
Once triple-rinsed, deface or remove the original hazardous waste label and dispose of the container according to institutional policy for decontaminated lab materials[11].
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing the full complement of PPE (gloves, goggles, lab coat), contain and absorb the spill using an inert, non-combustible absorbent material like vermiculite or sand.
-
Carefully collect the absorbent material and contaminated items into a sealed, properly labeled hazardous waste container[2][11].
-
Contact your institution's EHS for guidance on reporting and cleanup verification.
-
By integrating these scientifically grounded and procedurally sound protocols into your laboratory's standard operating procedures, you ensure a culture of safety, uphold regulatory compliance, and build trust in your operational integrity.
References
-
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Personal protective equipment for handling Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
An Expert Guide to the Safe Handling and Disposal of Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve groundbreaking results safely and efficiently. The proper handling of specialized reagents like this compound is not merely a procedural formality; it is the bedrock of reliable experimentation and, more importantly, personal safety. This guide moves beyond a simple checklist to provide a comprehensive operational framework, grounded in established safety principles, for managing this compound from receipt to disposal.
Hazard Assessment: A Proactive Stance on Safety
This compound is a specialized building block for which extensive toxicological data may not be readily available. In such cases, a prudent approach, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is to treat the substance as potentially hazardous.[1] We can infer a likely hazard profile from its structural analog, tert-Butyl 1,4-diazepane-1-carboxylate. According to aggregated GHS data, the parent compound is classified as causing severe skin burns, eye damage, and respiratory irritation.[2] Therefore, we must operate under the assumption that this compound presents similar corrosive and irritant hazards.
The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. Our procedural controls and personal protective equipment (PPE) selection are directly designed to mitigate these specific risks.
The Core Directive: Personal Protective Equipment (PPE)
Your PPE is the final barrier between you and the chemical. Its selection and use should be deliberate and non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protective Gear | Specification & Standard | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1 approved safety goggles. A face shield should be worn over goggles for splash-prone procedures.[3] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye damage. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Double-gloving is required. | Provides a robust chemical-resistant barrier. Double-gloving minimizes exposure during glove removal and in case of a breach in the outer glove.[4] Gloves should be changed every hour or immediately if contamination is suspected.[4] |
| Body Protection | A laboratory coat with long sleeves and tight-fitting knit cuffs. | Protects skin from incidental contact and prevents contamination of personal clothing. The tight cuffs prevent chemicals from accessing the wrist area.[4] |
| Respiratory Protection | All handling of solids should occur in a certified chemical fume hood or ventilated enclosure. | Engineering controls are the primary method of protection.[5][6] A NIOSH-approved respirator may be required for large spills or if engineering controls are not available or sufficient.[7] |
Operational Workflow: From Preparation to Cleanup
A systematic workflow minimizes the potential for error and exposure. The following protocol is designed as a self-validating system, ensuring safety checks are integrated at every stage.
Caption: A three-phase workflow for safely handling the specified compound.
Step-by-Step Methodology:
-
Preparation Phase:
-
Verify that the chemical fume hood has a current certification. Clear the workspace of any unnecessary equipment or chemicals.
-
Don all PPE as specified in the table above. Remember to place the inner glove cuff under your lab coat sleeve and the outer glove cuff over it.[4]
-
Have the Safety Data Sheet (SDS) for a similar compound or the product specification sheet readily accessible.[5][8]
-
-
Chemical Handling Phase:
-
Weighing: Tare your container on a balance inside the fume hood. Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
Dissolution: When preparing a solution, always add the solid compound to the solvent slowly to prevent splashing.
-
Reaction/Transfer: Conduct all transfers and reactions within the fume hood. Ensure all containers are clearly labeled.[8]
-
-
Post-Handling & Disposal Phase:
-
Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Waste Disposal: All materials contaminated with the compound are considered hazardous waste. This includes pipette tips, weighing paper, and contaminated outer gloves. Place them in a designated, sealed hazardous waste container.[5][9] Do not dispose of this material down the drain.
-
Doffing PPE: Remove your outer gloves and dispose of them in the hazardous waste container. Then, remove your lab coat and safety goggles. Finally, remove your inner gloves using a technique that avoids skin contact with the outer surface.
-
Hygiene: Wash your hands thoroughly with soap and water after completing all work and removing PPE.[8]
-
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is essential.
Caption: A structured response protocol for chemical spills.
Spill Cleanup Protocol:
-
For a small spill (manageable by lab personnel):
-
Alert others in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Decontaminate the area as described in the post-handling protocol.
-
-
For a large spill:
-
Immediately evacuate the laboratory and alert your supervisor and institutional Environmental Health & Safety (EHS) department.
-
Secure the area to prevent entry.
-
Allow only trained emergency responders to handle the cleanup.
-
By integrating these safety protocols into your daily laboratory practice, you create a resilient and secure research environment. This commitment to safety not only protects you and your colleagues but also enhances the quality and integrity of your scientific work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
